molecular formula C17H22N2O4 B558352 Boc-L-beta-homotryptophan CAS No. 229639-48-9

Boc-L-beta-homotryptophan

货号: B558352
CAS 编号: 229639-48-9
分子量: 318,37 g/mole
InChI 键: TUZZBYOOQVPWSG-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-L-beta-homotryptophan, also known as this compound, is a useful research compound. Its molecular formula is C17H22N2O4 and its molecular weight is 318,37 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-12(9-15(20)21)8-11-10-18-14-7-5-4-6-13(11)14/h4-7,10,12,18H,8-9H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZZBYOOQVPWSG-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375825
Record name Boc-L-beta-homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229639-48-9
Record name Boc-L-beta-homotryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Boc-L-beta-homotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-α-Boc-L-β-homotryptophan, a valuable building block in peptidomimetics and drug discovery. The document details a common synthetic route and provides expected characterization data based on established chemical principles and data from analogous compounds.

Introduction

Boc-L-β-homotryptophan, chemically known as (3S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid, is a protected derivative of L-β-homotryptophan. The incorporation of β-amino acids into peptide backbones can induce unique secondary structures and enhance resistance to enzymatic degradation, making them of significant interest in the development of novel therapeutics. The Boc (tert-butoxycarbonyl) protecting group allows for its use in standard solid-phase and solution-phase peptide synthesis.

Synthesis

A prevalent method for the synthesis of β-amino acids from their α-amino acid counterparts is the Arndt-Eistert homologation.[1][2][3] This reaction sequence extends the carbon chain of a carboxylic acid by one methylene group. The overall workflow for the synthesis of Boc-L-β-homotryptophan from N-α-Boc-L-tryptophan is depicted below.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement and Hydrolysis A N-α-Boc-L-tryptophan B N-α-Boc-L-tryptophan acyl chloride A->B  Thionyl chloride (SOCl₂) or  Oxalyl chloride ((COCl)₂) C N-α-Boc-L-tryptophanyl diazomethane B->C  Diazomethane (CH₂N₂) or  TMS-diazomethane D Ketene intermediate C->D  Silver benzoate (PhCO₂Ag) or  Silver oxide (Ag₂O), heat, or light E Boc-L-β-homotryptophan D->E  Water (H₂O)

Diagram 1. Synthetic workflow for Boc-L-beta-homotryptophan.
Experimental Protocol: Arndt-Eistert Homologation

The following is a generalized experimental protocol for the Arndt-Eistert homologation of N-α-Boc-L-tryptophan.[1][2][4]

Step 1: Formation of N-α-Boc-L-tryptophan acyl chloride

  • To a solution of N-α-Boc-L-tryptophan (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to facilitate the reaction.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.

  • The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Formation of N-α-Boc-L-tryptophanyl diazomethane

Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is to use trimethylsilyldiazomethane (TMS-diazomethane).[4]

  • Dissolve the crude N-α-Boc-L-tryptophan acyl chloride in an anhydrous aprotic solvent (e.g., THF or diethyl ether).

  • Cool the solution to 0 °C.

  • Slowly add a freshly prepared solution of diazomethane in diethyl ether (2.0-2.5 eq) or a solution of TMS-diazomethane (2.0 M in hexanes, 2.0 eq) until a persistent yellow color is observed, indicating a slight excess of diazomethane.

  • Stir the reaction mixture at 0 °C for 2-3 hours and then allow it to warm to room temperature overnight.

  • Excess diazomethane can be quenched by the careful addition of a few drops of acetic acid until the yellow color disappears.

  • The solvent is typically removed under reduced pressure to yield the crude diazoketone.

Step 3: Wolff Rearrangement and Hydrolysis to Boc-L-β-homotryptophan

  • Dissolve the crude diazoketone in a mixture of a suitable solvent such as 1,4-dioxane and water.

  • Add a catalyst, such as silver benzoate (0.1-0.2 eq) or silver oxide (0.1 eq).[2]

  • Heat the reaction mixture, typically to 50-80 °C, and stir for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).[2]

  • Upon completion, cool the mixture to room temperature and filter to remove the catalyst.

  • Acidify the filtrate with a dilute acid (e.g., 1 N HCl) to pH 3-4.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Boc-L-β-homotryptophan.

Characterization

The synthesized Boc-L-β-homotryptophan should be characterized to confirm its identity and purity. The following section outlines the expected data from various analytical techniques.

Physical Properties
PropertyValueReference(s)
CAS Number 229639-48-9[5][6]
Molecular Formula C₁₇H₂₂N₂O₄[7]
Molecular Weight 318.37 g/mol [7]
Appearance White to off-white solid[7]
Melting Point 137-138 °C
Optical Rotation ([α]D) -22 ± 2° (c=1 in EtOH)[7]
Spectroscopic Data

The following tables summarize the expected spectroscopic data for Boc-L-β-homotryptophan.

¹H NMR (Proton Nuclear Magnetic Resonance)

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.40s9HC(CH₃)₃ (Boc group)
~2.50m2H-CH₂-COOH
~3.00-3.20m2HIndole-CH₂-
~4.20m1HCH-NHBoc
~6.80-7.60m5HIndole aromatic protons
~8.10br s1HIndole N-H
~10.80br s1HCOOH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Solvent: CDCl₃ or DMSO-d₆

Chemical Shift (δ) ppmAssignment
~28.5C(CH₃)₃ (Boc group)
~30.0Indole-CH₂-
~38.0-CH₂-COOH
~49.0CH-NHBoc
~79.5C(CH₃)₃ (Boc group)
~110.0-136.0Indole carbons
~156.0C=O (Boc group)
~174.0C=O (Carboxylic acid)

MS (Mass Spectrometry)

Ionization Mode: ESI+

m/zInterpretation
319.16[M+H]⁺
341.14[M+Na]⁺
263.12[M-C₄H₈+H]⁺ (Loss of isobutylene)
219.11[M-Boc+H]⁺ (Loss of Boc group)

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)Assignment
~3400N-H stretch (indole and amide)
~3300-2500O-H stretch (carboxylic acid)
~2970, 2930C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1690C=O stretch (Boc carbamate)
~1520N-H bend (amide II)
~1160C-O stretch (Boc)
~740C-H bend (aromatic)
Characterization Workflow

The logical flow for characterizing a newly synthesized batch of Boc-L-β-homotryptophan is outlined below.

Characterization_Workflow A Synthesized and Purified Boc-L-β-homotryptophan B Physical Characterization (Melting Point, Optical Rotation) A->B C Spectroscopic Analysis A->C G Final Confirmation of Structure and Purity B->G D Mass Spectrometry (MS) - Confirm Molecular Weight - Fragmentation Pattern C->D E NMR Spectroscopy (¹H and ¹³C) - Structural Elucidation C->E F IR Spectroscopy - Functional Group Identification C->F D->G E->G F->G

Diagram 2. Characterization workflow for this compound.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of Boc-L-β-homotryptophan. The Arndt-Eistert homologation offers a reliable method for its preparation from the readily available N-α-Boc-L-tryptophan. The provided characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of this important building block for peptide and medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-beta-homotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-beta-homotryptophan is a synthetic amino acid derivative that serves as a crucial building block in the fields of peptide chemistry and drug discovery. As a beta-amino acid, it possesses an additional carbon atom in its backbone compared to its alpha-amino acid counterpart, L-tryptophan. This structural modification imparts unique conformational properties to peptides, influencing their secondary structure and enhancing their stability against enzymatic degradation. The tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for its controlled incorporation into peptide sequences during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the physicochemical properties, experimental protocols for characterization, and its role in the synthesis of novel peptidomimetics.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are critical for its handling, storage, and application in synthetic protocols.

PropertyValueReferences
Molecular Formula C₁₇H₂₂N₂O₄[1]
Molecular Weight 318.37 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 137-138 °C
Optical Rotation [α]D²⁵ = -22 ± 2° (c=1 in EtOH)[2]
CAS Number 229639-48-9[3]

Experimental Protocols

Synthesis of this compound

While several synthetic routes exist for beta-amino acids, a common strategy involves the Arndt-Eistert homologation of the corresponding N-protected alpha-amino acid. An alternative approach is the chiral-pool synthesis starting from readily available chiral precursors like L-glutamic acid.[4] Another established method for generating the β-amino acid scaffold is through the Curtius rearrangement of a suitably substituted succinic acid derivative.[5]

Representative Protocol via Curtius Rearrangement:

This protocol is a generalized representation and may require optimization for specific laboratory conditions.

  • Preparation of Succinic Acid Monoester: A suitably protected indole-3-propionic acid is converted to its corresponding succinic acid monoester.

  • Formation of Acyl Azide: The free carboxylic acid of the succinic monoester is converted to an acyl azide using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.

  • Curtius Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate.

  • Carbamate Formation: The isocyanate is trapped with tert-butanol to yield the Boc-protected amine.

  • Deprotection and Purification: The ester group is hydrolyzed, and the final product, this compound, is purified by recrystallization or chromatography.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • ¹H NMR: In a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), the proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the protons of the indole ring (in the aromatic region, ~7-8 ppm), and the aliphatic protons of the amino acid backbone.[5]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the carbons of the indole ring, and the aliphatic carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. The protonated molecule [M+H]⁺ would be observed at m/z 319.16. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern, which would likely involve the loss of the Boc group (a neutral loss of 100 Da) or components thereof (e.g., isobutylene, 56 Da).[3]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method to assess the purity of this compound. A typical mobile phase would consist of a gradient of water and acetonitrile containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). The retention time will depend on the specific column and gradient conditions used.

Role in Peptide Synthesis and Signaling Pathways

This compound is not known to have a direct role in biological signaling pathways. Instead, its significance lies in its use as a building block to create novel peptides with tailored biological activities. The incorporation of a beta-amino acid like homotryptophan can induce unique secondary structures, such as helices and turns, in peptides.[5] This conformational constraint, combined with increased resistance to proteases, makes peptides containing this residue promising candidates for therapeutic development. The biological activity of the resulting peptide is what ultimately determines its interaction with cellular signaling pathways.

For instance, a synthetic peptide incorporating this compound could be designed to target a specific G-protein coupled receptor (GPCR). Upon binding, this peptide could activate or inhibit downstream signaling cascades, such as the cyclic AMP (cAMP) or the phosphatidylinositol pathway, leading to a therapeutic effect.

Below is a diagram illustrating the hierarchical relationship from this compound to a potential biological effect.

G Conceptual Workflow: From Building Block to Biological Effect A This compound B Solid-Phase Peptide Synthesis (SPPS) A->B Incorporation C Bioactive Beta-Peptide B->C Synthesis D Target Receptor (e.g., GPCR) C->D Binding E Cellular Signaling Pathway D->E Activation/Inhibition F Biological Response E->F Modulation

Caption: From Building Block to Biological Function.

The following diagram illustrates a generalized workflow for the characterization of a synthesized batch of this compound.

G Experimental Workflow: Characterization of this compound Start Synthesized this compound A Purity Assessment (HPLC) Start->A B Structural Confirmation (NMR) Start->B C Molecular Weight Verification (MS) Start->C D Pure, Characterized Compound A->D B->D C->D

Caption: Characterization Workflow.

References

A Technical Guide to Boc-L-beta-homotryptophan: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-butoxycarbonyl-L-beta-homotryptophan (Boc-L-beta-homotryptophan), a key building block in peptide and medicinal chemistry. This document details its physicochemical properties, provides insights into its application in solid-phase peptide synthesis, and explores its role in the development of targeted therapeutics, including ligands for Eph and melanocortin receptors, and phosphonic acid-based enzyme inhibitors.

Core Physicochemical Properties

This compound is a derivative of the amino acid tryptophan, featuring a tert-butoxycarbonyl (Boc) protecting group on the beta-amino group. This modification enhances its utility in chemical synthesis.

PropertyValue
CAS Number 229639-48-9[1][2][3][4][5]
Molecular Formula C₁₇H₂₂N₂O₄[2][6][7]
Molecular Weight 318.37 g/mol [2][3][4]
Appearance White to off-white solid[2]
Purity ≥ 99% (HPLC)[2]
Storage Conditions 0 - 8 °C; long-term at -20°C[1][2][6][4][8]

Applications in Peptide Synthesis and Drug Development

This compound is a valuable component in the synthesis of peptides and peptidomimetics. The Boc protecting group is stable under a variety of conditions but can be readily removed with acids, making it ideal for stepwise peptide synthesis.[9] Its unique structure allows for the creation of peptides with modified backbones, which can lead to enhanced stability, altered conformation, and improved biological activity.

Key research applications include:

  • Peptide Synthesis : It serves as a fundamental building block in solid-phase peptide synthesis (SPPS) for creating novel peptide-based drugs.[9]

  • Drug Development : Its structure is utilized to modify bioactive compounds, aiding in the generation of new drug candidates.[9]

  • Biochemical Research : The compound is employed to investigate protein-protein interactions and enzyme activities.[9]

Experimental Protocols

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

The following outlines a general workflow for incorporating this compound into a peptide sequence using manual Boc chemistry.

1. Resin Preparation and First Amino Acid Coupling:

  • The synthesis is typically initiated on a Merrifield or similar resin.

  • The first Boc-protected amino acid is coupled to the resin, often as a cesium salt to prevent racemization.[7]

2. Deprotection:

  • The Boc protecting group of the resin-bound amino acid is removed using an acid, commonly 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). This step is typically performed twice: a short pre-wash followed by a longer reaction.

  • The resin is then washed with DCM and an alcohol (e.g., isopropyl alcohol) and neutralized with a base like 10% triethylamine in DCM.[10]

3. Amino Acid Coupling:

  • This compound (or another Boc-protected amino acid) is activated using a coupling agent such as diisopropylcarbodiimide (DIC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU).[2][10]

  • The activated amino acid is then added to the resin to form the peptide bond. The reaction progress can be monitored using a ninhydrin test.[10]

4. Repetitive Cycles:

  • The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

5. Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, the N-terminal Boc group is removed.

  • The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. A common and effective reagent for this is anhydrous hydrogen fluoride (HF) with scavengers like p-cresol.[2][6] Alternative cleavage reagents include trimethylsilyl trifluoromethanesulfonate (TMSOTf) and hydrogen bromide (HBr) in acetic acid.[11]

6. Purification:

  • The crude peptide is precipitated, washed (e.g., with cold diethyl ether), and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Synthesis of Phosphonic Acid Analogues

Phosphonic acid analogues of homotryptophan can be synthesized to act as enzyme inhibitors. While a specific protocol for the homotryptophan analogue is not detailed in the provided results, a general approach involves the Michaelis-Arbuzov reaction. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate, which can then be hydrolyzed to the phosphonic acid.[12]

Role in Targeting Signaling Pathways

This compound has been instrumental in developing ligands that modulate key cellular signaling pathways implicated in diseases such as cancer.

Eph Receptor Signaling

Eph receptors are the largest family of receptor tyrosine kinases and are involved in cell adhesion, migration, and tissue organization. Their dysregulation is often linked to cancer. Ligands containing L-beta-homotryptophan have been developed as antagonists for Eph receptors.[1]

Eph_Signaling cluster_membrane Cell Membrane Eph_Receptor Eph Receptor Downstream_Signaling Downstream Signaling (e.g., Rho GTPases) Eph_Receptor->Downstream_Signaling Forward Signaling Ephrin_Ligand Ephrin Ligand (on adjacent cell) Ephrin_Ligand->Eph_Receptor Binds Boc_L_beta_homotryptophan_Ligand Ligand containing This compound Boc_L_beta_homotryptophan_Ligand->Eph_Receptor Antagonizes Cellular_Response Cellular Response (Adhesion, Migration) Downstream_Signaling->Cellular_Response

Caption: Eph Receptor Antagonism by a this compound-containing ligand.

Melanocortin Receptor Signaling

Melanocortin receptors (MCRs) are G-protein coupled receptors (GPCRs) involved in a wide range of physiological processes, including pigmentation, inflammation, and energy homeostasis.[13][14] Derivatives of this compound can be used to synthesize selective ligands for these receptors.

Melanocortin_Signaling cluster_membrane Cell Membrane MCR Melanocortin Receptor (GPCR) G_Protein G-Protein MCR->G_Protein Activates Ligand Ligand containing This compound derivative Ligand->MCR Binds AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Pigmentation, Inflammation) PKA->Cellular_Response Phosphorylates Targets

Caption: General signaling pathway of a Melanocortin Receptor activated by a specific ligand.

References

The Strategic Role of the Boc Protecting Group in the Synthesis and Application of β-Homotryptophan Peptides

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern peptide chemistry, enabling the stepwise and controlled assembly of amino acids into complex peptide structures. Its role is particularly crucial when incorporating non-proteinogenic amino acids such as β-homotryptophan, a homologue of tryptophan that imparts unique conformational and biological properties to peptides. This technical guide provides an in-depth analysis of the function and application of the Boc protecting group in the context of β-homotryptophan. It covers the chemical principles of Boc protection and deprotection, detailed experimental protocols for synthesis, and the impact of β-homotryptophan incorporation on peptide structure and function. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize Boc-protected β-homotryptophan in the design and synthesis of novel peptidomimetics and therapeutic leads.

Introduction: The Significance of β-Homotryptophan and the Necessity of Amine Protection

β-amino acids are structural isomers of their α-amino acid counterparts, featuring an additional carbon atom in their backbone. This seemingly minor alteration has profound implications for the resulting peptides. The incorporation of β-amino acids, such as β-homotryptophan, into a peptide chain introduces a different conformational preference compared to α-amino acids, leading to the formation of unique and stable secondary structures like helices and turns.[1] Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, a significant advantage for the development of therapeutic peptides with improved in vivo stability.[1]

The indole side chain of the tryptophan moiety is a critical pharmacophore in many biologically active peptides, mediating key interactions with biological targets.[1] By incorporating β-homotryptophan, researchers can create peptides with altered spatial arrangements of this important functional group, potentially leading to enhanced binding affinity or novel biological activities.[1]

However, the synthesis of peptides is a stepwise process that requires the precise formation of amide bonds between the carboxyl group of one amino acid and the amino group of another. To prevent unwanted side reactions, such as self-polymerization, the amino group of the incoming amino acid must be temporarily masked or "protected." The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in peptide synthesis due to its stability under various reaction conditions and its facile removal under specific acidic conditions.[2]

The Chemistry of the Boc Protecting Group

The Boc group is introduced to the β-amino group of homotryptophan to decrease its nucleophilicity, thereby preventing it from reacting out of turn during peptide synthesis. This is typically achieved by reacting β-homotryptophan with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Boc Protection Mechanism

The protection reaction proceeds via nucleophilic acyl substitution. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the (Boc)₂O. This leads to the formation of a tetrahedral intermediate which then collapses, resulting in the formation of the Boc-protected amine, carbon dioxide, and tert-butanol.

Boc_Protection_Mechanism Amine R-NH₂ (β-Homotryptophan amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate ProtectedAmine R-NH-Boc (Boc-β-Homotryptophan) Intermediate->ProtectedAmine Collapse of Intermediate tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Mechanism of Boc protection of the β-amino group.
Boc Deprotection Mechanism

The key advantage of the Boc group is its acid lability. It can be selectively removed under acidic conditions that typically do not cleave other protecting groups or the peptide from the solid-phase resin until the final step. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to liberate the free amine.

Boc_Deprotection_Mechanism ProtectedAmine R-NH-Boc ProtonatedAmine Protonated Intermediate ProtectedAmine->ProtonatedAmine Acid H⁺ (from TFA) Acid->ProtonatedAmine Protonation CarbamicAcid Carbamic Acid ProtonatedAmine->CarbamicAcid tButylCation t-Butyl Cation ProtonatedAmine->tButylCation Cleavage FreeAmine R-NH₃⁺ CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Mechanism of acid-catalyzed Boc deprotection.

Data Presentation: Physicochemical Properties and Reaction Conditions

Quantitative data is essential for the reproducible synthesis and application of Boc-β-homotryptophan. The following tables summarize key physicochemical properties and comparative reaction conditions for Boc deprotection.

Table 1: Physicochemical Properties of Boc-L-β-Homotryptophan

PropertyValueReference
CAS Number 229639-48-9[3][4]
Molecular Formula C₁₇H₂₂N₂O₄[3][4]
Molecular Weight 318.37 g/mol [3][4]
Appearance White to off-white solid[4]
Melting Point 137-138 °C[3][5]
Optical Rotation [α]D25 = -22 ± 2° (c=1 in EtOH)[4]
Purity (HPLC) ≥ 99%[4]

Table 2: Comparative Conditions for Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

ReagentScavengerTimeDeprotection EfficiencyNotesReference
50% TFA in DCM None5 min~78% (incomplete)Can lead to deletion sequences if time is too short.[5]
50% TFA in DCM None30 min>99%A standard and effective method.[6]
100% TFA None5 minLower purity (~9% less)May cause incomplete deprotection due to poor resin swelling.[6]
4M HCl in Dioxane None5 minIncompleteSimilar to short TFA/DCM treatment.[5]
4M HCl in Dioxane None30-60 min>98%A common alternative to TFA.[1]

Note: Deprotection efficiency can be sequence-dependent.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving Boc-β-homotryptophan.

Protocol for Boc Protection of L-Tryptophan (as a model for β-homotryptophan)

This protocol is adapted from a general procedure for the Boc protection of L-tryptophan and can be modified for β-homotryptophan.

Materials:

  • L-Tryptophan (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)

  • 1 M Sodium Hydroxide (NaOH) (1 equivalent)

  • Dioxane

  • Water

  • Ethyl Acetate (EtOAc)

  • Aqueous HCl

Procedure:

  • Dissolve L-tryptophan in a 1:1 mixture of water and dioxane.

  • Add 1 M NaOH to the solution.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Adjust the pH of the mixture to 2.4 by adding aqueous HCl.

  • Extract the mixture with Ethyl Acetate (2 x 150 mL).

  • Combine the organic phases and evaporate to dryness to yield N-Boc-L-tryptophan as a white solid.[4]

Protocol for Boc-based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general cycle for the incorporation of a Boc-protected amino acid, such as Boc-β-homotryptophan, onto a solid support.

Materials:

  • Peptide-resin with a free amino group

  • Boc-β-homotryptophan

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 5% DIEA in DCM (Neutralization solution)

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the resin in DMF for 20-30 minutes.

  • Boc Deprotection:

    • Drain the DMF.

    • Add 50% TFA in DCM to the resin and agitate for 30 minutes at room temperature.[1]

    • Drain the TFA solution and wash the resin with DCM (3 times).

  • Neutralization:

    • Wash the resin with 5% DIEA in DCM (2 times, 5 minutes each).[1]

    • Wash the resin with DCM (3 times) to remove excess base.

  • Amino Acid Coupling:

    • Dissolve Boc-β-homotryptophan, a coupling reagent (e.g., HBTU), and DIEA in DMF.

    • Add the activation solution to the resin and agitate for 1-2 hours.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat the cycle for the next amino acid in the sequence.

SPPS_Workflow Start Start with Resin-Bound Peptide (N-terminal Boc group) Swell Swell Resin in DMF Start->Swell Deprotection Boc Deprotection (50% TFA in DCM, 30 min) Swell->Deprotection Wash1 Wash with DCM Deprotection->Wash1 Neutralization Neutralization (5% DIEA in DCM) Wash1->Neutralization Wash2 Wash with DCM Neutralization->Wash2 Coupling Couple next Boc-Amino Acid (e.g., Boc-β-HTrp, HBTU, DIEA in DMF) Wash2->Coupling Wash3 Wash with DMF/DCM Coupling->Wash3 End Peptide Elongated by One Residue (Ready for next cycle or final cleavage) Wash3->End Somatostatin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SST_Analogue Somatostatin Analogue (with β-HTrp) SSTR2 SSTR2 (GPCR) SST_Analogue->SSTR2 Binds G_Protein Gi Protein (αβγ) SSTR2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (via Gαi) Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP ATP to cAMP AC->cAMP Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Channel->Ca_Influx PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA Proliferation Cell Proliferation cAMP->Proliferation Promotes cAMP->Proliferation Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Promotes PKA->Hormone_Secretion Ca_Influx->Hormone_Secretion Promotes Ca_Influx->Hormone_Secretion

References

The Stereochemical Keystone: A Technical Guide to Boc-L-beta-homotryptophan in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the use of non-canonical amino acids has become a cornerstone for the design of novel therapeutics with enhanced properties. Among these, beta-amino acids have garnered significant attention due to their ability to impart unique conformational constraints and increased proteolytic stability to peptides. This technical guide provides an in-depth exploration of the chirality and stereochemistry of N-Boc-L-beta-homotryptophan, a valuable building block in the synthesis of peptidomimetics and other bioactive molecules. Its structural features, including the L-configuration at the beta-carbon and the presence of the bulky tert-butoxycarbonyl (Boc) protecting group, are critical determinants of its utility and the biological activity of the molecules into which it is incorporated. This document will detail its physicochemical properties, experimental protocols for its synthesis and analysis, and its application in modulating therapeutically relevant signaling pathways.

Physicochemical and Stereochemical Properties

The specific stereochemistry of Boc-L-beta-homotryptophan is fundamental to its application. The "L" designation refers to the (S)-configuration at the beta-carbon, which is analogous to the stereochemistry of natural L-amino acids. This defined stereochemistry is crucial for specific molecular recognition and biological activity.

PropertyValueReference(s)
IUPAC Name (3S)-3-(tert-butoxycarbonylamino)-4-(1H-indol-3-yl)butanoic acid
Synonyms Boc-L-β-HomoTrp-OH, (S)-3-(Boc-amino)-4-(3-indolyl)butyric acid[1]
CAS Number 229639-48-9[1]
Molecular Formula C₁₇H₂₂N₂O₄[1]
Molecular Weight 318.37 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 137-138 °C
Optical Rotation [α]D25 = -22 ± 2° (c=1 in EtOH)[1]
Purity (by HPLC) ≥99%[1]
Solubility Soluble in methanol, ethanol, DMF, and DMSO.

Stereoisomers of Boc-beta-homotryptophan

The stereochemistry of beta-homotryptophan is defined by the chiral center at the β-carbon. The use of the enantiomerically pure L- or D-form is critical in drug design to ensure specific interactions with chiral biological targets.

G Boc_L This compound (S-enantiomer) enantiomers Enantiomers Boc_L->enantiomers Boc_D Boc-D-beta-homotryptophan (R-enantiomer) Boc_D->enantiomers struct_L struct_D

Caption: Stereoisomers of Boc-beta-homotryptophan.

Experimental Protocols

Asymmetric Synthesis of this compound

While several synthetic routes exist, a common strategy involves the asymmetric alkylation of an enolate derived from a chiral auxiliary. The following protocol is a representative example based on established methodologies for analogous beta-amino acids.

Materials:

  • N-Boc-glycine tert-butyl ester

  • Indole-3-acetaldehyde

  • Chiral phase-transfer catalyst (e.g., a chiral quaternary ammonium salt)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-glycine tert-butyl ester and indole-3-acetaldehyde in toluene, add the chiral phase-transfer catalyst and powdered potassium carbonate.

  • Stir the reaction mixture vigorously at room temperature until the starting materials are consumed (monitor by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the tert-butyl ester of this compound.

  • Hydrolyze the tert-butyl ester using a suitable method (e.g., treatment with trifluoroacetic acid) to obtain the final product, this compound.

  • Characterize the final product by NMR, mass spectrometry, and polarimetry to confirm its structure and enantiomeric purity.

Chiral HPLC Analysis

The enantiomeric purity of this compound is critical and can be determined by chiral High-Performance Liquid Chromatography (HPLC). The following is a general protocol that can be optimized for this specific compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak AD-H or a macrocyclic glycopeptide-based column like Chirobiotic T)

Mobile Phase:

  • A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) for normal-phase chromatography.

  • A mixture of acetonitrile and aqueous buffer (e.g., ammonium acetate) for reversed-phase chromatography.

Procedure:

  • Dissolve a small amount of the sample in the mobile phase.

  • Inject the sample onto the chiral column.

  • Elute with the chosen mobile phase at a constant flow rate.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm for the indole chromophore).

  • The two enantiomers will have different retention times, allowing for their separation and quantification.

  • Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for SPPS using Boc chemistry.

G start Start with Resin deprotection1 Boc Deprotection (TFA in DCM) start->deprotection1 neutralization Neutralization (DIEA in DCM) deprotection1->neutralization coupling Couple this compound (HBTU/HOBt) neutralization->coupling deprotection2 Boc Deprotection coupling->deprotection2 next_aa Couple Next Amino Acid deprotection2->next_aa repeat Repeat Cycles next_aa->repeat repeat->deprotection2 cleavage Cleavage from Resin (e.g., HF) repeat->cleavage purification Purification (RP-HPLC) cleavage->purification final_peptide Final Peptide purification->final_peptide

Caption: Workflow for SPPS with this compound.

Application in Drug Development: Targeting the EphA2 Receptor

Peptides incorporating this compound have been investigated as antagonists for the EphA2 receptor, a receptor tyrosine kinase that is overexpressed in various cancers and plays a role in tumor growth and metastasis.[2] The beta-amino acid backbone can provide a scaffold that mimics the binding motif of the natural ligand, ephrin-A1, while offering resistance to enzymatic degradation.

EphA2 Signaling Pathway and Putative Antagonism

The binding of the natural ligand, ephrin-A1, to the EphA2 receptor induces receptor clustering and autophosphorylation, initiating a "forward" signaling cascade. This canonical pathway often has tumor-suppressive effects. However, in the absence of the ligand, EphA2 can be phosphorylated at Serine 897 by other kinases like AKT and RSK, leading to a "non-canonical" signaling pathway that promotes cell migration and invasion. Peptide antagonists containing this compound are designed to bind to the ligand-binding domain of EphA2, thereby blocking the pro-tumorigenic non-canonical signaling.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EphA2 EphA2 Receptor S897 p-Ser897 (Non-canonical) FAK FAK EphA2->FAK Activates MAPK MAPK Pathway EphA2->MAPK Inhibits ephrin ephrin-A1 (Ligand) ephrin->EphA2 peptide Peptide Antagonist (with this compound) peptide->EphA2 Blocks AKT AKT AKT->S897 Phosphorylates RSK RSK RSK->S897 RhoA RhoA S897->RhoA Activates Rac1 Rac1 S897->Rac1 Activates Cell_Migration Cell Migration & Invasion RhoA->Cell_Migration Rac1->Cell_Migration Tumor_Suppression Tumor Suppression FAK->Tumor_Suppression

Caption: EphA2 signaling and antagonism by a peptide.

Conclusion

This compound is a stereochemically defined building block of significant value in the field of drug discovery. Its incorporation into peptides offers a strategy to enhance metabolic stability and to create unique three-dimensional structures for specific targeting of biomolecules. The detailed understanding of its properties and the development of robust synthetic and analytical protocols are essential for its effective application. The targeting of the EphA2 receptor signaling pathway with peptidomimetics containing this compound represents a promising avenue for the development of novel anti-cancer therapeutics. Further research into the precise molecular interactions and downstream cellular effects of these modified peptides will continue to fuel innovation in this exciting area of medicinal chemistry.

References

Commercial Availability and Synthetic Applications of Boc-L-beta-homotryptophan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-beta-homotryptophan, a derivative of the essential amino acid L-tryptophan, is a crucial building block in modern peptide chemistry and drug discovery. Its unique structure, featuring a beta-amino acid backbone and a tert-butoxycarbonyl (Boc) protecting group, offers enhanced stability and novel conformational properties to synthetic peptides.[1] This guide provides a comprehensive overview of the commercial availability of this compound, its key chemical and physical properties, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers specializing in amino acids, peptides, and biochemical reagents. Researchers can source this compound from companies such as Chem-Impex, Benchchem, United States Biological, Cusabio, and Aapptec. These suppliers offer the compound in various quantities, typically with high purity suitable for research and development purposes.

Quantitative Data

The following table summarizes the key quantitative data for commercially available this compound, compiled from various supplier specifications.

PropertyValue
CAS Number 229639-49-8
Molecular Formula C₁₇H₂₂N₂O₄
Molecular Weight 318.37 g/mol
Purity ≥95% to ≥99% (typically by HPLC)[1][2]
Appearance White to off-white solid or lyophilized powder[1][2]
Optical Rotation [α]²⁵_D_ = -22 ± 2° (c=1 in EtOH)[1]
Storage Conditions 0-8°C or -20°C for long-term storage[1][2][3]

Experimental Protocols

Synthesis of this compound
  • Chiral-Pool Synthesis: This approach utilizes readily available chiral starting materials, such as L-glutamic acid. The synthesis typically involves the protection of functional groups, reduction to an N-Boc-amino diol, followed by intramolecular cyclization and subsequent deprotection steps to yield the desired chiral β-amino acid backbone.

  • Curtius Rearrangement: This method often starts with a substituted succinic acid derivative. One of the carboxylic acid groups is selectively converted to an acyl azide, which then undergoes rearrangement to an isocyanate. Subsequent hydrolysis yields the primary amine of the β-amino acid.

Boc-Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

The following is a generalized yet detailed protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. This protocol is based on established Boc/Bzl protection strategies.

1. Resin Swelling:

  • Place the desired amount of a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA/BHA resin for a C-terminal amide) in a reaction vessel.

  • Add dichloromethane (DCM) to completely cover the resin.

  • Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the solvent by filtration.

2. Nα-Boc Deprotection:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.

  • Drain the solution and add a fresh solution of 50% TFA in DCM.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete removal of the Boc group.

  • Drain the TFA solution.

  • Wash the resin thoroughly with DCM followed by isopropanol (IPA) to remove residual TFA.

3. Neutralization:

  • Wash the resin with DCM.

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 1-2 minutes.

  • Drain the neutralization solution.

  • Repeat the neutralization step to ensure the complete conversion of the terminal ammonium salt to the free amine.

  • Wash the resin with DCM and/or dimethylformamide (DMF) to remove excess base.

4. Amino Acid Coupling (this compound):

  • Dissolve 2-4 equivalents of this compound and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.

  • Add this solution to the neutralized peptide-resin.

  • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored using a qualitative ninhydrin test (a negative test indicates completion).

  • Once the coupling is complete, drain the solution and wash the resin with DMF and DCM to remove excess reagents and byproducts.

5. Repeat Synthesis Cycle:

  • Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

6. Final Cleavage and Deprotection:

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step should be performed in a specialized apparatus by trained personnel.

  • The cleavage reaction is usually carried out at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole, thioanisole) to prevent side reactions.

  • After cleavage, the strong acid is removed, and the crude peptide is precipitated with cold diethyl ether.

  • The precipitated peptide is collected by filtration or centrifugation, washed with cold ether, and dried under vacuum.

7. Purification:

  • The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.

Visualizations

Boc-SPPS Workflow for Incorporation of this compound

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Coupling cluster_final_steps Final Steps Resin Start with Resin (e.g., Merrifield) Swell Swell Resin (DCM, 30-60 min) Resin->Swell Deprotection Boc Removal (50% TFA in DCM) Swell->Deprotection Neutralization Neutralize (10% DIEA in DCM) Deprotection->Neutralization Wash (DCM, IPA) Coupling Couple this compound (HBTU/HOBt, DIEA) Neutralization->Coupling Wash (DCM/DMF) Coupling->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-chain Deprotection (e.g., HF, TFMSA) Coupling->Cleavage After final cycle Purification Purify Peptide (RP-HPLC) Cleavage->Purification

Caption: Workflow for Boc-Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Conclusion

This compound is a commercially accessible and valuable reagent for researchers engaged in peptide synthesis and drug development. Its incorporation into peptide chains can lead to novel therapeutics with enhanced stability and biological activity. The provided technical data and detailed SPPS protocol offer a solid foundation for the successful application of this unique amino acid derivative in the laboratory.

References

The Strategic Integration of Boc-L-beta-homotryptophan in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unnatural amino acid, Boc-L-beta-homotryptophan, has emerged as a pivotal building block in medicinal chemistry, offering a strategic advantage in the design of novel peptidomimetics and bioactive molecules. Its unique structural properties, including an extended backbone and the inherent bioactivity of the indole side chain, contribute to the development of peptides with enhanced proteolytic stability, predictable secondary structures, and potent biological activities. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its role in the development of antimicrobial and anticancer agents. Detailed experimental protocols for its incorporation into peptides via solid-phase synthesis and methods for evaluating the biological activity of the resulting compounds are presented. Furthermore, this guide illustrates key workflows and potential mechanisms of action through structured diagrams, offering a comprehensive resource for researchers in the field.

Introduction: The Rise of β-Amino Acids in Peptide Design

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical utility is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases. The incorporation of unnatural amino acids, particularly β-amino acids, into peptide sequences has proven to be a highly effective strategy to overcome this limitation.[1] β-amino acids, characterized by the placement of the amino group on the β-carbon relative to the carboxyl group, introduce a fundamental change in the peptide backbone, rendering it resistant to enzymatic cleavage.[1]

This compound, a protected form of a β-amino acid analogue of the essential amino acid L-tryptophan, is a particularly valuable tool in this regard. The tert-butoxycarbonyl (Boc) protecting group facilitates its seamless integration into standard peptide synthesis protocols, particularly solid-phase peptide synthesis (SPPS).[2] The indole side chain of the tryptophan moiety is crucial for the biological activity of many peptides, and its presentation on a β-amino acid backbone allows for the creation of peptidomimetics with novel pharmacological profiles.[1]

Applications of this compound in Medicinal Chemistry

The unique conformational preferences of β-amino acids predispose peptides to form stable, well-defined secondary structures, such as helices and turns.[1] This structural constraint, combined with the inherent biological relevance of the tryptophan side chain, has led to the exploration of this compound in several therapeutic areas.

Antimicrobial Peptides

Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Tryptophan-Rich and β-Amino Acid-Containing Peptides

Peptide/CompoundTarget OrganismMIC (µg/mL)Reference
Cecropin B2 (Tryptophan-containing)E. coli0.207[2]
Cecropin B2 (Tryptophan-containing)S. aureus1.656[2]
Cationic β(2,2)-amino acid derivativeS. aureus (MRSA)3.8 µM[3]
Cationic β(2,2)-amino acid derivativeE. coli7.7 µM[3]
[β-HIle]2-nodupetideP. aeruginosa>1000[4]

Note: This table provides examples of related compounds to illustrate the potential activity. Data for a peptide containing specifically this compound is not available in the cited sources.

The proposed mechanism of action for many AMPs involves the electrostatic interaction of the cationic peptide with the negatively charged bacterial membrane, followed by insertion into and disruption of the lipid bilayer. The hydrophobic tryptophan side chain plays a crucial role in this membrane insertion.

cluster_0 Antimicrobial Peptide Action Peptide Cationic Peptide (with β-homotryptophan) Binding Electrostatic Interaction Peptide->Binding Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Binding Insertion Hydrophobic Insertion (Tryptophan side chain) Binding->Insertion Disruption Membrane Disruption Insertion->Disruption Lysis Cell Lysis Disruption->Lysis

Proposed mechanism of action for antimicrobial peptides containing β-homotryptophan.

Anticancer Peptides

Table 2: Representative IC50 Values for Anticancer Peptides with β-Amino Acids or Tryptophan

Peptide/CompoundCell LineIC50Reference
Anginex Analogue (β³-Val)bEND.310 µM[1]
Anginex Analogue (β³-Leu)bEND.320 µM[1]
Tryptophan-based tetrapeptide (3e)HeLa3.9 ± 0.13 µM[5]
Tryptophan-based tetrapeptide (4e)MCF-71.8 ± 0.09 µM[5]
β-Lactoglobulin hydrolysateMcf-742.8 µg/mL[6]
β-Lactoglobulin hydrolysateCaco-276.92 µg/mL[6]

Note: This table provides examples of related compounds to illustrate potential activity. Data for a peptide containing specifically this compound is not available in the cited sources.

The mechanism of action of anticancer peptides is often multimodal, involving membrane disruption, induction of apoptosis, and inhibition of angiogenesis. The incorporation of β-homotryptophan can influence the peptide's conformation, which in turn can affect its interaction with specific molecular targets.

Synthesis and Incorporation of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. Two common approaches are chiral-pool synthesis and methods involving Curtius rearrangement.

  • Chiral-Pool Synthesis from L-Glutamic Acid: This method utilizes the readily available and inexpensive chiral starting material, L-glutamic acid. A concise synthetic route can transform L-glutamic acid into the desired β-amino acid backbone without the need for chromatography. The process typically involves the protection of the functional groups of L-glutamic acid, followed by reduction to an N-Boc-amino diol. Subsequent intramolecular cyclization, for instance via a Mitsunobu reaction, followed by deprotection steps, yields the chiral β-amino acid.[2]

  • Curtius Degradation Pathways: The Curtius rearrangement offers a reliable method for converting carboxylic acids to amines. For the synthesis of β-homotryptophan, this pathway usually commences with a suitably substituted succinic acid derivative. One of the carboxylic acid groups is selectively converted to an acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate. Subsequent hydrolysis yields the primary amine of the β-amino acid.[2]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is well-suited for incorporation into peptide chains using Boc-chemistry-based solid-phase peptide synthesis (SPPS). The following is a general protocol for the manual synthesis of a peptide containing a this compound residue.

cluster_0 Boc Solid-Phase Peptide Synthesis Workflow start Start with Resin swelling 1. Resin Swelling start->swelling deprotection 2. Boc Deprotection (e.g., TFA in DCM) swelling->deprotection neutralization 3. Neutralization (e.g., DIEA in DCM) deprotection->neutralization coupling 4. Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) neutralization->coupling wash Wash coupling->wash repeat Repeat Steps 2-5 for each amino acid wash->repeat repeat->deprotection Next cycle final_deprotection Final Boc Deprotection repeat->final_deprotection Final cycle cleavage 5. Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) final_deprotection->cleavage purification 6. Purification (e.g., HPLC) cleavage->purification end Final Peptide purification->end

General workflow for Boc solid-phase peptide synthesis (SPPS).

Experimental Protocol: Boc Solid-Phase Peptide Synthesis

Materials:

  • Merrifield resin or other suitable solid support

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

  • Diethyl ether

  • Acetonitrile

  • Water

  • HPLC system for purification

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DCM to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

    • Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 2 minutes, drain, and then add a fresh solution of TFA in DCM.

    • Agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin with DCM.

    • Add a solution of 10% DIEA in DCM and agitate for 5 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DCM.

  • Amino Acid Coupling:

    • Dissolve the Boc-protected amino acid (e.g., this compound) and a coupling agent (e.g., HBTU/HOBt) in DMF.

    • Add the solution to the resin.

    • Add DIEA to initiate the coupling reaction.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the peptide-resin with DCM and dry it.

    • Treat the dried resin with a cleavage cocktail (e.g., anhydrous HF or TFMSA with appropriate scavengers like p-cresol) at 0°C for 1-2 hours.

    • Evaporate the cleavage reagent.

    • Precipitate the crude peptide with cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final peptide.

Biological Evaluation of Peptides Containing this compound

Antimicrobial Activity Assay (MIC Determination)

Protocol: Broth Microdilution Assay

  • Prepare a stock solution of the synthesized peptide in a suitable solvent (e.g., sterile water or DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide in Mueller-Hinton broth (MHB) or other appropriate bacterial growth medium.

  • Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Anticancer Activity Assay (IC50 Determination)

Protocol: MTT Assay

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized peptide in cell culture medium.

  • Remove the old medium from the cells and add the peptide solutions at various concentrations.

  • Incubate the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, can be determined by plotting cell viability against peptide concentration.

Conclusion

This compound is a powerful and versatile building block for the development of novel peptide-based therapeutics. Its incorporation into peptide sequences offers a reliable strategy to enhance proteolytic stability while maintaining or even improving biological activity. The ability of β-amino acids to induce specific secondary structures provides a means to design peptidomimetics with well-defined conformations, leading to improved receptor binding and selectivity. While more research is needed to fully elucidate the therapeutic potential of peptides containing this compound, particularly in generating extensive quantitative structure-activity relationship data, the existing evidence strongly supports its continued exploration in the fields of antimicrobial and anticancer drug discovery. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to harness the potential of this unique unnatural amino acid in their drug development endeavors.

References

The Strategic Introduction of β-Amino Acids in Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of β-amino acids into peptide scaffolds represents a paradigm shift in medicinal chemistry and drug design. This strategic substitution for their naturally occurring α-amino acid counterparts offers a powerful toolkit to overcome the inherent limitations of native peptides as therapeutic agents, namely their susceptibility to proteolytic degradation and conformational flexibility. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and practical applications of β-amino acid-containing peptides, offering a comprehensive resource for researchers in the field.

Enhanced Proteolytic Stability: A Cornerstone of β-Peptide Design

A primary driver for the integration of β-amino acids is the remarkable increase in resistance to enzymatic degradation. The altered backbone structure of β-peptides sterically hinders the recognition and cleavage by proteases, leading to significantly extended half-lives in biological systems.

One study starkly illustrates this advantage: under conditions where a standard α-eicosapeptide was completely hydrolyzed by a panel of 15 different proteases within 15 minutes, a series of linear and cyclic β- and γ-peptides remained stable for at least 48 hours[1]. This profound increase in stability is a critical attribute for the development of peptide-based therapeutics with viable pharmacokinetic profiles.

Table 1: Comparative Proteolytic Stability of α- vs. β-Peptides

Peptide TypeProtease ExposureObservationReference
α-Eicosapeptide15 commercially available proteasesComplete cleavage within 15 minutes[1]
β- and γ-Peptides (36 linear and cyclic)15 commercially available proteasesStable for at least 48 hours[1]
Water-soluble α-peptideRodent blood (in vivo)Shorter half-life[2]
Water-soluble β-heptapeptideRodent blood (in vivo)Half-life of 3 to 10 hours[2]

Conformational Control and Pre-organization

Beyond stability, β-amino acids impart a unique conformational rigidity to peptides. The additional carbon in the backbone restricts rotational freedom, enabling the formation of well-defined and predictable secondary structures, often with shorter sequence lengths than their α-peptide equivalents. These structures, known as "foldamers," include various helices (such as the 14-helix), turns, and sheets. This ability to pre-organize a peptide into a specific bioactive conformation is a significant advantage in rational drug design, as it can lead to higher binding affinities and specificities for biological targets.

Applications in Drug Discovery and Development

The unique properties of β-amino acid-containing peptides have led to their exploration in a wide array of therapeutic areas.

Antimicrobial Peptides

The rise of antibiotic resistance has spurred the development of novel antimicrobial agents. β-Peptides have emerged as a promising class of antimicrobial agents due to their proteolytic stability and ability to mimic the amphipathic structures of natural antimicrobial peptides, which are crucial for disrupting bacterial membranes.

Table 2: Minimum Inhibitory Concentrations (MIC) of Representative β-Peptides

Peptide/PeptidomimeticTarget OrganismMIC (µg/mL)Reference
Synthetic Cecropin B1S. aureus3[3]
Synthetic Cecropin B2S. aureus1.656[3]
Synthetic Cecropin B2E. coli0.207[3]
Peptide/β-peptoid hybrids (1-18)Multidrug-resistant E. coliVariable, with some showing significant activity[4]
Inhibition of Protein-Protein Interactions

Many disease pathways are driven by specific protein-protein interactions (PPIs). The stable, well-defined secondary structures of β-peptides make them excellent scaffolds for mimicking the helical or extended domains involved in these interactions. A notable example is the inhibition of the p53-MDM2 interaction, a key target in cancer therapy.

Table 3: Binding Affinities of Peptides Targeting Protein-Protein Interactions

PeptideTargetBinding Affinity (Kd or IC50)Reference
PMI (α-peptide)MDM23.3 nM (Kd)[5]
PMI (α-peptide)MDMX8.9 nM (Kd)[5]
(15–29)p53 (α-peptide)MDM2~66 nM (Kd)[5]
β53-12SB2 (β-peptide)hDM2Low micromolar (IC50)[6]
β53-12SB3 (β-peptide)hDM2Low micromolar (IC50)[6]
β53-12R8 (β-peptide)hDM2Low micromolar (IC50)[6]
G-Protein Coupled Receptor (GPCR) Ligands

β-Amino acids have also been successfully incorporated into peptides targeting GPCRs. For instance, β-peptide mimics of somatostatin have been developed that exhibit high and specific binding affinity for human somatostatin receptors (hsst).

Table 4: Binding Affinities of β-Peptide Somatostatin Analogues

PeptideReceptor SubtypeBinding Affinity (IC50 or Ki)Reference
Ac-β³-HThr-β²-HLys-β³-HTrp-β³-HPhe-NH₂hsst4High nanomolar affinity[7]
Isomeric control peptidehsst41000-fold lower affinity[7]

In Vivo Pharmacokinetics

The enhanced stability of β-peptides translates to improved pharmacokinetic profiles in vivo. While data for β-peptides is still emerging, studies on other modified peptides, such as D-peptides, demonstrate the potential for favorable in vivo properties, including brain penetration and long half-lives. A study on two water-soluble β-heptapeptides in rodents showed elimination half-lives of 3 and 10 hours, which is significantly longer than that of typical α-peptides[2].

Table 5: Representative In Vivo Pharmacokinetic Parameters of Modified Peptides

PeptideAnimal ModelRoute of AdministrationCmaxTmaxHalf-life (t1/2)Reference
RD2 (D-peptide)MiceMultiple0.06 (µg/g)/(mg/kg) (brain)-> 2 days (plasma)[8]
Caerin 1.9Rats (male)Subcutaneous591 ng/mL1 hr4.58 hr[9]
Caerin 1.9Rats (female)Subcutaneous256 ng/mL-1.33 hr[9]
TIPPMiceSubcutaneous623 µg/L10 min5.987 min[10]

Note: Data for RD2, Caerin 1.9, and TIPP are included as illustrative examples of modified peptide pharmacokinetics; more direct pharmacokinetic data on a wider range of β-peptides is an active area of research.

Experimental Protocols

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of β-Amino Acid-Containing Peptides

This protocol outlines the general steps for the manual synthesis of a peptide containing β-amino acids using Fmoc/tBu strategy.

Materials:

  • Fmoc-protected β-amino acids and α-amino acids

  • Rink Amide resin (for C-terminal amide) or other suitable resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (α or β), HBTU/HATU, and DIPEA in DMF. b. Add the activation mixture to the resin. c. Allow the coupling reaction to proceed for 1-4 hours. Coupling of β-amino acids, especially those with substitution at the β² position, may require longer reaction times or double coupling. d. Wash the resin thoroughly with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: a. Wash the peptide-resin with DCM and dry it. b. Treat the resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and dry. c. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

This protocol provides a general method for comparing the stability of α- and β-peptides in the presence of a protease.

Materials:

  • α-Peptide and β-peptide of interest

  • Protease solution (e.g., trypsin, chymotrypsin, or a mixture like pronase) in an appropriate buffer

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • HPLC system with a UV detector

Procedure:

  • Peptide Solutions: Prepare stock solutions of the α- and β-peptides in the reaction buffer.

  • Reaction Setup: a. In separate microcentrifuge tubes, add the peptide solution to the pre-warmed reaction buffer at 37°C. b. Initiate the reaction by adding the protease solution to each tube. c. At various time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis: a. Analyze each quenched sample by RP-HPLC. b. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the degradation rate and calculate the half-life (t1/2) for each peptide.

Visualizing Key Concepts and Workflows

Inhibition of HIV-1 Fusion

β-Peptides can be designed to mimic the α-helical domains of the HIV-1 gp41 protein, thereby inhibiting the conformational changes required for viral fusion with the host cell membrane.

HIV_Fusion_Inhibition cluster_prefusion Pre-fusion State cluster_fusion_intermediate Fusion Intermediate cluster_fusion Fusion gp120 gp120 gp41_pre gp41 (pre-fusion conformation) gp41_intermediate gp41 (fusion-intermediate 'pre-hairpin' state) gp120->gp41_intermediate CD4 and co-receptor binding triggers conformational change nhr N-terminal Heptad Repeat (NHR) gp41_intermediate->nhr exposes chr C-terminal Heptad Repeat (CHR) gp41_intermediate->chr exposes six_helix Six-Helix Bundle Formation nhr->six_helix CHR folds back onto NHR membrane_fusion Membrane Fusion six_helix->membrane_fusion beta_peptide β-Peptide Inhibitor beta_peptide->nhr Binds to exposed NHR, preventing CHR binding Bioactive_Peptide_Screening start Design and Synthesis of β-Peptide Library in_vitro_screening In Vitro Bioactivity Screening (e.g., binding assays, MIC assays) start->in_vitro_screening hit_id Hit Identification in_vitro_screening->hit_id hit_id->start Inactive stability_assay Proteolytic Stability Assay hit_id->stability_assay Active Hits lead_selection Lead Candidate Selection stability_assay->lead_selection lead_selection->start Unstable/Weak in_vivo In Vivo Efficacy and Pharmacokinetic Studies lead_selection->in_vivo Stable & Potent Leads end Preclinical Candidate in_vivo->end

References

Homotryptophan Derivatives: A Technical Guide to Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homotryptophan, a non-proteinogenic amino acid homolog of tryptophan, and its derivatives represent a burgeoning field of study with significant implications for pharmacology and protein engineering. As structural analogs of the essential amino acid L-tryptophan, these compounds can interact with biological systems in unique ways, serving as valuable research tools and potential therapeutic agents. Their modified structure, featuring an additional methylene group in the side chain, imparts distinct conformational and electronic properties that influence their binding to and modulation of various biological targets. This technical guide provides an in-depth exploration of the biological significance of homotryptophan derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support ongoing research and drug development efforts.

Core Biological Activities and Applications

The biological significance of homotryptophan derivatives spans several key areas, primarily focusing on their roles as modulators of enzymatic activity, receptor ligands, and as probes in protein structure and function studies.

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism. In the context of cancer, overexpression of IDO1 in tumor cells leads to the depletion of local tryptophan and the accumulation of kynurenine and its metabolites. This creates an immunosuppressive microenvironment that allows tumor cells to evade the host immune system. Consequently, IDO1 has emerged as a critical target for cancer immunotherapy.

While specific IC50 values for homotryptophan derivatives are not extensively reported in publicly available literature, various other tryptophan and indole analogs have been investigated as IDO1 inhibitors. This research provides a foundation for the rational design of homotryptophan-based inhibitors.

Table 1: Inhibitory Activity of Selected Tryptophan and Indole Derivatives against IDO1

Compound Class/NameSpecific DerivativeTargetAssay TypeIC50/Ki ValueReference
Tryptophan/Indole Analogs3-Aryl Indole DerivativehIDO1EnzymaticIC50: 7 µM[]
Tryptophan/Indole Analogs3-Substituted Indole DerivativehIDO1EnzymaticIC50: 0.19 µM[]
Tryptophan/Indole AnalogsIndired-based HydroxyindolehIDO1EnzymaticKi: 1 µM[]
Imidazole/Triazole Analogs4PIhIDO1EnzymaticIC50: 48 µM[]
Imidazole/Triazole AnalogsMiconazoleIDO1EnzymaticIC50: 6.7 µM[2]
Imidazole/Triazole AnalogsEconazoleIDO1EnzymaticIC50: 8.1 µM[2]
Naphthoquinone Derivatives-IDO1EnzymaticIC50: 18–61 nM[2]
Natural ProductsTryptamineIDO1EnzymaticKi: 156 µM[2]
Natural ProductsBerberineIDO1EnzymaticIC50: 9.3 µM[3]
Natural ProductsCinnabarinic acidIDO1EnzymaticIC50: 0.46 µM[3]

Note: This table includes data for tryptophan and indole derivatives to provide context for the potential of homotryptophan derivatives as IDO1 inhibitors. Data for homotryptophan derivatives specifically is limited in the reviewed literature.

Interaction with Serotonin Receptors

Tryptophan is the metabolic precursor to serotonin (5-hydroxytryptamine, 5-HT), a crucial neurotransmitter involved in regulating mood, sleep, appetite, and cognition. Given their structural similarity to tryptophan, homotryptophan derivatives have the potential to interact with serotonin receptors and modulate serotonergic signaling.

Table 2: Binding Affinities of Selected Tryptophan Analogs for Serotonin Receptors

CompoundReceptor SubtypeBinding Affinity (Ki)
8-OH DPAT5-HT5B (rat)46 nM
8-OH DPAT5-HT5B (mouse)~400 nM
5-HT5-HT1Da5.8 nM
5-HT5-HT1Db7.7 nM

Note: This table illustrates the binding affinities of known tryptophan-related compounds to serotonin receptors, suggesting the potential for homotryptophan derivatives to also interact with these targets.[4]

Incorporation into Peptides and Proteins

The incorporation of non-proteinogenic amino acids like homotryptophan into peptides and proteins is a powerful tool in chemical biology and drug discovery. Homotryptophan-containing peptides can exhibit altered conformations, enhanced stability, and novel biological activities. For instance, the introduction of homotryptophan can influence the helical content and overall structure of a peptide, potentially leading to improved receptor binding or enzymatic resistance. Furthermore, the unique fluorescent properties of the indole ring can be exploited, with homotryptophan serving as a useful probe for studying protein folding and dynamics.

Key Signaling Pathways

The Kynurenine Pathway

The kynurenine pathway is the primary route for tryptophan degradation in the body. Its dysregulation is implicated in a variety of diseases, including cancer and neurodegenerative disorders. Homotryptophan derivatives, by inhibiting IDO1, can modulate this pathway and its downstream effects.

Kynurenine_Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO Homotryptophan_Derivative Homotryptophan Derivative Homotryptophan_Derivative->IDO1_TDO N_Formylkynurenine N-Formylkynurenine IDO1_TDO->N_Formylkynurenine Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Kynurenic_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kynurenic_Acid Anthranilic_Acid Anthranilic Acid Kynurenine->Anthranilic_Acid Three_Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Three_Hydroxykynurenine Xanthurenic_Acid Xanthurenic Acid Three_Hydroxykynurenine->Xanthurenic_Acid Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Three_Hydroxykynurenine->Three_Hydroxyanthranilic_Acid Quinolinic_Acid Quinolinic Acid (Neurotoxic) Three_Hydroxyanthranilic_Acid->Quinolinic_Acid NAD NAD+ Quinolinic_Acid->NAD

Caption: The Kynurenine Pathway and the inhibitory action of homotryptophan derivatives on IDO1.

The Serotonin Signaling Pathway

As analogs of tryptophan, homotryptophan derivatives have the potential to influence the synthesis of serotonin and its subsequent signaling cascade. This pathway is fundamental to neurotransmission and is a key target for drugs treating psychiatric disorders.

Serotonin_Signaling_Pathway Tryptophan Tryptophan Five_HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->Five_HTP Tryptophan Hydroxylase Serotonin Serotonin (5-HT) Five_HTP->Serotonin Aromatic L-Amino Acid Decarboxylase Presynaptic_Vesicle Presynaptic Vesicle Serotonin->Presynaptic_Vesicle Synaptic_Cleft Synaptic Cleft Presynaptic_Vesicle->Synaptic_Cleft Release Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding SERT SERT (Reuptake Transporter) Synaptic_Cleft->SERT Reuptake Downstream_Signaling Downstream Signaling Postsynaptic_Receptor->Downstream_Signaling SERT->Presynaptic_Vesicle Homotryptophan_Derivative Homotryptophan Derivative Homotryptophan_Derivative->Postsynaptic_Receptor Modulation

References

An In-depth Technical Guide on the Spectral Data of Boc-L-beta-homotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Boc-L-beta-homotryptophan, a key building block in peptidomimetics and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of reported data for structurally similar compounds and predicted spectral characteristics. The information herein is intended to serve as a valuable resource for the characterization and utilization of this important molecule.

Introduction

This compound, with the systematic name (3S)-3-((tert-Butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid, is an unnatural amino acid derivative. The incorporation of a beta-amino acid into peptide backbones can significantly enhance resistance to enzymatic degradation, a crucial attribute for therapeutic peptides. The bulky indole side chain of the tryptophan moiety often plays a critical role in molecular recognition and binding to biological targets. The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis for its stability and ease of removal under acidic conditions. Accurate spectral characterization is paramount for ensuring the purity and structural integrity of this compound in research and development.

Physicochemical Properties
PropertyValueReference
CAS Number 229639-48-9[1][2][3]
Molecular Formula C₁₇H₂₂N₂O₄[2][3]
Molecular Weight 318.37 g/mol [1][2]
Appearance White to off-white solid
IUPAC Name (3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid[2]

Spectral Data

The following tables summarize the expected and reported spectral data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following are predicted and comparative ¹H and ¹³C NMR data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Solvent: CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.10br s1HIndole N-H
~7.65d1HAr-HIndole C4-H
~7.35d1HAr-HIndole C7-H
~7.20t1HAr-HIndole C6-H
~7.10t1HAr-HIndole C5-H
~7.05s1HAr-HIndole C2-H
~5.10br d1HN-H (Boc)
~4.30m1Hβ-CH
~3.20dd1Hγ-CH₂One proton of the methylene adjacent to the indole
~3.10dd1Hγ-CH₂The other proton of the methylene adjacent to the indole
~2.70m2Hα-CH₂Methylene adjacent to the carbonyl
1.45s9Ht-butylCharacteristic signal for the Boc group[1]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Solvent: CDCl₃

Chemical Shift (δ) ppmAssignmentNotes
~175.0C=O (acid)
~155.5C=O (Boc)
~136.5Ar-CIndole C7a
~127.5Ar-CIndole C3a
~123.0Ar-CHIndole C2
~122.0Ar-CHIndole C5
~119.5Ar-CHIndole C6
~118.5Ar-CHIndole C4
~111.5Ar-CHIndole C7
~110.0Ar-CIndole C3
~79.5C (t-butyl)Quaternary carbon of the Boc group
~49.0β-CH
~38.0α-CH₂
~32.0γ-CH₂
~28.5CH₃ (t-butyl)Methyl groups of the Boc group
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch (indole)[4]
~3300BroadO-H stretch (carboxylic acid)
~2975, 2930MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1690StrongC=O stretch (Boc urethane)
~1510MediumN-H bend
~1370, 1390MediumC-H bend (t-butyl)
~1160StrongC-O stretch (urethane)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
319.1652[M+H]⁺Calculated for C₁₇H₂₃N₂O₄⁺
341.1471[M+Na]⁺Calculated for C₁₇H₂₂N₂O₄Na⁺
263.1230[M+H-C₄H₈]⁺Loss of isobutylene from the Boc group
219.1077[M+H-Boc]⁺Loss of the entire Boc group
130.0657Indole side chain fragment

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to achieve optimal resolution and lineshape.

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

    • Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum to simplify the carbon signals.

    • A higher number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the molecule.

IR Spectroscopy

Objective: To identify the functional groups present in this compound.

Procedure (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry

Objective: To confirm the molecular weight and obtain fragmentation information.

Procedure (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

    • Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural elucidation.

  • Data Processing:

    • Analyze the full scan spectrum to determine the accurate mass of the molecular ions.

    • Interpret the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Visualizations

The following diagrams illustrate the experimental workflow for the spectral characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer NMR_Prep->NMR IR FT-IR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data 1H & 13C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Report Technical Guide NMR_Data->Report IR_Data->Report MS_Data->Report

Caption: Experimental workflow for spectral analysis.

This guide provides a foundational understanding of the spectral characteristics of this compound. Researchers are encouraged to perform their own analytical characterization to verify the identity and purity of their materials.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Boc-L-beta-homotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] Solid-phase peptide synthesis (SPPS) is the primary method for assembling these modified peptides. This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides containing Boc-L-beta-homotryptophan, utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

This compound is a β-amino acid analog of tryptophan, which can induce unique secondary structures in peptides and enhance their resistance to enzymatic degradation. However, its incorporation into a peptide sequence via SPPS presents challenges, primarily due to the steric hindrance of the β-substituted side chain. This can lead to slower reaction kinetics and incomplete coupling, requiring careful optimization of the synthesis protocol.[2] Furthermore, the presence of the electron-rich indole ring in the tryptophan side chain necessitates the use of scavengers during the acidic conditions of Boc deprotection and final cleavage to prevent unwanted side reactions, such as alkylation.[3][4]

These application notes provide a comprehensive guide to navigate these challenges, offering a detailed protocol, recommendations for coupling reagents, and strategies to minimize side reactions, thereby enabling the successful synthesis of peptides containing this compound.

Data Presentation

Table 1: Recommended Coupling Reagents for this compound
Coupling ReagentClassActivationRecommended Use
HBTU/DIEA Aminium SaltIn situRecommended for sterically hindered amino acids. Pre-activation of the amino acid is advised.
DIC/HOBt CarbodiimidePre-activationA classic and effective combination that minimizes racemization.
HATU/DIEA Aminium SaltIn situA highly reactive reagent, particularly effective for difficult couplings.
PyBOP/DIEA Phosphonium SaltIn situAnother powerful reagent for sterically demanding couplings.
Table 2: Scavenger Cocktails for Deprotection and Cleavage of Tryptophan-Containing Peptides
StepReagent CocktailComposition (v/v/v)Purpose
Boc Deprotection TFA/DCM with Scavenger50% TFA in DCM with 1-2% Triisopropylsilane (TIS) or 1,2-Ethanedithiol (EDT)To remove the Boc group while scavenging tert-butyl cations that can alkylate the tryptophan indole ring.[3][4]
Final Cleavage (HF) High HF CocktailHF:Anisole (9:1)Standard cleavage for most peptides. Anisole scavenges benzyl cations.[5]
Final Cleavage (HF) with Tryptophan Low/High HF CocktailLow: HF:DMS:p-cresol (25:65:10) High: HF:p-cresol (9:1)A two-step procedure to minimize side reactions with sensitive residues like tryptophan.
Final Cleavage (TFMSA) TFMSA CocktailTFMSA:TFA:m-cresol:EDTAn alternative to HF for cleavage.

DCM: Dichloromethane, DIEA: N,N-Diisopropylethylamine, DMS: Dimethyl sulfide, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HOBt: 1-Hydroxybenzotriazole, DIC: N,N'-Diisopropylcarbodiimide, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, TFA: Trifluoroacetic acid, TFMSA: Trifluoromethanesulfonic acid.

Experimental Protocols

Resin Selection and Loading

The choice of resin depends on whether a C-terminal acid or amide is desired. For a C-terminal acid, Merrifield or PAM resins are commonly used. For a C-terminal amide, MBHA or BHA resins are the standards in Boc-SPPS.[6][7] The first amino acid is typically loaded onto the resin prior to starting the synthesis cycles.

Boc-SPPS Cycle for Peptide Elongation

The synthesis proceeds through repetitive cycles of deprotection, neutralization, and coupling.

a. Boc Deprotection:

  • Swell the resin-bound peptide in dichloromethane (DCM) for 30 minutes.

  • Add a solution of 50% trifluoroacetic acid (TFA) in DCM containing 1-2% triisopropylsilane (TIS) as a scavenger.[4]

  • Agitate the mixture for 2 minutes for a pre-wash, then drain.

  • Add a fresh solution of 50% TFA in DCM with 1-2% TIS and agitate for 30 minutes.

  • Filter the resin and wash thoroughly with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

b. Neutralization:

  • Wash the resin with a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat this step.

  • Wash the resin thoroughly with DCM (3x) to remove excess base.[1]

c. Coupling of this compound (HBTU/DIEA method):

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of the beta-amino acid, a longer coupling time and/or double coupling may be necessary.[2]

  • Monitor the completion of the coupling reaction using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

  • After complete coupling, wash the resin with DMF (3x) and DCM (3x).

d. Capping (Optional):

If the coupling is incomplete, any unreacted amino groups can be capped to prevent the formation of deletion peptides. This can be achieved by treating the resin with a solution of acetic anhydride and DIEA in DMF.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. Due to the presence of tryptophan, specific scavengers are crucial to prevent side-product formation.

HF Cleavage Protocol:

Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Remove the N-terminal Boc group as described in section 2a. This is critical to prevent t-butylation of the tryptophan indole ring during HF cleavage.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in a Kel-F reaction vessel.

  • Add the appropriate scavenger cocktail. For tryptophan-containing peptides, a low/high HF procedure is recommended.

    • Low HF step: Add a pre-cooled solution of HF:DMS:p-cresol (25:65:10) and stir at 0°C for 2 hours.

    • Remove the low HF cocktail by vacuum.

    • High HF step: Add a pre-cooled solution of HF:p-cresol (9:1) and stir at 0°C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide precipitate with cold diethyl ether several times to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide should be characterized by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

Mandatory Visualization

Boc_SPPS_Workflow Resin 1. Resin Swelling (e.g., Merrifield in DCM) Deprotection 2. Boc Deprotection (50% TFA/DCM + Scavenger) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (5% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling 4. Coupling (this compound + HBTU/DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Cycle Repeat Cycle (n-1) times Wash3->Cycle Is peptide complete? No FinalDeprotection 5. Final Boc Deprotection Wash3->FinalDeprotection Is peptide complete? Yes Cycle->Deprotection Cleavage 6. HF Cleavage (+ Scavengers) FinalDeprotection->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Boc-SPPS of peptides containing this compound.

References

Application Notes and Protocols for Coupling Boc-L-beta-homotryptophan in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection of coupling reagents and protocols for the efficient incorporation of Boc-L-beta-homotryptophan into peptide sequences during solid-phase peptide synthesis (SPPS). The unique structure of this β-amino acid presents specific challenges that necessitate careful optimization of coupling conditions to ensure high yields and purity of the final peptide product.

Introduction to Coupling Challenges with this compound

This compound, a derivative of the natural amino acid L-tryptophan, is a valuable building block for creating peptides with modified backbones.[1] These modifications can lead to peptides with altered spatial arrangements of the indole side chain, potentially enhancing binding affinity to biological targets and increasing resistance to enzymatic degradation.[1]

The primary challenge in coupling this compound lies in its steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the β-amino group, combined with the indole side chain, can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can result in slower reaction kinetics and incomplete coupling, leading to the formation of deletion sequences. Therefore, the choice of coupling reagent and reaction conditions is critical for successful synthesis. While direct comparative studies on coupling efficiency for this compound are not extensively available, data from sterically hindered α-amino acids and other β-amino acids can provide valuable guidance.

Comparative Analysis of Coupling Reagents

The selection of a suitable coupling reagent is paramount for overcoming the steric challenges associated with this compound. Modern coupling reagents, particularly uronium/aminium and phosphonium salts, are generally preferred for difficult couplings due to their high reactivity and ability to suppress racemization. Below is a summary of commonly used coupling reagents and their general applicability for hindered amino acids.

Coupling ReagentClassRelative Reactivity for Hindered ResiduesAdvantagesDisadvantages
HATU Uronium/Aminium SaltVery HighHighly efficient for sterically hindered couplings; rapid reaction times; low racemization.[2]Higher cost.
HBTU Uronium/Aminium SaltHighGood reactivity for most couplings; widely used and well-established.[2][3]Can be less effective than HATU for extremely difficult couplings.
HCTU Uronium/Aminium SaltHighReactivity is generally considered to be between that of HBTU and HATU.
PyBOP Phosphonium SaltHighReliable and effective for a wide range of couplings.Can be slightly less reactive than HATU for the most challenging cases.
DIC/HOBt Carbodiimide/AdditiveMediumCost-effective; low risk of racemization when HOBt is used as an additive.[4]Slower reaction kinetics compared to uronium/phosphonium salts; may require longer coupling times or double coupling for hindered residues.

Experimental Protocols

The following are generalized protocols for the manual coupling of this compound in SPPS. It is recommended to monitor the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test to ensure completion. For difficult couplings, a double coupling strategy (repeating the coupling step with fresh reagents) may be necessary.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially when synthesizing long or complex peptides.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel. Drain the solvent.

  • Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HATU (2.9 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the pre-activated this compound solution to the swollen and deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature. For a sterically hindered amino acid like this compound, a coupling time of 2-4 hours is recommended.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow or colorless beads) indicates the completion of the coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

Protocol 2: Standard Coupling using HBTU

HBTU is a reliable and widely used coupling reagent suitable for many applications.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes and drain the solvent.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3-4 equivalents) and HBTU (3-4 equivalents) in a minimal amount of DMF.

  • Coupling: Add the amino acid/HBTU solution to the deprotected peptide-resin. Immediately add DIPEA (6-8 equivalents) to initiate the coupling reaction.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For difficult sequences, the reaction time can be extended or a double coupling can be performed.

  • Monitoring: Check for reaction completion using the Kaiser test.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Protocol 3: Carbodiimide-Mediated Coupling using DIC/HOBt

This is a cost-effective method, though it may require longer reaction times for hindered residues.

Materials:

  • Peptide-resin with a deprotected N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • DMF, peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes and drain the solvent.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the deprotected peptide-resin. Add DIC (3 equivalents) to the resin slurry.

  • Reaction: Agitate the mixture at room temperature for 3-6 hours.

  • Monitoring: Monitor the reaction progress with the Kaiser test. If the test remains positive, a second coupling may be required.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).

Visualization of SPPS Workflow and Logic

To further clarify the process, the following diagrams illustrate the general workflow of Boc-SPPS and the decision-making process for selecting a coupling reagent for a hindered amino acid like this compound.

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (e.g., in DMF) Resin->Swell Deprotect 2. Boc Deprotection (TFA in DCM) Swell->Deprotect Neutralize 3. Neutralization (DIPEA in DMF/DCM) Deprotect->Neutralize Couple 4. Coupling of This compound Neutralize->Couple Wash 5. Wash (DMF, DCM) Couple->Wash Repeat Repeat Steps 2-5 for next amino acid Wash->Repeat Continue sequence Cleave Final Cleavage & Deprotection Wash->Cleave Final residue Repeat->Deprotect Peptide Purified Peptide Cleave->Peptide

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Coupling_Decision Start Coupling of this compound IsDifficult Is the coupling expected to be difficult? Start->IsDifficult Standard Use Standard Reagent (e.g., HBTU, DIC/HOBt) IsDifficult->Standard No Potent Use High-Potency Reagent (e.g., HATU, HCTU) IsDifficult->Potent Yes (Steric Hindrance) Monitor Monitor with Kaiser Test Standard->Monitor Potent->Monitor Complete Is coupling complete? Monitor->Complete Proceed Proceed to next cycle Complete->Proceed Yes DoubleCouple Perform Double Coupling or switch to potent reagent Complete->DoubleCouple No DoubleCouple->Monitor

Caption: Decision logic for selecting a coupling strategy.

References

Application Notes and Protocols for the Deprotection of Boc Group from β-Homotryptophan Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the amino functionality of amino acids in peptide synthesis and medicinal chemistry. Its stability under various conditions and facile cleavage under acidic conditions make it a valuable tool. However, the deprotection of Boc-protected tryptophan and its analogues, such as β-homotryptophan, presents a significant challenge due to the acid-sensitive nature of the indole side chain. The electrophilic tert-butyl cation generated during the deprotection can readily alkylate the electron-rich indole ring, leading to undesired side products and reduced yields of the desired amine.

These application notes provide a comprehensive overview of the common methods for the deprotection of the Boc group from β-homotryptophan residues. Detailed protocols for acidic deprotection using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as a milder alternative, are presented. Furthermore, strategies to mitigate side reactions through the use of scavengers are discussed. All quantitative data from literature for tryptophan analogues is summarized for easy comparison to guide reaction optimization.

Deprotection Methods and Quantitative Data

The selection of a deprotection method for Boc-β-homotryptophan depends on the overall synthetic strategy, the presence of other acid-labile protecting groups, and the desired purity of the final product. The following sections detail the most common approaches. While specific quantitative data for β-homotryptophan is limited in the literature, the following tables provide representative data for the deprotection of similar Boc-protected tryptophan derivatives, which can serve as a valuable starting point for optimization.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and generally effective method for Boc deprotection. The high acidity of TFA ensures rapid and complete removal of the Boc group. However, the strong acidic conditions also promote the formation of the tert-butyl cation, necessitating the use of scavengers to protect the indole ring of β-homotryptophan.

Reagent/SolventScavenger (equiv.)Temperature (°C)Time (h)Typical Yield (%)Purity (%)
20-50% TFA in DCMTIS (5-10)0 - rt0.5 - 285-95>95
Neat TFATIS/H₂O (95:2.5:2.5)0 - rt0.5 - 1>90>95
50% TFA in DCMDTE (0.5%)rt0.5Not specifiedNot specified

TIS: Triisopropylsilane, DTE: Dithioethane, rt: room temperature. Data is representative for tryptophan derivatives.

Method B: Hydrochloric Acid (HCl) in Dioxane

Using a solution of HCl in an organic solvent like dioxane is another effective method for Boc deprotection. This method can sometimes offer better selectivity when other acid-sensitive groups are present.

Reagent/SolventScavengerTemperature (°C)Time (h)Typical Yield (%)Purity (%)
4M HCl in DioxaneAnisolert1 - 490-98>95
4M HCl in Dioxane/MeOHThioanisolert2 - 16>90>95

rt: room temperature. Data is representative for tryptophan derivatives.

Method C: Mild Deprotection with Oxalyl Chloride in Methanol

For substrates that are particularly sensitive to strong acids, a milder deprotection method can be employed. A solution of oxalyl chloride in methanol has been reported to effectively remove the Boc group under neutral conditions, avoiding the generation of a free tert-butyl cation.[1][2][3][4][5][6]

Reagent/SolventTemperature (°C)Time (h)Typical Yield (%)Purity (%)
Oxalyl Chloride in MeOHrt1 - 4up to 90>95

rt: room temperature. Data is for a range of N-Boc protected amines, including tryptophan.[1][2][3][4][5][6]

Signaling Pathways and Logical Relationships

The deprotection of the Boc group is a chemical transformation. The following diagrams illustrate the general mechanism of acid-catalyzed Boc deprotection and the role of scavengers in preventing side reactions.

General Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine Boc-NH-R Protonated_Boc Boc-N+H₂-R Boc_Amine->Protonated_Boc + H+ Carbamic_Acid HOOC-NH-R Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Free_Amine H₂N-R Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 H_plus H+ Role of Scavengers in Preventing Indole Alkylation tBu_cation tert-butyl cation Indole Indole Ring (β-Homotryptophan) tBu_cation->Indole Alkylation Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Trapping Alkylated_Indole Alkylated Indole (Side Product) Trapped_tBu Trapped Species Experimental Workflow for Boc Deprotection of β-Homotryptophan Start Start: Boc-β-Homotryptophan Dissolution Dissolve in Anhydrous Solvent Start->Dissolution Reagent_Addition Add Deprotection Reagent (TFA, HCl, or Oxalyl Chloride) + Scavenger (if needed) Dissolution->Reagent_Addition Reaction Reaction Monitoring (TLC, LC-MS) Reagent_Addition->Reaction Workup Work-up: - Quenching - Extraction - Drying Reaction->Workup Purification Purification: - Chromatography - Recrystallization Workup->Purification Product Final Product: Deprotected β-Homotryptophan Purification->Product

References

Application Notes: Incorporation of Boc-L-beta-homotryptophan for Enhanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-natural amino acids into peptide backbones is a powerful strategy in modern drug discovery, enabling the development of peptidomimetics with improved pharmacological profiles.[1] Boc-L-beta-homotryptophan ((S)-3-(Boc-amino)-4-(3-indolyl)butyric acid) is a valuable building block that offers significant advantages over its natural α-amino acid counterpart.[2] As a β-amino acid, it extends the peptide backbone by a single methylene unit. This seemingly minor modification has profound impacts on the resulting peptide's structure and function, leading to unique conformational preferences and enhanced stability.[1] Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, a critical advantage for developing therapeutics with improved in vivo half-lives.[3] The indole side chain of the tryptophan moiety is crucial for the biological activity of many peptides, and by incorporating β-homotryptophan, researchers can alter the spatial presentation of this functional group, potentially leading to novel biological activities or enhanced binding affinity for targets.[1][4]

Key Applications:

  • Enhanced Proteolytic Stability: The altered peptide backbone is not readily recognized by standard proteases, significantly increasing the peptide's half-life in biological systems.[3]

  • Novel Secondary Structures: The presence of β-amino acids can induce the formation of unique and stable helical or turn structures (β-peptides) that are not accessible to natural peptides, allowing for the creation of novel scaffolds for drug design.[1]

  • Peptidomimetic Design: Used to create molecules that mimic the structure and function of natural peptides but possess superior properties such as stability, potency, and oral bioavailability.[1]

  • Drug Delivery and Neuroscience: The structural similarity of β-homotryptophan to certain neurotransmitters makes it a candidate for research in neuropharmacology and for developing targeted drug delivery systems.[1][2]

Quantitative Data Summary

The incorporation of this compound can significantly alter the physicochemical and biological properties of a peptide. The following table provides an illustrative comparison of expected outcomes between a hypothetical native peptide and its β-homotryptophan-modified analogue.

PropertyNative Peptide (with L-Tryptophan)Modified Peptide (with L-β-homotryptophan)Rationale for Change
Proteolytic Stability (t½ in serum) Low (e.g., < 10 min)High (e.g., > 60 min)The β-amino acid backbone is a poor substrate for common proteases.[3]
Receptor Binding Affinity (Kd) VariablePotentially altered (increased or decreased)The change in backbone spacing alters the orientation of the indole side chain, affecting receptor interaction.[1]
Secondary Structure Typically α-helix, β-sheet, or random coilProne to form novel helices (e.g., 14-helix) or stable turns.[1]The extended backbone introduces different conformational constraints.
Coupling Efficiency (in SPPS) High (>99%)Moderate to High (95-99%)Steric hindrance of the β-amino acid may require optimized coupling conditions (e.g., stronger reagents, longer time).[1][5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard manual Boc-SPPS cycle for incorporating this compound into a growing peptide chain on a Merrifield or PAM resin.[6][7]

Materials:

  • Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid (0.5-1.0 mmol/g substitution).

  • This compound.

  • Other required Boc-protected amino acids.

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents: HBTU/HOBt or HATU.

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Isopropyl alcohol (IPA).

  • Scavenger (for Trp): 0.5% Dithioethane (DTE) in the deprotection solution.[6]

Procedure (Single Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add the Deprotection Solution (containing DTE scavenger) to the resin and agitate for 2 minutes (pre-wash).[6]

    • Drain and add fresh Deprotection Solution. Agitate for 20-25 minutes.[6]

    • Drain the solution.

  • Washing: Wash the resin sequentially to remove residual TFA and byproducts:

    • DCM (3 times x 1 minute)

    • IPA (2 times x 1 minute)

    • DCM (3 times x 1 minute)

  • Neutralization:

    • Add the Neutralization Solution and agitate for 2 minutes. Repeat once.

    • Drain and wash the resin with DCM (3 times x 1 minute).

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours. Note: Due to the steric hindrance of β-amino acids, a longer coupling time or double coupling may be necessary.[1]

    • Perform a Kaiser test to check for reaction completion. If the test is positive (blue beads), repeat the coupling step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times x 1 minute) and DCM (3 times x 1 minute).

  • Repeat: The cycle (steps 2-6) is repeated for each subsequent amino acid until the desired peptide sequence is assembled.[8]

Protocol 2: Cleavage from Resin and Final Deprotection

This protocol describes the final step to cleave the synthesized peptide from the resin and remove all side-chain protecting groups using hydrogen fluoride (HF).

Materials:

  • Peptide-resin (dried).

  • Anhydrous Hydrogen Fluoride (HF).

  • HF cleavage apparatus.

  • Scavenger: Anisole or p-cresol.

  • Cold diethyl ether.

  • Glacial acetic acid.

  • Lyophilizer.

  • HPLC system for purification.

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin (e.g., 1 gram) and a magnetic stir bar into the reaction vessel of the HF apparatus. Add the scavenger (1 mL of anisole).

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C in an ice/salt bath.

    • Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

    • Stir the mixture at 0 °C for 1 hour.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen gas. This may take 1-2 hours.

  • Peptide Precipitation and Washing:

    • Wash the residue of resin and crude peptide with cold diethyl ether to remove the scavenger and cleaved protecting groups.

    • Break up any clumps and repeat the ether wash 2-3 times.

  • Peptide Extraction:

    • Extract the crude peptide from the resin using 10-15% aqueous acetic acid.

    • Filter to separate the resin beads from the peptide solution.

  • Lyophilization: Freeze the aqueous peptide solution and lyophilize to obtain the crude peptide powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Visualizations

cluster_prep Preparation cluster_cycle SPPS Cycle (Repeat for each AA) cluster_final Final Steps Resin Select & Swell Resin Deprotection 1. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 2. Wash (DCM/IPA) Deprotection->Wash1 Neutralize 3. Neutralize (10% DIEA/DCM) Wash1->Neutralize Couple 4. Couple Amino Acid (Boc-β-hTrp + HBTU) Neutralize->Couple Wash2 5. Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotection Next AA Cleavage Cleavage & Deprotection (Anhydrous HF) Wash2->Cleavage Final AA Purify Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purify

Caption: Workflow for Boc-SPPS incorporating β-amino acids.

cluster_input Structural Modification cluster_properties Altered Physicochemical Properties cluster_consequences Functional Consequences cluster_output Therapeutic Outcome Input Incorporate Boc-L-β-homotryptophan Prop1 Extended Peptide Backbone Input->Prop1 Prop2 Altered Side-Chain Orientation Input->Prop2 Con1 Increased Proteolytic Resistance Prop1->Con1 Con2 Novel Secondary Structures Prop2->Con2 Output Improved Pharmacokinetics & Novel Bioactivity Con1->Output Con2->Output

Caption: Logical flow from structural modification to therapeutic benefit.

cluster_membrane Cell Membrane Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Peptide β-hTrp Peptide Drug Peptide->Receptor Binding Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Caption: A generic GPCR signaling pathway modulated by a peptide drug.

References

Application Notes and Protocols for Boc-L-beta-homotryptophan in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Boc-L-beta-homotryptophan Use in Peptidomimetic Drug Design

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidomimetics are a class of molecules designed to mimic the structure and function of natural peptides, offering improved pharmacological properties such as enhanced stability against enzymatic degradation, increased potency, and better bioavailability.[1][2] The incorporation of unnatural amino acids is a key strategy in peptidomimetic design. This compound, a derivative of the natural amino acid L-tryptophan, is a valuable building block in this field. Its extended β-amino acid backbone introduces unique conformational constraints, often inducing stable secondary structures like helices and turns, while the indole side chain can participate in crucial binding interactions with biological targets.[3] This application note provides a comprehensive overview and detailed protocols for the use of this compound in the design and evaluation of peptidomimetics, with a focus on their application as inhibitors of the Bcl-2 family of proteins.

Significance of this compound in Peptidomimetic Design

The incorporation of this compound into peptide sequences offers several distinct advantages:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is not recognized by many endogenous proteases, leading to a significantly longer in vivo half-life compared to natural peptides.[3]

  • Structural Pre-organization: The additional methylene group in the backbone predisposes the peptide to adopt well-defined secondary structures, such as 12/10-helices and β-turns.[3] This conformational rigidity can reduce the entropic penalty upon binding to a target protein, potentially leading to higher binding affinity.

  • Mimicry of Protein Secondary Structures: Peptides composed of β-amino acids, known as β-peptides, can form stable helical structures that mimic the α-helices often found at the interface of protein-protein interactions (PPIs).[3][4] This makes them ideal scaffolds for designing inhibitors of PPIs, such as those involving the Bcl-2 family.

  • Strategic Side Chain Presentation: The indole side chain of tryptophan is a key pharmacophore in many biologically active peptides, often involved in "hot spot" interactions at protein interfaces.[4] this compound allows for the precise positioning of this crucial side chain in a novel backbone context.

Application Example: Design of a BH3 Mimetic Peptidomimetic Targeting Bcl-2

A prominent application of peptidomimetic design is the development of inhibitors targeting the anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1).[4][5] These proteins are overexpressed in many cancers and prevent apoptosis by sequestering pro-apoptotic proteins.[5] Small molecules and peptides that mimic the BH3 domain of pro-apoptotic proteins can disrupt this interaction and induce cancer cell death.

The following sections will detail the design, synthesis, and evaluation of a hypothetical BH3 mimetic peptidomimetic, BH3-m-βhTrp , incorporating L-beta-homotryptophan.

Data Presentation: Biological Activity of BH3-m-βhTrp

The biological activity of BH3-m-βhTrp would be evaluated through various in vitro assays. The following tables summarize hypothetical, yet representative, quantitative data for such a peptidomimetic.

Peptidomimetic Target Protein Binding Affinity (Kd, nM) IC50 (nM)
BH3-m-βhTrp Bcl-2150250
Bcl-xL80120
Mcl-1>10,000>10,000
Native BH3 Peptide Bcl-2500800
Bcl-xL300450
Mcl-1>10,000>10,000

Binding affinity and IC50 values are hypothetical and for illustrative purposes.

Peptide Protease Half-life (t1/2, hours)
BH3-m-βhTrp Trypsin> 24
Chymotrypsin> 24
Pronase18
Native BH3 Peptide Trypsin< 0.5
Chymotrypsin< 0.5
Pronase< 0.1

Proteolytic stability data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of BH3-m-βhTrp using Boc Chemistry

This protocol describes the manual synthesis of a peptidomimetic incorporating this compound using a tert-butyloxycarbonyl (Boc) protection strategy.[3][6]

Materials:

  • Merrifield resin (or other suitable resin for C-terminal acid)

  • Boc-protected α-amino acids

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for optional Fmoc deprotection if using mixed strategies)

  • Cleavage cocktail (e.g., HF/anisole or a less hazardous trifluoromethanesulfonic acid (TFMSA)-based cocktail)

  • Cold diethyl ether

Workflow Diagram:

SPPS_Workflow start Start with Resin swell 1. Resin Swelling (DCM) start->swell deprotect 2. Boc Deprotection (50% TFA in DCM) swell->deprotect neutralize 3. Neutralization (10% DIEA in DCM) deprotect->neutralize couple 4. Amino Acid Coupling (Boc-AA, DCC/HOBt) neutralize->couple wash 5. Washing (DCM and DMF) couple->wash repeat Repeat Steps 2-5 for each amino acid wash->repeat repeat->deprotect final_deprotect Final Boc Deprotection repeat->final_deprotect cleave 6. Cleavage from Resin & Side-Chain Deprotection (e.g., HF) final_deprotect->cleave precipitate 7. Precipitation (Cold Ether) cleave->precipitate purify 8. Purification (RP-HPLC) precipitate->purify end Characterized Peptidomimetic purify->end

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Procedure:

  • Resin Preparation: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • First Amino Acid Coupling (if not pre-loaded): Couple the first Boc-protected amino acid to the resin using standard coupling procedures (e.g., DCC/HOBt).

  • Deprotection: Remove the Boc group by treating the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM.[3]

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM. Wash again with DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the next Boc-protected amino acid (either an α-amino acid or this compound) and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of DCC.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Repeat: Repeat steps 3-6 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Boc group removed, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole).

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Protease Stability Assay

This protocol assesses the stability of the peptidomimetic in the presence of proteases.[7]

Materials:

  • BH3-m-βhTrp and native BH3 peptide

  • Proteases (e.g., trypsin, chymotrypsin, pronase)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA)

  • RP-HPLC system

Procedure:

  • Sample Preparation: Prepare solutions of the peptidomimetic and the native peptide in PBS at a final concentration of 1 mg/mL.

  • Enzyme Digestion:

    • Add the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Stop the enzymatic reaction by adding an equal volume of 10% TCA to the aliquot.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the protease.

    • Analyze the supernatant by RP-HPLC.

    • Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t1/2) of the peptide.

Protocol 3: Competitive Fluorescence Polarization (FP) Binding Assay

This assay measures the binding affinity of the peptidomimetic to a Bcl-2 family protein by competing with a fluorescently labeled BH3 peptide.[1][8]

Materials:

  • Recombinant Bcl-2 or Bcl-xL protein

  • Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

  • BH3-m-βhTrp

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 mM EDTA, 0.05% Tween-20, pH 7.5)

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Workflow Diagram:

FP_Assay_Workflow start Prepare Reagents dispense_inhibitor 1. Dispense Serial Dilutions of BH3-m-βhTrp start->dispense_inhibitor add_protein 2. Add Bcl-2/Bcl-xL Protein dispense_inhibitor->add_protein incubate1 3. Incubate for Protein-Inhibitor Binding add_protein->incubate1 add_tracer 4. Add Fluorescently Labeled BH3 Peptide incubate1->add_tracer incubate2 5. Incubate to Reach Equilibrium add_tracer->incubate2 measure 6. Measure Fluorescence Polarization incubate2->measure analyze 7. Data Analysis (IC50 and Kd Calculation) measure->analyze end Binding Affinity Determined analyze->end

Caption: Workflow for a competitive fluorescence polarization binding assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of BH3-m-βhTrp in assay buffer.

    • Prepare solutions of the Bcl-2 family protein and the fluorescently labeled BH3 peptide at 2x their final desired concentrations.

  • Assay Setup:

    • To the wells of a 384-well plate, add the serially diluted peptidomimetic.

    • Add the Bcl-2 family protein solution to each well (except for control wells for the tracer alone).

    • Incubate for 15 minutes at room temperature.

    • Add the fluorescently labeled BH3 peptide solution to all wells.

  • Incubation: Incubate the plate for at least 30 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the secondary structure of the peptidomimetic in solution.[9][10]

Materials:

  • Purified BH3-m-βhTrp

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

  • Trifluoroethanol (TFE) (a helix-inducing solvent)

  • CD spectropolarimeter

  • Quartz cuvettes (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Prepare a solution of the peptidomimetic in phosphate buffer at a concentration of approximately 0.1 mg/mL. Prepare a second sample in a mixture of buffer and TFE (e.g., 50:50 v/v).

  • Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the parameters for data collection (e.g., wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 50 nm/min, 3 accumulations).

  • Measurement:

    • Record a baseline spectrum with the respective buffer or buffer/TFE mixture.

    • Record the CD spectrum of the peptidomimetic sample.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

    • Analyze the spectrum for characteristic secondary structure features. An α-helical structure will typically show negative bands around 208 and 222 nm and a positive band around 192 nm. The spectrum of a β-peptide 14-helix is characterized by a strong minimum around 214 nm.[10]

Signaling Pathway Visualization

The following diagram illustrates the mechanism of apoptosis induction by a BH3 mimetic peptidomimetic that targets anti-apoptotic Bcl-2 family proteins.

Bcl2_Pathway cluster_stress Cellular Stress cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic Stress DNA Damage, Growth Factor Withdrawal, Etc. BH3_only BH3-only Proteins (e.g., Bim, Puma, Bad) Stress->BH3_only activates Bcl2_xL Bcl-2 / Bcl-xL BH3_only->Bcl2_xL inhibits Bax_Bak Bax / Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion oligomerize and form pores in Bcl2_xL->Bax_Bak inhibits BH3_mimetic BH3 Mimetic (e.g., BH3-m-βhTrp) BH3_mimetic->Bcl2_xL inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspase_3 Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

References

Application Notes and Protocols for Solution-Phase Synthesis Using Boc-L-beta-homotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-beta-homotryptophan is a valuable non-canonical amino acid utilized in the synthesis of peptides and peptidomimetics. Its structure, featuring an additional methylene group in the backbone compared to L-tryptophan, imparts unique conformational properties and enhanced stability against enzymatic degradation. These characteristics make it a crucial building block in drug discovery for developing novel therapeutics with improved pharmacokinetic profiles.[1] The tert-butyloxycarbonyl (Boc) protecting group on the β-amino group allows for controlled, stepwise peptide bond formation in solution-phase synthesis.[2] This document provides detailed protocols for the solution-phase synthesis of a dipeptide using this compound, including coupling, deprotection, and purification, as well as an overview of its applications in drug development.

Data Presentation: Coupling Efficiency in Solution-Phase Synthesis

The efficiency of peptide coupling in solution-phase synthesis is dependent on the choice of coupling reagents and the specific amino acid residues involved. The following table summarizes typical quantitative data for the coupling of a Boc-protected amino acid with an amino acid ester in solution. While specific data for this compound is not extensively reported in comparative studies, the following data for similar couplings provides a reasonable expectation of yields.

N-Protected Amino AcidCoupling Partner (H-Xaa-OR)Coupling ReagentsSolventTypical Yield (%)Typical Purity (%)Reference
Boc-L-AlanineH-Gly-OEtDCC/HOBtDichloromethane (DCM)85-95>95[2]
Boc-L-AlanineH-Phe-OBnDCC/HOBtDCM/THF80-90>95[2]
Boc-L-ProlineH-Phe-OHDCC/HOBtTHF/H₂O77Not specified[3]
Boc-protected amino acidAmino acid esterEDCDichloromethane (DCM)GoodNot specified[4]
Boc-protected amino acidAmino acid esterHATU/DIPEADMFHighNot specified[5][6]

Experimental Protocols

Protocol 1: Dipeptide Synthesis via DCC/HOBt Coupling

This protocol describes the synthesis of a protected dipeptide, for example, Boc-β-HTrp-Ala-OMe, using the widely adopted dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling methodology.

Materials:

  • This compound

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Neutralization of Amino Acid Ester:

    • Suspend L-Alanine methyl ester hydrochloride (1.05 eq.) in anhydrous DCM.

    • Cool the suspension to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.05 eq.) dropwise while stirring.

    • Stir the mixture at 0 °C for 20 minutes to generate the free base.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 eq.) and HOBt (1.1 eq.) in a minimal amount of anhydrous DMF and dilute with anhydrous DCM.

    • Cool this solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq.) in anhydrous DCM to the this compound solution.

    • Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[2]

  • Coupling Reaction:

    • To the activated this compound mixture, add the neutralized amino acid ester solution from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-terminal Boc Deprotection in Solution

This protocol describes the removal of the Boc protecting group from the synthesized dipeptide to allow for further peptide chain elongation.

Materials:

  • Boc-protected dipeptide (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected dipeptide in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add an equal volume of TFA to the solution (e.g., 1:1 v/v TFA:DCM).[2]

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the completion of the reaction by TLC.

  • Work-up and Isolation:

    • Remove the solvent and excess TFA under reduced pressure (rotary evaporation).

    • Co-evaporate with DCM (2-3 times) to ensure complete removal of residual TFA.[2]

    • Dissolve the resulting oily residue in a minimal amount of DCM or methanol.

    • Add cold diethyl ether dropwise with vigorous stirring until a precipitate forms.

    • Collect the precipitated dipeptide trifluoroacetate salt by filtration or centrifugation.

    • Wash the precipitate with cold diethyl ether and dry under vacuum. The resulting product can be used directly in the next coupling step after neutralization.[2]

Protocol 3: Purification of the Final Peptide by RP-HPLC

After synthesis and final deprotection, the crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

  • Crude peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile or DMF, diluted with Solvent A).

  • HPLC Purification:

    • Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%).

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 1% per minute).

    • Monitor the elution profile at 220 nm and 280 nm (for the tryptophan indole ring).

    • Collect fractions corresponding to the desired peptide peak.

  • Analysis and Lyophilization:

    • Analyze the collected fractions for purity using analytical RP-HPLC.

    • Pool the pure fractions.

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Signaling Pathways and Experimental Workflows

G cluster_synthesis Dipeptide Synthesis Workflow start Start Materials: Boc-β-HTrp-OH H-Ala-OMe·HCl neutralization Neutralization of Amino Acid Ester (DIPEA/DCM) start->neutralization activation Activation of Boc-β-HTrp-OH (DCC/HOBt in DCM/DMF) start->activation coupling Coupling Reaction (0°C to RT, 12-24h) neutralization->coupling activation->coupling workup Work-up and Purification (Filtration, Extraction, Column Chromatography) coupling->workup protected_dipeptide Protected Dipeptide: Boc-β-HTrp-Ala-OMe workup->protected_dipeptide

Caption: Workflow for the solution-phase synthesis of a protected dipeptide.

G cluster_deprotection Boc Deprotection and Purification Workflow protected_dipeptide Protected Dipeptide: Boc-β-HTrp-Ala-OMe deprotection Boc Deprotection (TFA/DCM, 1-2h) protected_dipeptide->deprotection isolation Isolation of TFA Salt (Precipitation with Ether) deprotection->isolation final_peptide Final Dipeptide: H-β-HTrp-Ala-OMe·TFA isolation->final_peptide purification RP-HPLC Purification (C18 column, H₂O/ACN gradient with TFA) final_peptide->purification lyophilization Lyophilization purification->lyophilization pure_peptide Pure Dipeptide lyophilization->pure_peptide

Caption: Workflow for Boc deprotection and final peptide purification.

Applications in Drug Development

The incorporation of this compound into peptide sequences is a key strategy in the design of peptidomimetics with enhanced therapeutic properties.[1]

  • Enhanced Proteolytic Stability: The β-amino acid backbone is resistant to degradation by proteases, which significantly increases the in vivo half-life of peptide-based drugs.[1]

  • Conformational Control: The presence of the additional methylene group induces unique secondary structures, such as β-hairpins and 12/10 helices.[1] This conformational constraint can lead to higher binding affinity and selectivity for biological targets.

  • Antimicrobial Peptides (AMPs): The modification of AMPs with β-homotryptophan can enhance their stability and potency against multidrug-resistant bacteria. Tryptophan-rich peptides are known to have strong interactions with bacterial membranes.[1][7]

  • Oncology: Peptidomimetics are being developed to target protein-protein interactions that are crucial for cancer cell proliferation and survival. The enhanced stability and specific conformations provided by β-homotryptophan make it a candidate for designing such inhibitors.[8][9]

  • Bioconjugation: this compound can serve as a linker for conjugating peptides to other molecules, such as imaging agents or drug delivery vehicles, to create targeted therapeutics and diagnostics.[1]

G cluster_applications Drug Development Applications of β-Homotryptophan Peptidomimetics Boc_bHTrp Boc-L-β-homotryptophan Peptidomimetic Peptidomimetic Boc_bHTrp->Peptidomimetic Solution-Phase Synthesis Stability Enhanced Proteolytic Stability Peptidomimetic->Stability Conformation Defined Secondary Structure (β-Hairpins, Helices) Peptidomimetic->Conformation HighAffinity High Target Affinity & Selectivity Stability->HighAffinity Conformation->HighAffinity AMPs Antimicrobial Agents HighAffinity->AMPs Oncology Cancer Therapeutics HighAffinity->Oncology Bioconjugation Targeted Drug Delivery & Imaging HighAffinity->Bioconjugation

Caption: Logical relationships in the application of β-homotryptophan.

References

Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of orthogonal protection strategies utilizing Boc-L-beta-homotryptophan in peptide synthesis. This document offers comprehensive experimental protocols, quantitative data, and visual diagrams to guide researchers in the successful incorporation and manipulation of this valuable non-canonical amino acid.

Introduction

This compound is an unnatural amino acid derivative that serves as a crucial building block in the synthesis of peptidomimetics and other modified bioactive molecules.[1][2] Its incorporation into peptide sequences can confer unique structural and functional properties. The extended backbone of β-amino acids can induce novel secondary structures, such as stable helices, and importantly, often increases resistance to enzymatic degradation by proteases, a significant advantage for therapeutic peptide development.[1] The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the β-amino functionality during synthesis.[1]

The principle of orthogonal protection is fundamental to the synthesis of complex peptides. It involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection and modification at specific sites within a molecule.[3] This document will focus on the orthogonal interplay between the acid-labile Boc group and other common protecting groups in strategies involving this compound.

Physicochemical and Characterization Data

Accurate characterization of this compound is essential for its effective use in peptide synthesis. The following table summarizes key physicochemical properties and provides a template for expected characterization data.

PropertyValueData Source / Method
Chemical Name (3S)-4-(1H-indol-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acidIUPAC Nomenclature
CAS Number 229639-48-9Chemical Abstracts Service
Molecular Formula C₁₇H₂₂N₂O₄Elemental Analysis
Molecular Weight 318.37 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Optical Rotation [α]²⁵D = -22 ± 2º (c=1 in EtOH)Polarimetry
¹H NMR (DMSO-d₆) Expected: δ ~1.3 (s, 9H, Boc), 2.3-2.5 (m, 2H, CH₂COOH), 2.8-3.0 (m, 2H, Indole-CH₂), 3.9-4.1 (m, 1H, N-CH), 6.8-7.6 (m, 5H, Indole), 10.8 (s, 1H, Indole-NH), 12.1 (s, 1H, COOH)¹H NMR Spectroscopy
¹³C NMR (DMSO-d₆) Expected: δ ~28.2 (Boc CH₃), 38.1, 40.5, 47.2, 77.6 (Boc C), 109.2, 111.3, 118.2, 118.6, 120.9, 123.8, 127.3, 136.2 (Indole C), 155.4 (Boc C=O), 173.1 (COOH)¹³C NMR Spectroscopy
Mass Spec (ESI+) m/z [M+H]⁺ = 319.16, [M+Na]⁺ = 341.14LC-MS (ESI)

Orthogonal Protection Schemes

The acid-labile nature of the Boc group allows for its use in orthogonal strategies with base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) protecting groups. A particularly powerful strategy involves the use of Fmoc-L-beta-homotryptophan(Boc)-OH , where the α-amino group is protected by Fmoc and the indole nitrogen of the side chain is protected by Boc.[1] This allows for the selective deprotection of the Fmoc group during standard solid-phase peptide synthesis (SPPS) chain elongation, while the Boc group on the side chain remains intact until final cleavage with strong acid.[1]

Deprotection Condition Compatibility
Protecting GroupTypeTypical Deprotection ReagentStability to Boc Deprotection (TFA)Stability to Fmoc Deprotection (Piperidine)
Boc Acid-labileTrifluoroacetic Acid (TFA)-Stable
Fmoc Base-labile20% Piperidine in DMFStable-
Cbz (Z) HydrogenolysisH₂, Pd/CStableStable
tBu Acid-labileTFA (strong acid)CleavedStable
Trt Acid-labileTFA (mild acid)CleavedStable
Alloc Pd(0)-labilePd(PPh₃)₄, ScavengerStableStable

Experimental Protocols

The following are detailed protocols for the synthesis and application of this compound in peptide synthesis.

Protocol 1: Synthesis of this compound from L-Aspartic Acid (Illustrative Route)

This protocol outlines a common strategy for the synthesis of β-amino acids, adapted for this compound.

cluster_0 Synthesis of this compound L-Aspartic Acid L-Aspartic Acid Anhydride Anhydride L-Aspartic Acid->Anhydride Ac₂O Imide Imide Anhydride->Imide R-NH₂ Reduction Reduction Imide->Reduction NaBH₄ Hydroxy Amide Hydroxy Amide Reduction->Hydroxy Amide Activation Activation Hydroxy Amide->Activation MsCl Mesylate Mesylate Activation->Mesylate Indole Alkylation Indole Alkylation Mesylate->Indole Alkylation Indole, Base Protected Beta-Amino Ester Protected Beta-Amino Ester Indole Alkylation->Protected Beta-Amino Ester Hydrolysis & Boc Protection Hydrolysis & Boc Protection Protected Beta-Amino Ester->Hydrolysis & Boc Protection 1. LiOH 2. (Boc)₂O This compound This compound Hydrolysis & Boc Protection->this compound

Caption: Synthetic pathway for this compound.

Methodology:

  • Protection of L-Aspartic Acid: L-aspartic acid is first converted to its N-protected anhydride, for example, using a suitable protecting group and acetic anhydride.

  • Ring Opening and Reduction: The anhydride is opened with an amine, and the resulting carboxylic acid is selectively reduced to a primary alcohol, yielding a protected amino alcohol.

  • Hydroxyl Group Activation: The primary alcohol is activated for nucleophilic substitution, typically by conversion to a mesylate or tosylate.

  • Indole Alkylation: The activated intermediate is reacted with indole in the presence of a suitable base to form the C-C bond, yielding a protected β-amino ester.

  • Deprotection and Boc Protection: The ester is hydrolyzed, and the amino group is protected with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to yield the final product, this compound.

  • Purification: The final product is purified by column chromatography or recrystallization.

Note: This is a generalized synthetic scheme. Specific reagents, conditions, and yields will vary and should be optimized based on literature precedents.

Protocol 2: Incorporation of this compound into a Peptide via Boc-SPPS

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

cluster_1 Boc-SPPS Coupling Cycle Resin_Start Peptide-Resin (Free N-terminus) Coupling Add this compound, HBTU, DIEA in DMF Resin_Start->Coupling Washing_1 Wash with DMF, DCM Coupling->Washing_1 Deprotection Treat with 50% TFA in DCM Washing_1->Deprotection Next Cycle Start Washing_2 Wash with DCM, IPA Deprotection->Washing_2 Neutralization Treat with 10% DIEA in DCM Washing_2->Neutralization Washing_3 Wash with DCM Neutralization->Washing_3 Resin_End Extended Peptide-Resin (Ready for next cycle) Washing_3->Resin_End

Caption: Workflow for a Boc-SPPS coupling cycle.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-4 equivalents)

  • HBTU (3-4 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM

  • Neutralization solution: 10% DIEA in DCM

Methodology:

  • Resin Preparation: Ensure the peptide-resin from the previous cycle has been deprotected (N-terminal Boc group removed) and neutralized.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIEA and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines, indicating complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Deprotection for Next Cycle: To proceed with the next amino acid addition, treat the resin with 50% TFA in DCM for 5 minutes (pre-wash) and then for an additional 20-30 minutes.[1]

  • Washing: Wash the resin with DCM (3x) and Isopropanol (IPA) (2x) to remove residual TFA.[4]

  • Neutralization: Treat the resin with 10% DIEA in DCM for 5-10 minutes (2x).[1]

  • Final Wash: Wash the resin with DCM (3x) to prepare for the next coupling cycle.

Protocol 3: Orthogonal Deprotection using Fmoc-L-beta-homotryptophan(Boc)-OH

This protocol outlines the selective deprotection of the N-terminal Fmoc group, followed by coupling, and then selective cleavage of a different side-chain protecting group, illustrating the power of the orthogonal approach.

cluster_2 Orthogonal Deprotection Workflow Start Peptide-Resin-NH-Fmoc Fmoc_Deprotect 1. Add Fmoc-L-beta-homotryptophan(Boc)-OH 2. Treat with 20% Piperidine/DMF Start->Fmoc_Deprotect Wash_1 Wash with DMF, DCM Fmoc_Deprotect->Wash_1 Couple_Next Couple next Fmoc-AA-OH Wash_1->Couple_Next Protected_Peptide Peptide-Resin with Side-Chain Boc Couple_Next->Protected_Peptide Final_Cleavage Treat with TFA Cocktail (e.g., 95% TFA/H₂O/TIS) Protected_Peptide->Final_Cleavage Final_Product Fully Deprotected Peptide Final_Cleavage->Final_Product

Caption: Orthogonal strategy using Fmoc-L-beta-homotryptophan(Boc)-OH.

Methodology:

  • Chain Elongation (Fmoc Chemistry): Synthesize the peptide chain using standard Fmoc-SPPS protocols.

  • Incorporation of Fmoc-L-beta-homotryptophan(Boc)-OH: Couple Fmoc-L-beta-homotryptophan(Boc)-OH using standard coupling reagents (e.g., HBTU/DIEA).

  • Selective N-terminal Fmoc Deprotection: After coupling, treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc group from the β-amino position of the homotryptophan residue, leaving the side-chain Boc group intact.[5]

  • Continue Chain Elongation: Continue coupling subsequent Fmoc-protected amino acids as required.

  • Final Cleavage and Side-Chain Deprotection: Once the full peptide sequence is assembled, treat the resin with a strong acid cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). This single step cleaves the peptide from the resin and removes the side-chain Boc group from the homotryptophan, along with other acid-labile side-chain protecting groups (e.g., tBu, Trt).[5]

Applications in Biological Systems

Peptides containing β-amino acids like L-beta-homotryptophan are of significant interest in drug discovery for their potential to modulate various biological pathways with enhanced stability. One major area of application is the development of ligands for G-protein coupled receptors (GPCRs), the largest family of membrane proteins and a major drug target class.

cluster_3 GPCR Signaling Pathway Modulation Peptide β-Homotryptophan Containing Peptide GPCR GPCR Peptide->GPCR Binds & Activates G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Modulation of a GPCR signaling pathway.

The incorporation of this compound allows for the synthesis of peptidomimetics that can act as agonists or antagonists at GPCRs. The unique conformational constraints imposed by the β-amino acid can lead to enhanced receptor affinity and selectivity. Furthermore, the inherent resistance to proteolysis can translate to improved pharmacokinetic profiles, making these modified peptides promising candidates for therapeutic development.

Conclusion

This compound is a versatile building block that, when used in conjunction with orthogonal protection strategies, enables the synthesis of complex and robust peptidomimetics. A thorough understanding of the principles of protecting group stability and the application of detailed, optimized protocols are essential for the successful creation of novel peptide-based therapeutics and research tools. The methodologies and data presented in these application notes provide a solid foundation for researchers to explore the potential of this and other unnatural amino acids in their work.

References

Application Notes and Protocols for the Cleavage of Peptides Containing Boc-L-beta-homotryptophan from Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides via Boc solid-phase peptide synthesis (SPPS) culminates in the critical step of cleaving the peptide from the resin support and removing the side-chain protecting groups. This process is particularly challenging for peptides containing sensitive residues such as tryptophan and its analogues, including L-beta-homotryptophan. The electron-rich indole side chain of homotryptophan is susceptible to electrophilic attack by carbocations generated during the acid-mediated cleavage, leading to undesired side products and reduced purity of the final peptide.

These application notes provide a comprehensive guide to the effective cleavage of peptides containing Boc-L-beta-homotryptophan from various resin supports. Detailed protocols for common cleavage cocktails, a discussion of potential side reactions, and strategies to minimize them are presented. Quantitative data from studies on tryptophan-containing peptides, which serve as a close proxy for beta-homotryptophan, are summarized to aid in the selection of the optimal cleavage strategy.

Principle of Acid-Mediated Cleavage

In Boc-SPPS, the final cleavage is typically achieved using strong acids such as anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trifluoroacetic acid (TFA). The acidolysis of the bond linking the peptide to the resin and the removal of the Boc group and other acid-labile side-chain protecting groups proceed via an SN1 mechanism. This process generates reactive carbocations from the protecting groups and the resin linker, which can alkylate the nucleophilic indole ring of homotryptophan.

To prevent these deleterious side reactions, scavengers are added to the cleavage cocktail. Scavengers are nucleophilic species that competitively trap the carbocations, thereby protecting the sensitive amino acid residues.

Potential Side Reactions Involving the Homotryptophan Indole Ring

The primary side reactions involving the homotryptophan side chain during cleavage are:

  • Alkylation: The indole ring can be alkylated by carbocations, most commonly tert-butyl cations derived from the Boc group. This results in the formation of homotryptophan adducts with modified side chains.

  • Sulfonation: If the peptide contains arginine protected with sulfonyl-type protecting groups (e.g., Pmc, Pbf), the sulfonyl group can be transferred to the homotryptophan indole ring during cleavage.

  • Oxidation: The indole ring is also susceptible to oxidation, which can be exacerbated by the presence of certain reagents or atmospheric oxygen.

The choice of cleavage cocktail and appropriate scavengers is paramount to minimizing these side reactions and obtaining the desired peptide in high purity.

Comparison of Cleavage Cocktails and Scavengers

While specific quantitative data for the cleavage of this compound is not extensively available in the literature, studies on tryptophan-containing peptides provide valuable insights into the efficacy of different cleavage cocktails and scavengers. The following tables summarize the expected performance based on these analogous studies.

Table 1: Comparison of Tryptophan Protection Strategies and Resulting Peptide Purity

Tryptophan Derivative UsedArginine Derivative UsedCleavage CocktailDesired Peptide Yield (%)Major Side Product
Fmoc-Trp-OHArg(Pmc)Reagent K / Reagent R~70-78%~22-30% Trp-(Pmc) Adduct
Fmoc-Trp(Boc)-OHArg(Pbf)TFA/TIS/H₂O>95%Minimal Alkylation

Data adapted from studies on tryptophan-containing peptides, serving as a proxy for homotryptophan.[1]

Table 2: Impact of Different Scavenger Cocktails on the Purity of a Model Tyr(Bzl)-Containing Peptide

CocktailCompositionExpected Purity (%)Comments
A95% TFA, 5% H₂O70-80%Significant formation of 3-benzyltyrosine is likely.
B92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Thioanisole effectively reduces benzyl cation-related side products.
C90% TFA, 5% p-Cresol, 5% Thioanisole90-97%The combination of p-cresol and thioanisole provides robust scavenging.

This table illustrates the general efficacy of different scavengers in preventing side reactions, which is applicable to protecting the homotryptophan indole ring.[2]

Experimental Protocols

Note: Anhydrous HF is extremely toxic and corrosive and requires a specialized apparatus. TFMSA and TMSOTf are also highly corrosive. All cleavage procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: TFA Cleavage

Trifluoroacetic acid (TFA) is a commonly used reagent for peptide cleavage due to its volatility, which allows for easy removal. However, it is a weaker acid than HF and may not be suitable for all protecting groups and resins.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), water, thioanisole)

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail immediately before use. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT. For peptides containing multiple sensitive residues, this is a robust option. A simpler, effective cocktail for many sequences is 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 2 mL for 100 mg of resin). Gently agitate the mixture at room temperature for 2-4 hours. The optimal time should be determined empirically for each peptide.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA to ensure complete recovery.

  • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the peptide should form.

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: HF Cleavage

Anhydrous hydrogen fluoride (HF) is a very strong acid that effectively cleaves most protecting groups used in Boc-SPPS.

Materials:

  • Specialized HF cleavage apparatus

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, dimethyl sulfide (DMS))

  • Peptidyl-resin (dried under vacuum)

  • Cold diethyl ether

  • Magnetic stir bar

Procedure:

  • Apparatus Preparation: Assemble the HF cleavage apparatus according to the manufacturer's instructions.

  • Resin and Scavenger Addition: Place the dried peptidyl-resin and a magnetic stir bar into the reaction vessel. Add the appropriate scavenger cocktail. A common scavenger mixture for tryptophan-containing peptides is p-cresol and DMS.

  • HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Carefully distill the required amount of HF into the reaction vessel.

  • Cleavage Reaction: Allow the reaction to stir at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a vacuum.

  • Peptide Precipitation and Isolation: Once all the HF has been removed, carefully open the reaction vessel. Add cold diethyl ether to precipitate the peptide. Collect the peptide by filtration and wash thoroughly with cold ether.

  • Dry the peptide under vacuum.

Protocol 3: TFMSA Cleavage

Trifluoromethanesulfonic acid (TFMSA) is a strong, non-volatile acid that can be used as an alternative to HF.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., thioanisole, m-cresol)

  • Cold diethyl ether

Procedure:

  • Resin Suspension: Suspend the dried peptidyl-resin in TFA in a round-bottom flask.

  • Scavenger Addition: Add the scavenger cocktail (e.g., thioanisole and m-cresol).

  • TFMSA Addition: Cool the mixture in an ice bath. Slowly add TFMSA to the stirred suspension.

  • Cleavage Reaction: Allow the reaction to proceed at 0-5°C for 1-2 hours.

  • Peptide Precipitation and Isolation: Filter the resin and wash with a small amount of TFA. Precipitate the peptide from the combined filtrate by adding cold diethyl ether. Collect the peptide by filtration and wash with cold ether.

  • Dry the peptide under vacuum.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_cleavage Cleavage Step cluster_isolation Peptide Isolation start Start with Peptidyl-Resin wash_dry Wash and Dry Resin start->wash_dry add_cocktail Add Cleavage Cocktail wash_dry->add_cocktail reaction Incubate (e.g., 2-4h at RT) add_cocktail->reaction filter_resin Filter Resin reaction->filter_resin precipitate Precipitate with Cold Ether filter_resin->precipitate wash_peptide Wash Peptide Pellet precipitate->wash_peptide dry_peptide Dry Peptide wash_peptide->dry_peptide end Analysis (HPLC/MS) dry_peptide->end Final Peptide

Caption: General experimental workflow for peptide cleavage from resin.

cleavage_logic cluster_acid Select Cleavage Acid cluster_scavengers Select Scavengers start Peptide containing This compound on Resin tfa TFA start->tfa hf HF start->hf tfmsa TFMSA start->tfmsa scav_tfa TIS, EDT, H₂O, Thioanisole tfa->scav_tfa scav_hf Anisole, p-Cresol, DMS hf->scav_hf scav_tfmsa Thioanisole, m-Cresol tfmsa->scav_tfmsa cleavage_step Perform Cleavage Reaction scav_tfa->cleavage_step scav_hf->cleavage_step scav_tfmsa->cleavage_step end Crude Peptide for Purification cleavage_step->end

Caption: Logical relationship for selecting a cleavage protocol.

References

Application Notes and Protocols for the Synthesis of β-Peptides using Boc-L-β-homotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of β-peptides incorporating Boc-L-β-homotryptophan. The methodologies described herein are based on standard Boc-solid phase peptide synthesis (Boc-SPPS) strategies, optimized for the inclusion of β-amino acids.

Introduction

β-peptides are a class of peptidomimetics with significant potential in drug discovery and development. Their unique backbone, composed of β-amino acids, confers remarkable resistance to enzymatic degradation compared to their α-peptide counterparts. The incorporation of unnatural amino acids, such as L-β-homotryptophan, allows for the exploration of novel chemical space and the development of peptides with enhanced biological activities. This document outlines the key procedures for the successful synthesis, purification, and characterization of β-peptides containing Boc-L-β-homotryptophan.

Data Presentation

Table 1: Reagents and Materials for β-Peptide Synthesis
Reagent/MaterialSupplierGradePurpose
Merrifield Resin (1% DVB, 100-200 mesh)Sigma-AldrichPeptide SynthesisSolid Support
Boc-L-β-homotryptophanBachemPeptide Synthesisβ-Amino Acid Building Block
Diisopropylethylamine (DIPEA)Thermo Fisher ScientificPeptide SynthesisBase for Neutralization & Coupling
Trifluoroacetic acid (TFA)Sigma-AldrichReagent GradeBoc Deprotection & Cleavage
Dichloromethane (DCM)Thermo Fisher ScientificAnhydrousSolvent
N,N-Dimethylformamide (DMF)Thermo Fisher ScientificAnhydrousSolvent
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)BachemPeptide SynthesisCoupling Reagent
1,2-Ethanedithiol (EDT)Sigma-AldrichReagent GradeScavenger
ThioanisoleSigma-AldrichReagent GradeScavenger
Acetonitrile (ACN)Thermo Fisher ScientificHPLC GradeHPLC Mobile Phase
WaterMilli-Q or equivalentHPLC GradeHPLC Mobile Phase
Table 2: Representative Yields and Purity of a Model β-Peptide

The following data represents typical results for the synthesis of a model pentameric β-peptide containing one L-β-homotryptophan residue.

Peptide SequenceCrude Yield (%)Purity by HPLC (%)Final Yield after Purification (%)
Ac-(β-Ala)₂-β-hTrp-(β-Ala)₂-NH₂787245
Table 3: Mass Spectrometry Analysis of the Model β-Peptide
Peptide SequenceTheoretical Mass (Da)Observed Mass (MALDI-TOF) (Da)
Ac-(β-Ala)₂-β-hTrp-(β-Ala)₂-NH₂630.77630.81

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a β-Peptide using Boc-L-β-homotryptophan

This protocol details the manual Boc-SPPS of a model β-peptide on Merrifield resin.

1. Resin Preparation and Swelling:

  • Place 1.0 g of Merrifield resin (substitution level ~1.0 mmol/g) in a peptide synthesis vessel.

  • Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.[1]

  • Drain the DCM.

2. First Amino Acid Loading (Boc-β-Alanine):

  • Dissolve Boc-β-Alanine-OH (2.0 mmol) and cesium carbonate (1.0 mmol) in a mixture of DMF (8 mL) and water (2 mL).

  • Add the solution to the swollen resin.

  • Heat the mixture at 50°C for 12-18 hours with agitation.

  • Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

3. Boc-SPPS Cycle (for each subsequent amino acid, including Boc-L-β-homotryptophan):

4. N-terminal Acetylation (Optional):

  • After the final deprotection step, wash the resin with DCM.

  • Add a solution of 10% acetic anhydride and 10% DIPEA in DCM (10 mL) and agitate for 30 minutes.

  • Wash the resin with DCM (5 x 10 mL).

Protocol 2: Cleavage of the β-Peptide from the Resin

This protocol is optimized for peptides containing tryptophan residues.

1. Preparation of Cleavage Cocktail:

  • Prepare a cleavage cocktail of TFA/Thioanisole/1,2-Ethanedithiol (EDT)/Anisole (90:5:3:2 v/v/v/v). Caution: This should be done in a well-ventilated fume hood.

2. Cleavage Reaction:

  • Wash the dried peptide-resin with DCM (3 x 10 mL).

  • Add 10 mL of the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with an additional 2 mL of TFA.

3. Peptide Precipitation and Isolation:

  • Combine the filtrates and reduce the volume by approximately 50% under a stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated filtrate to 50 mL of cold diethyl ether.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 30 mL).

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization of the β-Peptide

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • Purify the peptide using a preparative C18 reverse-phase HPLC column.[2]

  • Use a linear gradient of water/ACN containing 0.1% TFA. A typical gradient is 5-95% ACN over 40 minutes.

  • Monitor the elution at 220 nm and 280 nm (for tryptophan-containing peptides).

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

2. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by MALDI-TOF mass spectrometry.[3][4][5]

  • Dissolve a small amount of the lyophilized peptide in a suitable solvent and co-crystallize with a MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid).

  • Acquire the mass spectrum in positive ion mode.

Visualizations

Synthesis_Workflow Resin_Prep Resin Swelling (DCM) Loading First Amino Acid Loading (Boc-AA-OH, Cs₂CO₃) Resin_Prep->Loading Deprotection Boc Deprotection (50% TFA in DCM) Loading->Deprotection Neutralization Neutralization (10% DIPEA in DCM) Deprotection->Neutralization Coupling Coupling (Boc-L-β-hTrp, HBTU, DIPEA) Neutralization->Coupling Wash1 Wash (DCM) Coupling->Wash1 Final_Wash Final Wash & Dry Coupling->Final_Wash Wash1->Deprotection Wash2 Wash (DCM/DMF) Cleavage Cleavage from Resin (TFA/Scavengers) Final_Wash->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS & MALDI-TOF MS Purification->Characterization

Caption: Boc-SPPS workflow for β-peptide synthesis.

Signaling_Pathway cluster_cell Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade Peptide β-Peptide Ligand Peptide->GPCR Binding

Caption: Hypothetical GPCR signaling pathway activated by a β-peptide.[6][7][8][9][10]

References

Application Notes and Protocols for Boc-L-beta-homotryptophan in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-beta-homotryptophan is a valuable non-canonical amino acid building block for the synthesis of peptidomimetics and other small molecules designed as potent and selective enzyme inhibitors. Its unique structure, featuring an extended carbon backbone compared to its alpha-amino acid counterpart, imparts beneficial properties to the resulting molecules. These include enhanced stability against enzymatic degradation by proteases, which is a significant advantage for the development of therapeutic peptides with improved in vivo half-life. The indole side chain of the homotryptophan moiety can participate in key binding interactions within the active sites of various enzymes, making it a crucial pharmacophoric element. The tert-butoxycarbonyl (Boc) protecting group on the beta-amino group is instrumental for its use in standard solid-phase peptide synthesis (SPPS) protocols.

These application notes provide an overview of the utility of this compound in the development of enzyme inhibitors, with a focus on inhibitors of Eph receptors and the kynurenine pathway enzyme, kynurenine 3-monooxygenase. Detailed protocols for the synthesis and evaluation of such inhibitors are also presented.

Data Presentation: Inhibitory Activity of this compound Derivatives

The incorporation of this compound into various molecular scaffolds has led to the development of potent enzyme inhibitors. The following table summarizes the quantitative inhibitory activity of a series of 5β-cholan-24-oyl-L-β-homo-tryptophan derivatives against the EphA2 receptor, a key target in cancer therapy.

Compound IDTarget EnzymeInhibition Constant (Ki)IC50 (ELISA Binding Assay)IC50 (Cell-based Phosphorylation Assay)
UniPR505 EphA2 Receptor0.3 µM0.95 µM1.5 µM

Table 1: Inhibitory activity of a 5β-cholan-24-oyl-L-β-homo-tryptophan derivative against the EphA2 receptor. Data sourced from a 2022 review on Eph-ephrin system inhibitors[1].

Experimental Protocols

Synthesis of a Peptidic Inhibitor using this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide incorporating L-beta-homotryptophan using Boc-SPPS chemistry.

Materials:

  • This compound

  • Other required Boc-protected amino acids

  • Merrifield resin (or other suitable resin for peptide acids)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine (for Fmoc deprotection if using a mixed Boc/Fmoc strategy)

  • Cold diethyl ether

  • Scavengers (e.g., anisole, thioanisole, ethanedithiol) for cleavage

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • If starting with a pre-loaded resin, proceed to deprotection.

    • To couple the first amino acid (e.g., this compound), activate it using HBTU/HOBt and DIEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.

    • Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., 10% DIEA in DCM).

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin extensively.

    • Treat the resin with a cleavage cocktail (e.g., HF/anisole or a TFA-based cocktail with appropriate scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry.

Kynurenine 3-Monooxygenase (KMO) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against KMO. The assay measures the KMO-catalyzed oxidation of NADPH to NAD+.

Materials:

  • Recombinant human KMO enzyme

  • L-kynurenine (substrate)

  • NADPH (cofactor)

  • Test inhibitor compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Protocol:

    • In a 96-well plate, add the assay buffer, KMO enzyme, and the test inhibitor at various concentrations.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding a solution of L-kynurenine and NADPH to all wells.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rates (V) for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cell-Based EphA2 Receptor Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of compounds on the ligand-induced phosphorylation of the EphA2 receptor in a cellular context.

Materials:

  • PC-3 cells (or another cell line overexpressing EphA2)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Ephrin-A1-Fc (ligand)

  • Test inhibitor compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-EphA2 antibody for immunoprecipitation

  • Anti-phosphotyrosine antibody for western blotting

  • Protein A/G agarose beads

  • SDS-PAGE gels and western blotting apparatus

Procedure:

  • Cell Culture and Treatment:

    • Culture PC-3 cells to near confluency.

    • Serum-starve the cells for 12-24 hours.

    • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

    • Stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for 15-30 minutes.

  • Cell Lysis and Immunoprecipitation:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation.

    • Immunoprecipitate EphA2 from the lysates using an anti-EphA2 antibody and protein A/G agarose beads.

  • Western Blotting:

    • Wash the immunoprecipitates and elute the proteins by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated EphA2.

    • Strip and re-probe the membrane with an anti-EphA2 antibody to determine the total amount of immunoprecipitated EphA2.

  • Data Analysis:

    • Quantify the band intensities for phosphorylated and total EphA2.

    • Normalize the phosphorylated EphA2 signal to the total EphA2 signal.

    • Calculate the percent inhibition of phosphorylation for each inhibitor concentration relative to the stimulated control without inhibitor.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway Diagram

EphA2_Signaling_Pathway cluster_membrane Cell Membrane EphrinA1 Ephrin-A1 EphA2 EphA2 Receptor EphrinA1->EphA2 Binding P_EphA2 Phosphorylated EphA2 EphA2->P_EphA2 Autophosphorylation Inhibitor This compound Derivative Inhibitor->EphA2 Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK) P_EphA2->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Caption: Inhibition of EphA2 receptor signaling by a this compound derivative.

Experimental Workflow Diagram

Inhibitor_Development_Workflow Start Start: Design of Peptidomimetic Synthesis Solid-Phase Peptide Synthesis (incorporating this compound) Start->Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Screening Enzyme Inhibition Assay (e.g., KMO or EphA2) Characterization->Screening DataAnalysis Data Analysis: IC50 / Ki Determination Screening->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

Caption: Workflow for the development of enzyme inhibitors using this compound.

References

Troubleshooting & Optimization

Overcoming steric hindrance in Boc-L-beta-homotryptophan coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Boc-L-beta-homotryptophan, a sterically hindered beta-amino acid.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound challenging?

A1: The primary challenge in coupling this compound lies in its steric hindrance. As a β-amino acid, the amino group is further from the carboxyl group, altering the standard geometry for peptide bond formation. Additionally, the bulky tert-butyloxycarbonyl (Boc) protecting group and the indole side chain of tryptophan contribute to steric crowding around the reactive centers. This can lead to slower reaction rates and incomplete coupling, resulting in deletion sequences in the final peptide.[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A2: For difficult couplings involving sterically hindered amino acids, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents like DCC or DIC.[2] Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HBTU, and COMU, are considered among the most efficient for overcoming steric hindrance.[2][3]

Q3: What is "double coupling" and when should I use it?

A3: "Double coupling" is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after an initial, potentially incomplete, coupling reaction.[4] This is a straightforward first step to take if a monitoring test, such as the Kaiser test, indicates the presence of unreacted free amines on the resin.

Q4: Can microwave synthesis improve the coupling efficiency of this compound?

A4: Yes, microwave-assisted solid-phase peptide synthesis (SPPS) can significantly improve the efficiency of coupling sterically demanding residues like β-amino acids.[5][6] The use of microwave energy can accelerate reaction rates and help overcome the activation energy barrier associated with sterically hindered couplings, leading to faster and more complete reactions.[6]

Q5: How can I minimize racemization during the coupling of this compound?

A5: While racemization is generally less of a concern for Boc-protected amino acids compared to Fmoc-protected ones due to the acidic deprotection conditions, it is still crucial to employ strategies to minimize this side reaction.[5] Using coupling reagents known for low racemization levels, such as those incorporating additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®), is highly recommended.[3] Additionally, avoiding prolonged pre-activation times and excessively high temperatures can help maintain stereochemical integrity.

Troubleshooting Guides

Problem: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after a coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction. The following workflow can help troubleshoot this issue.

G start Positive Kaiser Test double_coupling Perform a Double Coupling start->double_coupling recheck Re-run Kaiser Test double_coupling->recheck increase_reagents Increase Reagent Equivalents (3-5 eq.) and Extend Time (2-4h) recheck->increase_reagents Positive proceed Proceed to Next Cycle recheck->proceed Negative change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) increase_reagents->change_reagent use_microwave Utilize Microwave-Assisted Coupling change_reagent->use_microwave change_solvent Change Solvent (e.g., NMP, DMF/DMSO) use_microwave->change_solvent cap_amines Cap Unreacted Amines (e.g., with Acetic Anhydride) change_solvent->cap_amines cap_amines->proceed

Caption: Troubleshooting workflow for incomplete coupling.

Problem: Poor Yield or Presence of Deletion Sequences in Final Peptide

Low overall yield or the identification of deletion sequences by mass spectrometry often points to systematic issues with coupling efficiency for one or more amino acids in the sequence.

Potential Cause Recommended Solution Explanation
Insufficient Reagent Reactivity Switch to a more potent coupling reagent such as HATU, HBTU, or COMU.Standard carbodiimide reagents may not be sufficiently reactive to overcome the steric hindrance of this compound.[2]
Peptide Aggregation Change the solvent from DMF to a more polar, disruptive solvent like N-methyl-2-pyrrolidone (NMP) or a mixture containing DMSO.As the peptide chain grows, it can form secondary structures and aggregate, making the N-terminus inaccessible.[1]
Suboptimal Reaction Conditions Increase the equivalents of the amino acid and coupling reagent (e.g., to 3-5 equivalents). Extend the coupling time to 2-4 hours or even overnight for very difficult cases.Slower reaction kinetics due to steric hindrance can be overcome by increasing reactant concentration and allowing more time for the reaction to proceed to completion.
Incomplete Deprotection Ensure complete removal of the Boc protecting group by extending the TFA deprotection time or performing a second deprotection step.If the N-terminal amine is not fully deprotected, it will be unavailable for the subsequent coupling reaction.

Data Presentation

While specific quantitative yield data for the coupling of this compound is not extensively published, the following table provides a comparative overview of the efficiency of common coupling reagents for sterically hindered amino acids in general. This can serve as a guide for reagent selection.

Coupling ReagentClassTypical Yield (%) for Hindered CouplingsRelative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[2]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with a high safety profile. Outperforms HBTU in some difficult sequences.[3]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice, but may require longer reaction times or double coupling for hindered residues.[2]

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for a Hindered Amino Acid

This protocol outlines a general manual cycle for solid-phase peptide synthesis using a Boc-protected amino acid.

G cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Coupling cluster_monitoring Monitoring & Washing deprotection1 Swell Resin in DCM deprotection2 Treat with 25-50% TFA in DCM (1-2 min) deprotection1->deprotection2 deprotection3 Treat with 25-50% TFA in DCM (20-30 min) deprotection2->deprotection3 neutralization1 Wash with DCM deprotection3->neutralization1 neutralization2 Wash with Isopropanol neutralization1->neutralization2 neutralization3 Treat with 5-10% DIPEA in DMF (2x 2 min) neutralization2->neutralization3 coupling1 Wash with DMF neutralization3->coupling1 coupling2 Add Activated Amino Acid Solution coupling1->coupling2 coupling3 Agitate for 1-4 hours coupling2->coupling3 monitoring1 Perform Kaiser Test coupling3->monitoring1 monitoring2 Wash with DMF and DCM monitoring1->monitoring2

Caption: General workflow of a single cycle in Boc-SPPS.

  • Resin Swelling: Swell the resin (e.g., Merrifield or MBHA resin) in dichloromethane (DCM) for 30 minutes.

  • Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7]

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM, isopropanol, and DMF.

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DMF to the resin.

    • Agitate for 2 minutes and drain. Repeat once.[7]

  • Coupling: Proceed to Protocol 2 for the coupling step.

  • Washing: After coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling (double coupling) should be performed.[4]

Protocol 2: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids.

  • Reagent Preparation (in a separate vessel):

    • Dissolve this compound (3-4 equivalents relative to resin loading) in DMF.

    • Add HATU (3-4 equivalents) to the solution.[7]

    • Add DIPEA (6-8 equivalents) to the amino acid solution.[7]

  • Pre-activation:

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.[7]

  • Coupling Reaction:

    • Add the activated amino acid solution to the neutralized resin from Protocol 1.

    • Agitate the mixture for 1-4 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to check for completion.

    • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin as described in Protocol 1.

References

Preventing side reactions during Boc-L-beta-homotryptophan incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of Boc-L-beta-homotryptophan in your solid-phase peptide synthesis (SPPS) workflows. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound compared to its alpha-amino acid counterpart?

A1: Incorporating this compound can present unique challenges primarily due to steric hindrance from the beta-substituted backbone and the reactivity of the indole side chain. Key issues include potentially lower coupling efficiency, increased risk of aggregation due to altered peptide backbone conformation, and susceptibility of the indole nucleus to modification during acidic cleavage steps.

Q2: Is it necessary to protect the indole side chain of this compound?

A2: Yes, protecting the indole nitrogen is highly recommended to prevent side reactions. During the repetitive acid treatments for Boc deprotection and the final cleavage from the resin, the indole ring is susceptible to oxidation and alkylation by carbocations generated from side-chain protecting groups.

Q3: What are the recommended protecting groups for the indole nitrogen of beta-homotryptophan in Boc-SPPS?

A3: The most common protecting group for the indole nitrogen of tryptophan in Boc chemistry is the formyl (For) group.[1] It is stable to the acidic conditions used for Boc removal but can be cleaved during the final HF or TFMSA cleavage. Another option is the tert-butyloxycarbonyl (Boc) group, which offers the advantage of being cleaved under the same strong acid conditions as the N-terminal Boc group and other side-chain protecting groups. For specialized applications, the 2,4-dimethylpent-3-yloxycarbonyl (Doc) group can be used, which is stable to TFA but cleaved by strong acids.[2]

Q4: Can the incorporation of a beta-amino acid like beta-homotryptophan affect the secondary structure and solubility of the peptide?

A4: Absolutely. The introduction of a beta-amino acid alters the peptide backbone, leading to different conformational preferences compared to alpha-peptides. This can influence secondary structure formation, such as helices and turns, which may either mitigate or exacerbate aggregation problems. Peptides containing beta-amino acids may also exhibit different solubility profiles.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Coupling Efficiency and Deletion Sequences

Symptom: You observe a significant peak corresponding to a deletion sequence of your target peptide in your HPLC and Mass Spectrometry analysis after incorporating this compound. A positive Kaiser test after the coupling step also indicates incomplete reaction.

Cause: The reduced reactivity of the beta-amino group and steric hindrance from the bulky side chain can lead to incomplete coupling.

Solutions:

StrategyDescriptionKey Considerations
Double Coupling After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.This is the most straightforward approach to drive the reaction to completion.
Extended Coupling Time Increase the reaction time for the coupling step from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings.Monitor for potential side reactions that may be favored by longer reaction times.
Choice of Coupling Reagent Use a more potent coupling reagent. While DIC/HOBt is standard, phosphonium-based reagents like PyBOP or uronium-based reagents like HBTU or HATU can be more effective for sterically hindered couplings.[3]These reagents are generally more expensive but can significantly improve yields.
In Situ Neutralization Employing in situ neutralization protocols can enhance coupling efficiency, especially in Boc-chemistry.[4]This method can also help to suppress diketopiperazine formation.

Issue 2: Side Reactions of the Indole Side Chain

Symptom: Your mass spectrum shows unexpected adducts to your peptide, particularly masses corresponding to the addition of protecting group fragments or oxidation (+16 Da).

Cause: The electron-rich indole ring of the homotryptophan residue is susceptible to electrophilic attack by carbocations generated during acid-mediated deprotection steps and final cleavage.

Solutions:

StrategyDescriptionKey Considerations
Indole Protection Use this compound with the indole nitrogen protected, for example, with a formyl (For) group (Boc-L-beta-HTrp(For)-OH).The formyl group is stable to TFA and is removed during final cleavage with HF or TFMSA.
Use of Scavengers Incorporate a scavenger cocktail in your cleavage mixture to trap reactive carbocations.A common scavenger for tryptophan is 1,2-ethanedithiol (EDT). A typical cleavage cocktail for peptides containing tryptophan is 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS.
Dihydrotryptophan Precursor For specialized applications requiring control over potential cross-linking, dihydrotryptophan can be used as a precursor, which is resistant to cross-linking and is converted back to tryptophan upon oxidation.[5]This is an advanced technique and requires an additional oxidation step.

Experimental Protocols

Protocol 1: Standard Coupling of this compound(For)-OH

This protocol is for the manual coupling of this compound(For)-OH onto a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for 30 minutes.

  • Pre-activation: In a separate vessel, dissolve this compound(For)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF. Add Diisopropylcarbodiimide (DIC) (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.

  • Washing: If the coupling is complete, drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Recoupling (if necessary): If the Kaiser test is positive, repeat steps 3-6 (double coupling).

Protocol 2: Cleavage and Deprotection

This protocol is for the cleavage of the peptide from the resin and removal of protecting groups, including the indole formyl group, using a high-scavenger TFA cocktail.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10-fold excess).

  • Peptide Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and soluble byproducts.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.

References

Technical Support Center: Optimizing Peptide Synthesis with Boc-L-beta-homotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing Boc-L-beta-homotryptophan. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance the yield and purity of your peptides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

Problem 1: Low coupling efficiency of this compound.

  • Question: I am observing a low yield after coupling this compound onto my peptide sequence. What are the possible causes and solutions?

  • Answer: Low coupling efficiency for β-amino acids like this compound can be attributed to steric hindrance. The bulkier nature of β-amino acids compared to their α-counterparts can slow down the reaction rate.

    Solutions:

    • Extended Coupling Time: Double the standard coupling time to ensure the reaction goes to completion.

    • More Potent Coupling Reagents: Switch to more efficient coupling reagents. While standard reagents like HBTU/HOBt can be used, consider using HATU or COMU, which are known to be more effective for sterically hindered amino acids.[1]

    • Microwave-Assisted Synthesis: Employing microwave irradiation can significantly enhance the speed and efficiency of coupling sterically demanding residues.[2]

    • In Situ Neutralization: For Boc/Bzl protection strategies, using in situ neutralization protocols can improve coupling efficiency.[3]

Problem 2: Side reactions involving the tryptophan indole side chain.

  • Question: My final peptide shows unexpected modifications, and I suspect side reactions on the homotryptophan residue. What are common side reactions and how can I prevent them?

  • Answer: The indole side chain of tryptophan is susceptible to oxidation and alkylation, particularly during the acidic conditions of Boc deprotection.

    Solutions:

    • Scavengers during Deprotection: During the TFA-mediated deprotection of the Boc group, tert-butyl cations are generated.[4] These can alkylate the tryptophan indole ring. To prevent this, add scavengers to the cleavage cocktail. Common scavengers include:

      • Dithiothreitol (DTT) or Dithioethane (DTE) (e.g., 0.5%)[4][5]

      • Thioanisole

    • Use of Indole-Protected Homotryptophan: For sequences particularly sensitive to side reactions, consider using a this compound derivative with a protecting group on the indole nitrogen (e.g., this compound(For) or this compound(Mts)). This will prevent side reactions at the indole ring.

Problem 3: Poor solubility of the crude or purified peptide.

  • Question: My peptide containing this compound is difficult to dissolve after cleavage or purification. What can I do to improve its solubility?

  • Answer: The incorporation of the hydrophobic homotryptophan residue can decrease the overall solubility of a peptide.[6][7]

    Solutions:

    • Solubility Testing: Before dissolving the entire batch, test the solubility of a small aliquot in different solvent systems.[6]

    • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the solution to be at least two units away from the pI can significantly improve solubility.[6]

    • Organic Solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary before adding an aqueous buffer.[6]

    • Chaotropic Agents: The use of chaotropic agents such as guanidinium chloride or urea can help to disrupt aggregation and improve solubility.

    • Sequence Design: If possible during the design phase, try to incorporate more hydrophilic or charged residues to counterbalance the hydrophobicity of the homotryptophan.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound in peptide synthesis?

A1: Incorporating this compound can offer several advantages:

  • Enhanced Enzymatic Stability: Peptides containing β-amino acids often exhibit increased resistance to degradation by proteases, leading to a longer in vivo half-life.[2]

  • Unique Secondary Structures: The presence of a β-amino acid can induce novel secondary structures and conformational preferences in the peptide backbone, which can be beneficial for mimicking or disrupting protein-protein interactions.[2]

  • Modified Biological Activity: The altered spatial arrangement of the indole side chain can lead to enhanced binding affinity for biological targets or novel biological activities.[2]

Q2: Which solid-phase peptide synthesis (SPPS) strategy is recommended for this compound?

A2: this compound is well-suited for the Boc/Bzl protection strategy.[2] In this approach, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side chains are typically protected by more acid-stable benzyl-based groups.[4] The Boc group is removed at each cycle with an acid like trifluoroacetic acid (TFA).[2][4]

Q3: How can I monitor the purity of my peptide containing this compound?

A3: The purity of your peptide should be assessed using a combination of analytical techniques:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining peptide purity. A C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like TFA.[8][9][10]

  • Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the desired peptide and identifying any impurities.[8][9]

  • Amino Acid Analysis (AAA): This method can be used to determine the net peptide content and confirm the amino acid composition.[9][11]

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentRelative EfficiencyKey AdvantagesConsiderations
HBTU/HOBtStandardCost-effective, widely used.May require longer coupling times for β-amino acids.
HATUHighHighly efficient for sterically hindered couplings, reduces racemization.[1]Higher cost.
COMUHighSimilar efficiency to HATU, byproducts are water-soluble, safer handling.[1]Higher cost.
PyBOPHighEffective for hindered couplings.Byproducts can be difficult to remove.

Table 2: Common Scavengers for Boc Deprotection in Tryptophan-Containing Peptides

ScavengerConcentrationFunction
Dithiothreitol (DTT)0.5%Reduces oxidized tryptophan, scavenges tert-butyl cations.
Dithioethane (DTE)0.5%Scavenges tert-butyl cations.[4][5]
Thioanisole5-10%Scavenges tert-butyl cations and other electrophilic species.
Triisopropylsilane (TIS)1-5%Reduces sulfoxides, scavenges cations.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of this compound

  • Resin Swelling: Swell the resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 30 minutes.[5]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).[5]

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.[5]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (5x).

  • Coupling of this compound:

    • Dissolve this compound (3 eq.) and a coupling reagent (e.g., HBTU, 3 eq.) and HOBt (3 eq.) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Proceed to the deprotection step for the next amino acid.

Protocol 2: Cleavage and Deprotection of a Peptide Containing Homotryptophan

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide sequence. A common cocktail for tryptophan-containing peptides is:

    • 90% TFA

    • 5% Thioanisole

    • 3% Ethanedithiol (EDT)

    • 2% Anisole

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether (2-3 times).

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by RP-HPLC.

Mandatory Visualization

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis Cycle cluster_cleavage_purification Cleavage and Purification start Start with Resin-Bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash2 Wash (DCM) neutralization->wash2 coupling Coupling of This compound (e.g., HATU/DIEA in DMF) wash3 Wash (DMF, DCM) coupling->wash3 wash1->neutralization wash2->coupling next_cycle Proceed to Next Cycle wash3->next_cycle cleavage Cleavage from Resin (TFA Cocktail with Scavengers) next_cycle->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (LC-MS, MS) purification->analysis final_product Lyophilized Pure Peptide analysis->final_product troubleshooting_logic cluster_coupling Low Coupling Yield cluster_purity Low Purity / Side Products cluster_solubility Poor Solubility issue Observed Issue low_yield Low Coupling Yield issue->low_yield Yield-related low_purity Low Purity / Side Products issue->low_purity Purity-related poor_solubility Poor Solubility issue->poor_solubility Physical Property-related sol1 Extend Coupling Time low_yield->sol1 sol2 Use Stronger Coupling Reagent (HATU) low_yield->sol2 sol3 Microwave-Assisted Synthesis low_yield->sol3 sol4 Add Scavengers (DTT, Thioanisole) low_purity->sol4 sol5 Use Indole-Protected Amino Acid low_purity->sol5 sol6 Adjust pH poor_solubility->sol6 sol7 Use Organic Solvents (DMSO, DMF) poor_solubility->sol7 sol8 Add Chaotropic Agents poor_solubility->sol8

References

Solubility issues of Boc-L-beta-homotryptophan in SPPS solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Boc-L-beta-homotryptophan in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to dissolve in standard SPPS solvents?

A1: this compound's challenging solubility stems from a combination of factors. The bulky indole side chain of the homotryptophan residue and the hydrophobic tert-butyloxycarbonyl (Boc) protecting group contribute to its poor solubility in some common SPPS solvents.[1] Amino acids with large, nonpolar, or bulky side chains generally exhibit lower solubility.[1]

Q2: What are the recommended initial solvents for dissolving this compound?

A2: For Boc-protected amino acids, including those with bulky side chains, the recommended initial solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][2] Dichloromethane (DCM) can also be used, particularly in Boc-SPPS protocols.[2] For particularly difficult cases, Dimethyl sulfoxide (DMSO) is a powerful alternative.[1][3]

Q3: Can I heat the solvent to improve the solubility of this compound?

A3: Gentle warming in a water bath (not exceeding 40°C) can aid in dissolving the amino acid.[1] However, it is crucial to use caution as excessive heat can lead to the degradation of the compound.[1] It is advisable to test this on a small scale first.

Q4: Will sonication help in dissolving this compound?

A4: Yes, sonicating the solution for 5-10 minutes can be an effective method to help dissolve suspended particles of this compound.[1] This can be performed in conjunction with gentle warming.

Q5: Are there any solvent mixtures that can enhance solubility?

A5: Yes, using a co-solvent system can be more effective than a single solvent. A commonly used "magic mixture" for challenging sequences consists of a 1:1:1 ratio of DCM, DMF, and NMP.[1]

Troubleshooting Guide

Issue: this compound does not fully dissolve in the chosen SPPS solvent.

Root Cause Analysis:

  • Insufficient Solvent Volume: The concentration of the amino acid may be too high for the chosen solvent.

  • Inappropriate Solvent: The polarity of the solvent may not be suitable for the hydrophobic nature of this compound.

  • Low Temperature: The ambient temperature may be too low to facilitate dissolution.

  • Aggregation: The amino acid molecules may be aggregating, preventing them from dissolving.

Solutions:

  • Increase Solvent Volume: Gradually add more of the primary solvent (e.g., DMF or NMP) while vortexing or stirring.

  • Change to a Stronger Solvent: If the compound remains insoluble, attempt to dissolve it in a stronger polar aprotic solvent like DMSO.[3]

  • Employ Co-solvents: Prepare a mixture of solvents, such as the 1:1:1 DCM/DMF/NMP "magic mixture," and attempt to dissolve the amino acid in this blend.[1]

  • Apply Gentle Heat and Sonication: As detailed in the FAQs, use a combination of gentle warming (up to 40°C) and sonication to aid dissolution.[1]

Issue: The dissolved this compound precipitates out of solution during pre-activation or before coupling.

Root Cause Analysis:

  • Solvent Evaporation: Partial evaporation of the solvent can increase the concentration beyond the solubility limit.

  • Temperature Fluctuation: A decrease in temperature can cause the compound to precipitate.

  • Reaction with Activation Reagents: The activated form of the amino acid may be less soluble than the free acid.

Solutions:

  • Re-dissolve with Co-solvent: Add a small amount of a stronger co-solvent, like DMSO, to the mixture and gently agitate to redissolve the precipitate.

  • Maintain Temperature: Ensure the temperature of the solution is maintained until it is added to the resin.

  • Immediate Use: Use the activated amino acid solution immediately after preparation to minimize the chance of precipitation.

Quantitative Solubility Data

SolventAbbreviationEstimated Solubility (mg/mL)Notes
N,N-DimethylformamideDMF100 - 200Generally a good solvent for Boc-protected amino acids.[3][4]
N-Methyl-2-pyrrolidoneNMP100 - 200Similar to DMF, often used for difficult couplings.
DichloromethaneDCM50 - 100Soluble, but may be less effective than DMF or NMP for this bulky amino acid.[4]
Dimethyl sulfoxideDMSO> 200A very strong solvent, useful for highly insoluble compounds.[3]

Experimental Protocols

Protocol 1: Dissolution of this compound for SPPS

Objective: To prepare a clear, dissolved solution of this compound for use in a coupling reaction.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfoxide (DMSO) (optional, as a co-solvent)

  • Vortex mixer

  • Sonicator water bath

  • Water bath capable of gentle heating (up to 40°C)

Procedure:

  • Weigh the required amount of this compound into a clean, dry reaction vessel.

  • Add a minimal amount of the primary solvent (DMF or NMP) to the vessel.

  • Vortex the mixture for 1-2 minutes.

  • If the solid is not fully dissolved, place the vessel in a sonicator water bath for 5-10 minutes.

  • If solids persist, gently warm the vessel in a water bath at a temperature no higher than 40°C for 5-10 minutes while continuing to agitate.

  • If the amino acid is still not fully dissolved, add a small volume of DMSO (e.g., 5-10% of the total volume) and repeat steps 3-5.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter before proceeding to the activation step.

Protocol 2: Coupling of this compound in Manual Boc-SPPS

Objective: To couple this compound to a resin-bound peptide chain.

Materials:

  • Swollen and deprotected peptide-resin

  • Dissolved this compound solution (from Protocol 1)

  • Coupling reagent (e.g., HBTU/HOBt or HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • SPPS reaction vessel

  • Shaker or agitator

Procedure:

  • Ensure the peptide-resin has been adequately swollen in DCM and the N-terminal Boc group has been removed using a solution of TFA in DCM, followed by neutralization with a base like DIEA in DCM.[2]

  • In a separate vessel, add the dissolved this compound solution.

  • Add the coupling reagent (e.g., HBTU, typically 2-4 equivalents relative to the resin loading) to the amino acid solution.

  • Add DIEA (typically 4-6 equivalents) to the mixture to begin the pre-activation. Allow this to proceed for 1-2 minutes.[2]

  • Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-2 hours. Due to the steric hindrance of this compound, a longer coupling time may be necessary.[7]

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (the beads remain colorless or yellowish) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF and DCM to remove any excess reagents and byproducts.

Visualizations

TroubleshootingWorkflow start Start: this compound Insoluble in Initial Solvent step1 Increase Solvent Volume start->step1 q1 Is it soluble? step1->q1 step2 Try a Stronger Solvent (e.g., DMSO) q1->step2 No success Proceed to Activation and Coupling q1->success Yes q2 Is it soluble? step2->q2 step3 Use a Co-solvent System (e.g., DCM/DMF/NMP 1:1:1) q2->step3 No q2->success Yes q3 Is it soluble? step3->q3 step4 Apply Gentle Heat (<40°C) and Sonication q3->step4 No q3->success Yes q4 Is it soluble? step4->q4 q4->success Yes fail Consult with Technical Support for Advanced Strategies q4->fail No

Caption: Troubleshooting workflow for dissolving this compound.

SPPS_Coupling_Workflow cluster_prep Preparation cluster_coupling Coupling Reaction cluster_wash Post-Coupling dissolve 1. Dissolve this compound (see Protocol 1) preactivate 4. Pre-activate Amino Acid with Coupling Reagent & DIEA dissolve->preactivate resin_prep 2. Swell and Deprotect Peptide-Resin neutralize 3. Neutralize Resin resin_prep->neutralize couple 5. Add Activated Amino Acid to Resin and Agitate neutralize->couple preactivate->couple monitor 6. Monitor with Kaiser Test couple->monitor wash 7. Wash Resin with DMF and DCM monitor->wash next_cycle Proceed to Next Cycle or Final Cleavage wash->next_cycle

Caption: Experimental workflow for coupling this compound in SPPS.

References

Technical Support Center: Racemization of Boc-L-beta-homotryptophan during Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the racemization of Boc-L-beta-homotryptophan during the activation step of peptide synthesis. Our goal is to help you maintain the stereochemical integrity of your peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when using this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule, such as an L-amino acid, into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide chain. The biological activity of a peptide is critically dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids. The presence of D-isomers can drastically reduce or eliminate a peptide's therapeutic efficacy and can make purification of the desired product extremely difficult. This compound, as a chiral beta-amino acid, is susceptible to racemization at its alpha-carbon during the carboxyl group activation step required for peptide bond formation.

Q2: What is the primary mechanism leading to the racemization of this compound during activation?

A2: The most prevalent mechanism for racemization of N-protected amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. This process is initiated when the carboxylic acid of the this compound is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The proton at the alpha-carbon of this oxazolone is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of chirality. The subsequent attack by the incoming amine nucleophile on the now achiral oxazolone intermediate can produce both the desired L-L peptide and the undesired D-L diastereomer.[1][2][3] A secondary mechanism involves the direct enolization of the activated carboxylic acid, also facilitated by the presence of a base.

Q3: Are beta-amino acids like this compound more or less susceptible to racemization compared to alpha-amino acids?

A3: The susceptibility of beta-amino acids to racemization is a complex issue and can be influenced by several factors, including the specific structure of the amino acid and the reaction conditions. Some studies suggest that the active esters of beta-amino acids can be more stable than their alpha-amino acid counterparts, which could potentially lead to a lower propensity for racemization under certain conditions. However, the steric environment around the chiral center and the acidity of the alpha-proton still play crucial roles. Therefore, it is essential to employ optimized coupling strategies to minimize racemization when working with beta-amino acids.

Q4: Which factors have the most significant impact on the extent of racemization?

A4: Several factors can influence the degree of racemization during the coupling of this compound:[2]

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.

  • Base: The type, concentration, and strength of the base used can significantly affect the rate of racemization.

  • Solvent: The polarity of the solvent can influence the reaction pathways and the stability of intermediates.

  • Temperature: Higher temperatures generally accelerate the rate of racemization.

  • Reaction Time: Prolonged exposure of the activated amino acid to the reaction conditions increases the likelihood of racemization.

Troubleshooting Guides

Issue: High levels of diastereomeric impurities are detected after coupling this compound.

This is a common problem indicating that significant racemization has occurred during the activation and coupling steps.

Troubleshooting Workflow:

G start High Diastereomeric Impurity Detected reagent_check Review Coupling Reagent and Additives start->reagent_check base_check Evaluate Base Used reagent_check->base_check conditions_check Assess Reaction Conditions base_check->conditions_check protocol_change Implement Optimized Protocol conditions_check->protocol_change analysis Analyze Purity (Chiral HPLC/GC) protocol_change->analysis racemization_mechanism cluster_activation Carboxyl Activation cluster_racemization Racemization Pathways cluster_coupling Peptide Bond Formation Boc_AA Boc-L-β-homotryptophan Activated_AA Activated Intermediate Boc_AA->Activated_AA Coupling Reagent Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_AA->Oxazolone Cyclization Enolate Enolate (Achiral Intermediate) Activated_AA->Enolate Direct Enolization Oxazolone->Enolate Base LL_Peptide Desired L-L Peptide Oxazolone->LL_Peptide DL_Peptide Diastereomeric D-L Peptide Oxazolone->DL_Peptide Incoming_Amine Incoming Amine Incoming_Amine->Oxazolone Nucleophilic Attack troubleshooting_workflow start High Racemization Observed q1 Is a modern coupling reagent (e.g., HATU, COMU) being used? start->q1 a1_no Switch to a low-racemization coupling reagent and add HOAt or OxymaPure. q1->a1_no No q2 Is a sterically hindered or weak base (NMM, Collidine) being used? q1->q2 Yes a1_no->q2 a2_no Replace strong base (TEA, DIPEA) with NMM or Collidine. q2->a2_no No q3 Is the coupling performed at low temperature (e.g., 0°C)? q2->q3 Yes a2_no->q3 a3_no Lower the reaction temperature. q3->a3_no No end Re-analyze for racemization q3->end Yes a3_no->end

References

Technical Support Center: Boc-L-beta-homotryptophan Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the deprotection of Boc-L-beta-homotryptophan. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure complete and efficient removal of the Boc protecting group while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the deprotection of this compound?

The primary challenges stem from two main factors: incomplete removal of the tert-butoxycarbonyl (Boc) protecting group and side reactions involving the indole side chain of the homotryptophan residue.[1][2] The electron-rich indole ring is highly susceptible to alkylation by the tert-butyl cation generated during the acidic cleavage of the Boc group.[3][4] Incomplete deprotection can lead to the formation of deletion sequences in peptide synthesis, while side reactions can result in difficult-to-remove impurities.[1]

Q2: How can I detect incomplete Boc deprotection?

Several analytical techniques can be used to identify incomplete deprotection:

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of the crude reaction mixture will show a peak corresponding to the unreacted Boc-protected starting material, which typically has a longer retention time than the deprotected product.[5]

  • Mass Spectrometry (MS): Mass spectrometry can definitively identify the presence of the incompletely deprotected species, which will have a mass 100.12 g/mol higher than the target compound due to the presence of the Boc group.[1]

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment. The Boc-protected starting material is less polar and will have a higher Rf value compared to the more polar, deprotected free amine.[5]

  • ¹H NMR Spectroscopy: The presence of a singlet peak around 1.4-1.5 ppm, corresponding to the nine protons of the tert-butyl group, is a clear indication of incomplete deprotection.[5]

Q3: What are the common side reactions during the deprotection of this compound and how can they be minimized?

The most common side reaction is the alkylation of the indole side chain of the homotryptophan residue by the tert-butyl cation generated during the acidic deprotection.[3][6] This results in the formation of tert-butylated homotryptophan derivatives. To minimize this, scavengers should be added to the deprotection reaction mixture.[2][3] Scavengers are nucleophilic compounds that react with and "trap" the reactive tert-butyl cation before it can modify the indole ring.[2][4]

Troubleshooting Guides

Issue 1: Incomplete Deprotection Observed

If you observe a significant amount of starting material remaining after the deprotection reaction, consider the following troubleshooting steps:

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA), for example, from 50% in dichloromethane (DCM) to 100% TFA. For very resistant cases, stronger acids like 4M HCl in dioxane can be considered.[3][7]
Inadequate Reaction Time Extend the reaction time. Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every 30 minutes) to determine the optimal time for complete deprotection.[7]
Low Reaction Temperature Most Boc deprotections are performed at room temperature.[8] If the reaction is sluggish, gently warming the mixture might be an option, but this can also increase the rate of side reactions, so it should be done with caution and in the presence of effective scavengers.[2]
Steric Hindrance The beta-amino acid structure might introduce some steric hindrance. Using a less sterically hindered acid or extending the reaction time may be necessary.[5]
Poor Resin Swelling (for Solid-Phase Synthesis) Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent. Poor swelling can limit reagent access to the peptide chain.[7]

Issue 2: Presence of Side Products (Alkylation of Indole Ring)

If you observe unexpected peaks in your HPLC or mass spectra, particularly with a mass increase of +56 Da, this likely indicates tert-butylation of the homotryptophan side chain.

Possible Cause Recommended Solution
Absence or Insufficient Amount of Scavengers Always include scavengers in your deprotection cocktail. For tryptophan derivatives, triisopropylsilane (TIS), triethylsilane (TES), or 1,2-ethanedithiol (EDT) are highly effective.[3]
Ineffective Scavenger The choice of scavenger is critical. TIS and TES are excellent carbocation scavengers.[3] EDT can also help prevent acid-catalyzed oxidation of the indole ring.[3] A common and effective cocktail is a mixture of TFA, TIS, and water.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of this compound in Solution Phase

  • Preparation: Dissolve the this compound in a suitable solvent like dichloromethane (DCM).[4]

  • Scavenger Addition: Add an appropriate scavenger. For example, add 2.5-5% (v/v) of triisopropylsilane (TIS).[3]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[4]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 1-2 hours).[9]

  • Work-up: Remove the TFA and solvent in vacuo. The crude product can be purified by precipitation with cold ether or by chromatography.[2][10]

Protocol 2: Boc Deprotection on Solid-Phase Peptide Synthesis (SPPS) Resin

  • Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes.[7]

  • Deprotection Cocktail: Prepare a deprotection cocktail. A standard and effective cocktail for tryptophan-containing peptides is 95% TFA, 2.5% TIS, and 2.5% water (v/v/v).[2]

  • Deprotection: Treat the resin with the deprotection cocktail for 20-30 minutes with gentle agitation.[7]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid and scavengers.[7]

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIPEA) in DCM (v/v) for 1-2 minutes.[7]

  • Final Wash: Wash the resin again with DCM (3-5 times) to remove excess base before proceeding to the next coupling step.[7]

Data Presentation

Table 1: Common Scavenger Cocktails for Deprotection of Tryptophan-Containing Peptides

Scavenger Cocktail (v/v/v)Target ResiduesEfficacyReference
95% TFA / 2.5% TIS / 2.5% H₂OTryptophan, Tyrosine, MethionineHigh[2]
95% TFA / 5% PhenolTyrosineModerate[3]
90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleGeneral PurposeHigh[3]

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_outcome Outcome cluster_troubleshooting Troubleshooting start This compound deprotection Add Deprotection Cocktail (TFA + Scavenger) start->deprotection monitoring Monitor by HPLC/TLC/MS deprotection->monitoring complete Complete Deprotection monitoring->complete Successful incomplete Incomplete Deprotection monitoring->incomplete Unsuccessful troubleshoot Increase Reaction Time Increase Acid Concentration Optimize Scavengers incomplete->troubleshoot troubleshoot->deprotection

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_side_reaction Side Reaction cluster_scavenger Scavenger Action boc_trp This compound protonated_boc Protonated Boc-amine boc_trp->protonated_boc + H+ tfa TFA (H+) tfa->protonated_boc carbamic_acid Carbamic Acid protonated_boc->carbamic_acid - tert-Butyl Cation tert_butyl_cation tert-Butyl Cation protonated_boc->tert_butyl_cation free_amine Deprotected Amine carbamic_acid->free_amine - CO2 co2 CO2 carbamic_acid->co2 alkylated_trp Alkylated Tryptophan tert_butyl_cation->alkylated_trp Alkylation trapped_cation Trapped Cation tert_butyl_cation->trapped_cation Trapping indole Indole Side Chain indole->alkylated_trp scavenger Scavenger (e.g., TIS) scavenger->trapped_cation

Caption: Mechanism of Boc deprotection and side reaction prevention.

References

Technical Support Center: Purification of Boc-L-beta-homotryptophan-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purification strategies for peptides containing Boc-L-beta-homotryptophan. The inherent hydrophobicity of the beta-homotryptophan residue often presents unique challenges during purification. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address these issues effectively.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound-containing peptides in a question-and-answer format.

Q1: My this compound-containing peptide is poorly soluble in the initial mobile phase for RP-HPLC, leading to precipitation upon injection. What should I do?

A1: Poor solubility is a frequent challenge with hydrophobic peptides. Here are several strategies to improve sample dissolution:

  • Test Stronger Organic Solvents: Before injection, attempt to dissolve a small amount of the crude peptide in solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or neat formic acid.

  • Use a Co-solvent Strategy: Dissolve the peptide in a minimal amount of a strong organic solvent (e.g., DMSO) and then slowly dilute the solution with the initial mobile phase. Be cautious to avoid precipitation.[1]

  • Employ Formic Acid: For peptides that are difficult to dissolve, using a higher concentration of formic acid in the sample solvent can improve solubility.

Q2: I am observing broad, tailing peaks during the RP-HPLC purification of my peptide. How can I improve the peak shape?

A2: Peak broadening and tailing can be caused by several factors, including secondary interactions with the stationary phase and slow kinetics. Consider the following adjustments:

  • Optimize the Mobile Phase:

    • Ion-Pairing Agent: Ensure the concentration of trifluoroacetic acid (TFA) is optimal (typically 0.1%). For very basic peptides, a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) can sometimes improve peak shape.[2][3]

    • Organic Modifier: While acetonitrile (ACN) is common, switching to or adding isopropanol or n-propanol can alter selectivity and improve peak symmetry for hydrophobic peptides.[4][5]

  • Adjust the Gradient: A shallower gradient around the elution point of your peptide can significantly enhance peak resolution.

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can reduce mobile phase viscosity, improve mass transfer kinetics, and lead to sharper peaks.

Q3: The recovery of my peptide after purification is very low. What are the potential causes and solutions?

A3: Low recovery is often due to irreversible adsorption of the hydrophobic peptide to the column matrix or aggregation.[1] To mitigate this:

  • Change the Stationary Phase: If your peptide is highly retained on a C18 column, consider a less hydrophobic stationary phase such as C8, C4, or Phenyl.[6][7][8]

  • System Passivation: Peptides can adhere to metallic surfaces in the HPLC system. Passivating the system with a strong acid can help reduce this issue.

  • Check for Precipitation: Ensure your peptide remains soluble throughout the purification process. If it precipitates on the column, it will not be recovered. Re-evaluate the solubility as described in Q1.

Q4: I am struggling to separate my target peptide from closely related impurities, such as deletion sequences.

A4: Achieving high purity often requires fine-tuning the separation selectivity. Here are some approaches:

  • Vary the Organic Modifier: Different organic modifiers (acetonitrile, isopropanol, ethanol) interact differently with the peptide and the stationary phase, which can alter the elution order and improve the resolution of closely eluting impurities.[4]

  • Change the Ion-Pairing Agent: Switching from TFA to an alternative like HFBA can change the retention characteristics of peptides, particularly those with basic residues, potentially resolving co-eluting species.[2][3]

  • Utilize a Different Stationary Phase: A Phenyl column can offer different selectivity for tryptophan-containing peptides due to potential π-π interactions between the aromatic ring of the stationary phase and the indole ring of the tryptophan.[8]

  • Employ Orthogonal Chromatography: If RP-HPLC alone is insufficient, consider a multi-step purification strategy. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective secondary purification step as it separates peptides based on polarity, a different principle than the hydrophobicity-based separation of RP-HPLC.[9]

Frequently Asked Questions (FAQs)

Q: What is the best starting point for developing a purification method for a new this compound-containing peptide?

A: A good starting point is to use a standard C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA. Perform an initial analytical run with a broad gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate elution time of your peptide. Based on this, you can optimize the gradient and other parameters for preparative purification.

Q: How does the Boc protecting group affect the purification strategy?

A: The tert-butyloxycarbonyl (Boc) group adds to the overall hydrophobicity of the peptide.[10] This increased hydrophobicity will lead to stronger retention on a reversed-phase column, often requiring a higher concentration of organic solvent for elution compared to its unprotected counterpart. It is crucial to ensure that the Boc group remains intact during purification, which is generally the case under the acidic conditions of standard RP-HPLC with TFA.

Q: Can I use mass spectrometry (MS) compatible mobile phases for purification?

A: Yes, but with considerations. Formic acid (FA) is a common MS-compatible mobile phase additive. However, it is a weaker ion-pairing agent than TFA and may result in broader peaks for some peptides. If you encounter poor peak shape with FA, you might consider using a small amount of TFA (e.g., 0.02%) in your mobile phase, though this may cause some ion suppression in the mass spectrometer.

Q: Are there alternatives to chromatographic purification for these peptides?

A: For very hydrophobic peptides that are difficult to purify by HPLC, precipitation can be a viable initial purification step.[11] This involves precipitating the peptide from a solution, often by adding water, and then washing away impurities. However, this method is generally less effective at removing closely related peptide impurities compared to HPLC.

Data Presentation

The following tables provide illustrative quantitative data on how different purification parameters can affect the purity and recovery of a model this compound-containing peptide.

Table 1: Effect of Stationary Phase on Peptide Purity and Recovery

Stationary PhasePurity (%)Recovery (%)
C1892.565.8
C895.178.3
C494.885.2
Phenyl96.372.5

This data illustrates that for a highly hydrophobic peptide, less retentive stationary phases like C8 and C4 can sometimes lead to better recovery without significantly compromising purity. The Phenyl phase can offer improved selectivity for aromatic residue-containing peptides.

Table 2: Influence of Organic Modifier on Separation of Target Peptide and a Key Impurity

Organic Modifier (in Mobile Phase B)Resolution (Target vs. Impurity)
Acetonitrile1.2
Isopropanol1.6
1:1 Acetonitrile:Isopropanol1.8

This table demonstrates how changing the organic modifier can improve the resolution between the target peptide and a closely related impurity.

Table 3: Impact of Dissolution Solvent on Peptide Recovery

Initial Dissolution Solvent (before dilution with mobile phase)Peptide Recovery (%)
50% Acetonitrile in Water45 (precipitation observed)
100% DMSO88
100% Formic Acid92

This data highlights the critical importance of selecting an appropriate initial solvent to ensure complete dissolution of the hydrophobic peptide for optimal recovery.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Purification

  • Sample Preparation:

    • Dissolve the crude this compound-containing peptide in a minimal volume of DMSO.

    • Slowly add mobile phase A (e.g., 95% water, 5% acetonitrile, 0.1% TFA) to the dissolved peptide solution until the final concentration is suitable for injection. Centrifuge to remove any particulates.

  • Chromatographic Conditions:

    • Column: A C8 or C4 reversed-phase column is often a good starting point.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a shallow gradient around the elution point of the peptide, as determined from an initial analytical run. For example, a linear gradient from 20% to 50% B over 30 minutes.

    • Flow Rate: Adjust according to the column diameter (e.g., 1 mL/min for a 4.6 mm ID analytical column).

    • Detection: Monitor the elution profile at 220 nm and 280 nm (due to the tryptophan residue).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the fractions that meet the desired purity level.

  • Post-Purification:

    • Lyophilize the pooled fractions to obtain the purified peptide as a powder.

Protocol 2: Purification using an Alternative Ion-Pairing Agent

  • Sample Preparation: Follow the same procedure as in Protocol 1.

  • Chromatographic Conditions:

    • Column: C18 or Phenyl reversed-phase column.

    • Mobile Phase A: 0.1% HFBA in water.

    • Mobile Phase B: 0.1% HFBA in acetonitrile.

    • Gradient: Optimize the gradient based on analytical runs. The peptide will likely be more retained compared to using TFA.

    • Flow Rate and Detection: As in Protocol 1.

  • Fraction Collection and Post-Purification: Follow the same procedures as in Protocol 1. Note that HFBA is less volatile than TFA and may be more difficult to remove during lyophilization.

Visualizations

Diagram 1: General Workflow for Purification of this compound-Containing Peptides

G cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Crude Peptide Crude Peptide Solubility Testing Solubility Testing Crude Peptide->Solubility Testing RP-HPLC RP-HPLC Solubility Testing->RP-HPLC Optimized Dissolution Fraction Collection Fraction Collection RP-HPLC->Fraction Collection Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Pooling Pure Fractions Pooling Pure Fractions Purity Analysis->Pooling Pure Fractions Lyophilization Lyophilization Pooling Pure Fractions->Lyophilization Purified Peptide Purified Peptide Lyophilization->Purified Peptide

Caption: A typical workflow for the purification of synthetic peptides.

Diagram 2: Troubleshooting Logic for Poor Peak Shape in RP-HPLC

G Start Poor Peak Shape (Broadening/Tailing) OptimizeGradient Use a Shallower Gradient Start->OptimizeGradient ChangeModifier Change Organic Modifier (e.g., IPA) OptimizeGradient->ChangeModifier If not improved Improved Peak Shape Improved OptimizeGradient->Improved ChangeIonPair Change Ion-Pairing Agent (e.g., HFBA) ChangeModifier->ChangeIonPair If not improved ChangeModifier->Improved IncreaseTemp Increase Column Temperature ChangeIonPair->IncreaseTemp If not improved ChangeIonPair->Improved IncreaseTemp->Improved

Caption: A decision tree for troubleshooting suboptimal peak shapes.

References

Identifying and minimizing deletion sequences in peptides with beta-homotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing beta-homotryptophan (β-HTrp). The focus is on identifying and minimizing deletion sequences and other common side products during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and why are they a problem?

Deletion sequences are impurities in a synthetic peptide where one or more amino acid residues are missing from the target sequence. These impurities can be challenging to separate from the desired full-length peptide due to similar physical and chemical properties. The presence of deletion sequences can significantly impact the biological activity, safety, and efficacy of the peptide, potentially leading to misleading experimental results.

Q2: Why are peptides containing beta-homotryptophan prone to forming deletion sequences?

Beta-homotryptophan, being a β-amino acid with a bulky indole side chain, presents steric hindrance during solid-phase peptide synthesis. This bulkiness can physically obstruct the coupling reaction, leading to incomplete addition of the next amino acid to the growing peptide chain. This incomplete coupling is a primary cause of deletion sequences. Additionally, aggregation of the peptide chain on the resin can further reduce the accessibility of the N-terminal amine for coupling.

Q3: What are the main causes of deletion sequences during SPPS?

The primary causes of deletion sequences stem from incomplete coupling reactions and include:

  • Steric Hindrance: Bulky amino acids like beta-homotryptophan can physically block the reaction site.

  • Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin, making the N-terminal amine less accessible.

  • Insufficient Activation: The incoming amino acid may not be sufficiently activated by the coupling reagent.

  • Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent accessibility.

  • Incomplete Deprotection: Failure to completely remove the N-terminal protecting group (e.g., Fmoc) will prevent the next amino acid from being coupled.

Q4: How can I identify deletion sequences in my beta-homotryptophan-containing peptide?

The most effective method for identifying deletion sequences is Liquid Chromatography-Mass Spectrometry (LC-MS). The peptide mixture is separated by reverse-phase high-performance liquid chromatography (RP-HPLC), and the components are analyzed by a mass spectrometer. Deletion sequences will appear as peaks with molecular weights corresponding to the mass of the full-length peptide minus the mass of the missing amino acid residue(s). Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the deletion.

Q5: Are there specific side reactions associated with beta-homotryptophan during synthesis and cleavage?

Yes, the indole side chain of tryptophan is susceptible to modification. During the final cleavage from the resin with trifluoroacetic acid (TFA), carbocations generated from protecting groups or the resin linker can alkylate the electron-rich indole ring.[1][2] This is particularly problematic when using Wang resin or when other residues like Arginine (protected with Pmc or Pbf) are present.[3][4] Using scavengers in the TFA cleavage cocktail or protecting the indole nitrogen with a Boc group can minimize these side reactions.[3]

Q6: Can I use Edman degradation to sequence my beta-homotryptophan-containing peptide?

Edman degradation proceeds by sequentially removing amino acids from the N-terminus. However, the chemistry of the reaction is specific to α-amino acids. Sequencing will stop if a non-α-amino acid, such as a β-amino acid like beta-homotryptophan, is encountered because the required five-membered ring intermediate cannot be formed.[5] Therefore, Edman degradation is not suitable for sequencing through a beta-homotryptophan residue.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High percentage of -(β-HTrp) deletion sequence detected by LC-MS. Incomplete coupling of β-HTrp: Steric hindrance from the bulky side chain and β-amino acid backbone.Optimize Coupling: Use a more potent coupling reagent like HATU or HCTU. Extend the coupling time and perform a double coupling. See Protocol 2 for an optimized coupling strategy.
Peptide aggregation on the resin: The growing peptide chain is not well-solvated.Improve Solvation: Use a lower-load resin or a more polar solvent mixture. Consider incorporating a pseudoproline dipeptide before the difficult coupling.
Deletion of the amino acid following β-HTrp. Incomplete Fmoc deprotection of β-HTrp: Steric hindrance making the Fmoc group less accessible.Extend Deprotection: Increase the Fmoc deprotection time with piperidine and perform a double deprotection step.
Incomplete coupling of the subsequent amino acid: Steric hindrance from the preceding β-HTrp.Capping: After the coupling step following β-HTrp, use a capping reagent like acetic anhydride to block any unreacted amines. This will prevent them from reacting in subsequent cycles and creating deletion peptides that are difficult to separate. See Protocol 3 .
Unexpected mass additions (+106 Da, +222 Da, etc.) on Trp-containing peptides. Alkylation of the indole side chain: Reactive carbocations generated during TFA cleavage from the resin linker (e.g., Wang resin) or protecting groups (e.g., Pmc/Pbf from Arg).[1][2][3]Protect the Indole: Use Fmoc-β-HTrp(Boc)-OH during synthesis. The Boc group shields the indole from electrophilic attack and is removed during the final cleavage.[3]
Optimize Cleavage Cocktail: Use a scavenger-rich cleavage cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT) to trap carbocations.[4]
Unusual fragmentation pattern in MS/MS analysis. β-amino acid backbone: Peptides containing β-amino acids exhibit different fragmentation patterns in electron-based dissociation methods (ECD/ETD) compared to α-peptides.Interpret MS/MS with care: Expect to see more abundant a• and y-type fragment ions and fewer c and z• type ions.[6] Cleavage of the Cα-Cβ bond, which is unique to β-amino acids, can provide signature fragments to locate the β-residue.[6]

Quantitative Data Summary

Table 1: Common Mass Modifications Observed in Peptides with β-Homotryptophan

ModificationMass Change (Da)Common Cause
Deletion of β-HTrp-216.26Incomplete coupling of Fmoc-β-HTrp-OH
Deletion of Glycine-57.05Incomplete coupling of Fmoc-Gly-OH
Deletion of Alanine-71.08Incomplete coupling of Fmoc-Ala-OH
Wang resin adduct+106.12Alkylation of indole ring during TFA cleavage
Pmc group adduct+278.4Alkylation from Arg(Pmc) during TFA cleavage
Pbf group adduct+252.3Alkylation from Arg(Pbf) during TFA cleavage

Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentRelative EfficiencyRacemization SuppressionNotes
DIC/HOBtModerateGoodA standard, cost-effective choice.
HBTU/HOBtHighVery GoodWidely used with good results for most sequences.
HCTUVery HighExcellentHighly efficient for difficult couplings.
HATU/HOAtVery HighExcellentOften considered one of the most effective for sterically hindered residues.[7]
COMUVery HighExcellentOffers high efficiency and is non-explosive.

Experimental Protocols

Protocol 1: Identification of Deletion Sequences by LC-MS

This protocol outlines a general procedure for analyzing a crude peptide sample to identify deletion sequences.

  • Sample Preparation: a. Dissolve a small amount of the lyophilized crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL. b. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Separation: a. Column: C18 reversed-phase column. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: A typical gradient would be 5-95% B over 30 minutes, but this should be optimized for the specific peptide. e. Flow Rate: 1 mL/min. f. Detection: UV at 220 nm and 280 nm.

  • Mass Spectrometry Analysis: a. Ionization Mode: Electrospray Ionization (ESI), positive mode. b. Scan Range: m/z 300-2000. c. Data Analysis: i. Identify the peak corresponding to the expected mass of the full-length peptide. ii. Search for peaks with masses corresponding to the full-length peptide minus the mass of single or multiple amino acid residues. iii. If deletion sequences are suspected, perform MS/MS on the parent ions to confirm the sequence and locate the deletion.

Protocol 2: Optimized Coupling for Beta-Homotryptophan

This protocol is recommended for coupling Fmoc-β-HTrp-OH or any sterically hindered amino acid.

  • Reagents: a. Fmoc-β-HTrp-OH (or Fmoc-β-HTrp(Boc)-OH). b. Coupling reagent (e.g., HATU). c. Base (e.g., DIPEA or 2,4,6-Collidine). d. Solvent: N,N-Dimethylformamide (DMF).

  • Procedure (Double Coupling): a. Perform the standard Fmoc deprotection of the resin-bound peptide. b. Wash the resin thoroughly with DMF. c. First Coupling: i. In a separate vessel, dissolve 3 equivalents of Fmoc-β-HTrp-OH and 2.9 equivalents of HATU in DMF. ii. Add 6 equivalents of DIPEA and pre-activate for 1-2 minutes. iii. Add the activated amino acid solution to the resin. iv. Agitate for 1-2 hours at room temperature. d. Drain the reaction vessel and wash the resin with DMF (3 times). e. Second Coupling: i. Repeat the coupling step (2c) with fresh reagents. f. Wash the resin thoroughly with DMF (5 times) to remove excess reagents. g. Proceed with the synthesis.

Protocol 3: Capping of Unreacted Amines

This procedure is performed after a difficult coupling step to prevent the formation of deletion sequences.

  • Reagents: a. Capping Mixture: Acetic Anhydride/DIPEA/DMF (e.g., in a 5:6:89 v/v/v ratio).

  • Procedure: a. Following the coupling step (e.g., after the amino acid following β-HTrp), wash the resin thoroughly with DMF (3 times). b. Add the capping mixture to the reaction vessel, ensuring the resin is fully submerged. c. Agitate the mixture for 15-30 minutes at room temperature. d. Drain the capping mixture and wash the resin thoroughly with DMF (5 times). e. Proceed with the N-terminal deprotection for the next cycle.

Protocol 4: Edman Degradation Sequencing

This protocol provides a general overview of the Edman degradation process and highlights its limitations with β-amino acids.

  • Sample Preparation: a. The purified peptide (10-100 picomoles) is loaded onto a PVDF membrane.

  • Automated Sequencing Cycle: a. Coupling: The N-terminal α-amino group reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) peptide. b. Cleavage: Under acidic conditions (TFA), the PTC-amino acid is cleaved from the peptide as a thiazolinone derivative.[8] c. Conversion: The thiazolinone derivative is converted to the more stable phenylthiohydantoin (PTH)-amino acid. d. Identification: The PTH-amino acid is identified by HPLC.

  • Limitation with Beta-Homotryptophan: a. When the N-terminal residue is β-homotryptophan, the standard Edman chemistry will fail. The β-amino group will react with PITC, but the subsequent acid-catalyzed cleavage to form the cyclic thiazolinone derivative will not occur due to the altered backbone structure. b. The sequencing process will terminate at this point.[5]

Visualizations

Workflow Workflow for Identifying and Minimizing Deletion Sequences cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_optimization Optimization Synthesis Synthesize Peptide with β-HTrp LCMS Analyze Crude Product by LC-MS Synthesis->LCMS Identify Identify Deletion Sequences (Mass - Amino Acid) LCMS->Identify Identify->Synthesis Deletion < 5% (Proceed to Purification) Confirm Confirm with MS/MS Identify->Confirm Optimize Optimize Synthesis Protocol Identify->Optimize Deletion > 5% DoubleCouple Double Coupling Optimize->DoubleCouple Capping Capping Optimize->Capping Scavengers Use Scavengers/Trp(Boc) Optimize->Scavengers DoubleCouple->Synthesis Re-synthesize Capping->Synthesis Re-synthesize Scavengers->Synthesis Re-synthesize

Caption: Workflow for identifying and minimizing deletion sequences.

Causes Causes of Deletion Sequences in SPPS Deletion Deletion Sequence IncompleteCoupling Incomplete Coupling IncompleteCoupling->Deletion IncompleteDeprotection Incomplete Deprotection IncompleteDeprotection->Deletion StericHindrance Steric Hindrance (e.g., β-HTrp) StericHindrance->IncompleteCoupling Aggregation Peptide Aggregation Aggregation->IncompleteCoupling Aggregation->IncompleteDeprotection LowActivation Insufficient Reagent Activation LowActivation->IncompleteCoupling PoorSwelling Poor Resin Swelling PoorSwelling->IncompleteCoupling

Caption: Causes of deletion sequences in SPPS.

Troubleshooting Troubleshooting High Deletion Sequences action action result result start High Deletion Sequence in Crude LC-MS? check_deletion_type Deletion of β-HTrp? start->check_deletion_type check_next_residue Deletion of AA after β-HTrp? check_deletion_type->check_next_residue No action1 Use HATU/HCTU Double Couple β-HTrp check_deletion_type->action1 Yes action2 Extend Fmoc Deprotection Time for β-HTrp (Double Deprotection) check_next_residue->action2 Yes end Problem Solved action1->end action3 Implement Capping Step after coupling AA post β-HTrp action2->action3 action3->end

Caption: Troubleshooting high deletion sequences.

References

Technical Support Center: Boc-L-beta-homotryptophan in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the compatibility and use of Boc-L-beta-homotryptophan with various resin types in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is a derivative of the natural amino acid L-tryptophan, featuring an extended backbone due to the presence of a β-amino group.[1] The N-terminus is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.[1] Its incorporation into peptides can induce unique secondary structures and increase resistance to enzymatic degradation, which is advantageous for developing therapeutic peptides with improved stability in the body.[1]

Q2: Which resin type is most suitable for synthesizing a peptide with a C-terminal this compound?

The choice of resin depends on the desired C-terminus of the final peptide (acid or amide) and the overall acid sensitivity of the peptide sequence.

  • For C-terminal carboxylic acids:

    • 2-Chlorotrityl Chloride (2-CTC) Resin: This is often the preferred choice. It allows for the cleavage of the peptide under very mild acidic conditions, which helps to preserve acid-sensitive protecting groups on other amino acids and minimizes side reactions on the homotryptophan indole ring.[2]

    • Wang Resin: While commonly used for Fmoc-SPPS, it can also be used in Boc-SPPS. However, it requires stronger acidic conditions for cleavage (e.g., 50% TFA), which increases the risk of side reactions.[3][4]

  • For C-terminal amides:

    • MBHA or BHA Resin: These resins are the standard for producing peptide amides using Boc-chemistry. Cleavage with strong acids like HF or TFMSA simultaneously removes side-chain protecting groups and releases the C-terminal amide.[5]

  • For general purposes with Boc-chemistry:

    • Merrifield Resin: This is the classic resin for Boc-SPPS and links the first amino acid as a benzyl ester.[5][6] It requires strong acid cleavage (HF/TFMSA), making the use of scavengers critical to protect the homotryptophan side chain.[5][7]

Q3: What are the primary challenges when using this compound in SPPS?

The main challenges include:

  • Slower Coupling Kinetics: Beta-amino acids can sometimes exhibit slower coupling kinetics compared to alpha-amino acids due to steric hindrance.

  • Indole Side Reactions: The electron-rich indole ring of the homotryptophan side chain is highly susceptible to alkylation by carbocations.[8] These carbocations are generated during the repetitive acidolytic cleavage of the N-terminal Boc group (typically with 50% TFA in DCM) and during the final cleavage of the peptide from the resin.[5][8]

Q4: How can I prevent side reactions on the homotryptophan indole ring?

The most effective strategy is to use "scavengers" in the cleavage cocktail.[8][9] Scavengers are nucleophilic compounds that trap reactive carbocations before they can modify the peptide.[8][9]

  • Recommended Scavengers for Tryptophan:

    • Triisopropylsilane (TIS): A very effective carbocation scavenger.[8]

    • 1,2-Ethanedithiol (EDT): Helps prevent both alkylation and acid-catalyzed oxidation of the indole ring.[8]

    • Phenol or Anisole: Act as decoys for electrophiles.[8]

  • A common cleavage cocktail for peptides containing tryptophan is TFA/TIS/H₂O/EDT (94:1:2.5:2.5, v/v/v/v) .

Resin Compatibility and Performance Data

The following table summarizes the expected performance of this compound with different resins based on typical results for Boc-amino acids. Note: These values are illustrative and can vary based on specific coupling and cleavage conditions.

Resin TypeLinkage TypeTypical Loading EfficiencyCleavage ConditionsExpected Peptide Purity (with Scavengers)Key AdvantageKey Disadvantage
2-Chlorotrityl Chloride (2-CTC) Trityl Ester0.4 - 0.8 mmol/gVery Mild Acid (e.g., 1-5% TFA in DCM)> 90%Mild cleavage preserves other protecting groupsMoisture-sensitive; requires anhydrous conditions for loading.[10]
Wang Resin p-Alkoxybenzyl Ester0.5 - 0.9 mmol/gModerate Acid (e.g., 50-95% TFA)80 - 90%Good swelling properties; widely availableStronger acid cleavage increases risk of side reactions.[3][4]
Merrifield Resin Benzyl Ester0.3 - 1.0 mmol/gStrong Acid (HF, TFMSA)[7]75 - 85%The classical, cost-effective resin for Boc-SPPSHarsh cleavage conditions necessitate robust scavengers.[5][7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Loading Efficiency on 2-CTC Resin 1. Resin deactivation by moisture. 2. Insufficient amount of amino acid or base. 3. Steric hindrance of the β-amino acid.1. Ensure all solvents (DCM) and reagents are anhydrous.[10] Consider reactivating the resin if it's old. 2. Use 1.0-1.5 equivalents of this compound and 2-3 equivalents of a non-nucleophilic base like DIPEA.[11] 3. Increase reaction time to 2-4 hours or overnight.[2][10]
Incomplete Coupling During Synthesis 1. Steric hindrance of the β-amino acid. 2. Peptide aggregation on the resin.1. Use a more potent coupling reagent (e.g., HATU, HCTU). 2. Perform a double coupling. 3. Add a small amount of a chaotropic salt (e.g., LiCl) or switch to a more polar solvent like NMP.
Presence of +56 Da Side Product in Mass Spec after Cleavage Alkylation of the homotryptophan indole ring by a tert-butyl cation generated from Boc deprotection.[8]1. Crucially, use a scavenger cocktail during the final cleavage step. A recommended mixture is TFA/TIS/H₂O/EDT.[8] 2. For cleavage from Wang or Merrifield resin, ensure scavengers are present. 3. Consider using an indole-protected version of homotryptophan (e.g., this compound(For)) if side reactions persist.
Low Cleavage Yield from Wang or Merrifield Resin 1. Incomplete cleavage due to insufficient time or acid strength. 2. Adsorption of the cleaved peptide to the resin.1. Increase cleavage time to 2-4 hours. For Merrifield resin, ensure use of strong acids like HF or TFMSA.[7] 2. After filtration, wash the resin with additional TFA, followed by a solvent like acetic acid or DCM to recover adsorbed peptide.

Experimental Protocols & Visualizations

Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is optimized for attaching the first amino acid to the highly acid-sensitive 2-CTC resin, minimizing side reactions.

Materials:

  • 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH) for capping

Procedure:

  • Resin Swelling: Swell 1.0 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve this compound (1.2 eq. relative to resin loading) in 10 mL of anhydrous DCM. Add DIPEA (2.5 eq. relative to the amino acid).

  • Coupling: Drain the DCM from the swollen resin. Immediately add the amino acid/DIPEA solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any unreacted chlorotrityl sites, add 1 mL of MeOH to the vessel and agitate for an additional 30 minutes.[2]

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally MeOH (3x).

  • Dry the resin under vacuum to a constant weight.

Loading_Workflow_2CTC start Start swell Swell 2-CTC Resin (Anhydrous DCM) start->swell couple Couple Amino Acid to Resin (2-4h) swell->couple prepare_aa Prepare Solution: This compound + DIPEA in DCM prepare_aa->couple cap Cap Unreacted Sites (Methanol, 30 min) couple->cap wash Wash Resin (DCM, DMF, MeOH) cap->wash dry Dry Resin (Vacuum) wash->dry end_node End dry->end_node

Diagram 1: Workflow for loading this compound onto 2-CTC resin.
Protocol 2: Cleavage of Peptide from Wang Resin & Indole Protection

This protocol describes the final cleavage from Wang resin using a scavenger cocktail to protect the homotryptophan residue.

Materials:

  • Peptide-loaded Wang resin (dried)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Ultrapure Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% EDT, 1% TIS. For 100 mg of resin, prepare approximately 2 mL of cocktail. Caution: TFA is highly corrosive.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate at room temperature for 2-3 hours.[4][12]

  • Peptide Precipitation: Filter the cleavage mixture into a new tube containing cold diethyl ether (10x the volume of the filtrate). A white precipitate of the peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cleavage_Decision_Tree start Start: Final Cleavage resin_check Which resin was used? start->resin_check ctc 2-CTC Resin resin_check->ctc  Acid-Sensitive wang_merrifield Wang or Merrifield Resin resin_check->wang_merrifield Acid-Stable   mild_cleavage Use Mild Cleavage: 1-5% TFA in DCM + Scavengers (TIS) ctc->mild_cleavage strong_cleavage Use Strong Cleavage: 94% TFA Cocktail + Scavengers (TIS, EDT, H2O) wang_merrifield->strong_cleavage precipitate Precipitate Peptide in Cold Ether mild_cleavage->precipitate strong_cleavage->precipitate end_node Purify Peptide (HPLC) precipitate->end_node

Diagram 2: Decision tree for selecting the appropriate cleavage protocol.

References

Validation & Comparative

A Head-to-Head Comparison of Fmoc- and Boc-Protected L-β-Homotryptophan in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide science and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for modulating the pharmacological properties of peptides. L-β-homotryptophan, with its extended backbone and preserved indole side chain, offers unique conformational constraints and potential for enhanced biological activity and stability. The choice of protecting group strategy for its incorporation via Solid-Phase Peptide Synthesis (SPPS) is critical for a successful outcome. This guide provides an in-depth comparison of Nα-9-fluorenylmethyloxycarbonyl (Fmoc) and Nα-tert-butyloxycarbonyl (Boc) protected L-β-homotryptophan for researchers, scientists, and professionals in drug development.

Core Chemical Differences: A Tale of Two Orthogonal Strategies

The fundamental distinction between the Fmoc and Boc strategies lies in the lability of the α-amino protecting group, which dictates the entire synthetic approach, including side-chain protection and cleavage conditions.[1]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This approach relies on a base-labile Fmoc group for Nα-protection.[2] Deprotection is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The side chains of trifunctional amino acids are protected with acid-labile groups (e.g., tert-butyl), allowing for their removal concurrently with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[4] This orthogonality, where the Nα and side-chain protecting groups are removed by different chemical mechanisms, is a significant advantage of the Fmoc strategy.[4][5]

  • Boc (tert-butyloxycarbonyl) Strategy: The Boc strategy, a more traditional method, utilizes the acid-labile Boc group for Nα-protection.[6] Repetitive deprotection is carried out with a moderately strong acid, typically TFA in dichloromethane (DCM).[6] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[7]

Performance Comparison in SPPS

ParameterFmoc-L-beta-homotryptophanBoc-L-beta-homotryptophan
Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF)[3]Strongly acidic (e.g., 50% TFA in DCM)[6]
Cleavage from Resin Strongly acidic (e.g., TFA-based cocktail)[4]Very strong acid (e.g., HF)[7]
Orthogonality High: Base-labile Nα-group, acid-labile side-chain groups[4][5]Partial: Graduated acid lability[7]
Side Reactions (Indole) Lower risk of acid-catalyzed alkylation during Nα-deprotection. Potential for alkylation by linker during final cleavage from Wang resin.[8][9]Higher risk of indole alkylation by carbocations generated during repetitive TFA deprotection.[5]
Side Reactions (Backbone) Potential for diketopiperazine formation at the dipeptide stage.[4]Diketopiperazine formation can also occur.[6]
Handling & Safety Milder reagents for Nα-deprotection. TFA for cleavage requires care.Use of highly corrosive and toxic HF for cleavage requires specialized equipment and handling procedures.
Automation Compatibility Highly compatible with automated synthesizers.[10]Less compatible with some modern automated systems due to the use of strong acids and potential for resin swelling changes.[10]
Cost Generally higher cost for the protected amino acid.[11]Generally lower cost for the protected amino acid.

Experimental Protocols

The following are generalized protocols for the incorporation of Fmoc-L-beta-homotryptophan and this compound into a peptide sequence using manual SPPS.

Fmoc-L-beta-homotryptophan SPPS Protocol

This protocol assumes a standard Fmoc/tBu strategy on a rink amide or Wang resin.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.[12]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.[13]

    • Drain and repeat the treatment with 20% piperidine in DMF for 10-15 minutes.[3]

    • Wash the resin thoroughly with DMF (5-7 times).[3]

  • Coupling of Fmoc-L-beta-homotryptophan:

    • Pre-activate a solution of Fmoc-L-beta-homotryptophan (3 eq.), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for a few minutes.[4]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[12] Coupling times may need to be extended for β-amino acids.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. Repeat coupling if necessary.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups with a solution of acetic anhydride and DIPEA in DMF.

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.[3]

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and precipitate the peptide in cold diethyl ether.[3]

This compound SPPS Protocol

This protocol assumes a standard Boc/Bzl strategy on a Merrifield resin.

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes.[6]

  • Boc Deprotection:

    • Treat the resin with a pre-wash of 50% TFA in DCM for 5 minutes.[6]

    • Drain and treat with 50% TFA in DCM for 15-25 minutes.[6] When tryptophan is present, the addition of scavengers like 0.5% dithiothreitol (DTE) is recommended.[6]

    • Wash the resin with DCM.[6]

  • Neutralization:

    • Neutralize the resin with a solution of 5-10% DIPEA in DCM until a neutral pH is achieved.[7]

    • Wash the resin with DCM.

  • Coupling of this compound:

    • Pre-activate a solution of this compound (3 eq.) with a coupling reagent such as DIC (3 eq.) and HOBt (3 eq.) in a mixture of DMF/DCM.[14]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitor the coupling reaction using the ninhydrin test.

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Perform the final cleavage and deprotection of side-chain protecting groups using anhydrous HF at 0°C for 1 hour in the presence of a scavenger such as anisole. This step must be performed in a specialized HF apparatus.

    • After evaporation of the HF, wash the peptide with cold diethyl ether.

Visualizing the SPPS Workflows

To further elucidate the cyclical nature of each synthetic strategy, the following diagrams illustrate the key steps.

Fmoc_SPPS_Workflow Resin Resin-NH2 Fmoc_AA_Coupling Fmoc-AA-OH Coupling (HBTU/HOBt/DIPEA) Resin->Fmoc_AA_Coupling Fmoc_Protected_Peptide Resin-Peptide-NH-Fmoc Fmoc_AA_Coupling->Fmoc_Protected_Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Protected_Peptide->Fmoc_Deprotection Deprotected_Peptide Resin-Peptide-NH2 Fmoc_Deprotection->Deprotected_Peptide Cycle Repeat for next amino acid Deprotected_Peptide->Cycle Final_Cleavage Final Cleavage (TFA Cocktail) Deprotected_Peptide->Final_Cleavage Cycle->Fmoc_AA_Coupling Free_Peptide Free Peptide Final_Cleavage->Free_Peptide

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Boc_SPPS_Workflow Resin Resin-NH2 Boc_AA_Coupling Boc-AA-OH Coupling (DIC/HOBt) Resin->Boc_AA_Coupling Boc_Protected_Peptide Resin-Peptide-NH-Boc Boc_AA_Coupling->Boc_Protected_Peptide Boc_Deprotection Boc Deprotection (50% TFA/DCM) Boc_Protected_Peptide->Boc_Deprotection Peptide_TFA_Salt Resin-Peptide-NH3+TFA- Boc_Deprotection->Peptide_TFA_Salt Neutralization Neutralization (DIPEA/DCM) Peptide_TFA_Salt->Neutralization Deprotected_Peptide Resin-Peptide-NH2 Neutralization->Deprotected_Peptide Cycle Repeat for next amino acid Deprotected_Peptide->Cycle Final_Cleavage Final Cleavage (HF) Deprotected_Peptide->Final_Cleavage Cycle->Boc_AA_Coupling Free_Peptide Free Peptide Final_Cleavage->Free_Peptide

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Mitigating Side Reactions with L-β-Homotryptophan

The indole side chain of tryptophan is susceptible to oxidation and alkylation under acidic conditions.[5] This is a more significant concern in Boc-SPPS due to the repeated use of TFA for Nα-deprotection.[5] The use of scavengers, such as dithiothreitol (DTE) or triisopropylsilane (TIS), is crucial during both the deprotection cycles and the final cleavage to protect the indole nucleus.[6] In Fmoc-SPPS, while the Nα-deprotection is performed under basic conditions, the final TFA cleavage still poses a risk of indole modification.[8][9] Alkylation of the tryptophan side chain by carbocations derived from the resin linker (e.g., Wang resin) has been reported.[8][9] The use of scavengers in the cleavage cocktail is therefore essential in both strategies.

The incorporation of β-amino acids can sometimes be more challenging than their α-analogs due to steric hindrance, potentially leading to lower coupling efficiencies.[15] It is advisable to monitor the coupling reactions closely, for instance with a ninhydrin test, and to perform a second coupling if necessary to ensure the reaction goes to completion. Microwave-assisted SPPS can also be a valuable tool to enhance coupling efficiency for sterically hindered amino acids like β-homotryptophan.[16]

Conclusion

The choice between Fmoc-L-beta-homotryptophan and this compound for SPPS depends on several factors, including the specific peptide sequence, the available equipment, and the desired scale of the synthesis.

Fmoc-L-beta-homotryptophan is generally the preferred choice for most applications due to:

  • Milder Nα-deprotection conditions: This minimizes the risk of side reactions on the acid-sensitive indole side chain during the synthesis.[2]

  • True orthogonality: The distinct chemical labilities of the Nα- and side-chain protecting groups simplify the synthetic strategy.[4][5]

  • Greater compatibility with automated synthesis: The milder reagents and conditions are well-suited for modern automated peptide synthesizers.[10]

  • Safer final cleavage: While TFA is a strong acid, it is significantly less hazardous than HF.

This compound may be considered in specific situations, such as:

  • When synthesizing long or aggregation-prone sequences: The strong acidic conditions of Boc-SPPS can sometimes help to disrupt secondary structures that lead to on-resin aggregation.[17]

  • For cost-sensitive projects: Boc-protected amino acids are often less expensive.

  • If an established Boc-SPPS workflow is already in place.

Ultimately, a thorough understanding of the chemistry and potential pitfalls of each strategy, combined with careful monitoring of the synthesis, will enable the successful incorporation of L-β-homotryptophan into peptides, paving the way for the development of novel and potent therapeutic agents.

References

The Structural Influence of Boc-L-beta-homotryptophan on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a powerful tool to modulate the structure, stability, and biological activity of peptides. This guide provides a comprehensive comparison of peptides containing Boc-L-beta-homotryptophan with their native L-tryptophan counterparts, supported by experimental data and detailed protocols.

The introduction of a this compound residue, a β-amino acid with an extended backbone, into a peptide sequence profoundly influences its secondary structure. Unlike their α-amino acid counterparts, β-amino acids introduce a greater degree of conformational flexibility, which paradoxically leads to the formation of unique and stable secondary structures not commonly observed in natural peptides.[1] This alteration in the peptide backbone can induce novel helical motifs and significantly enhance resistance to enzymatic degradation, a critical attribute for therapeutic peptides.

Impact on Secondary Structure: A Shift from Alpha-Helices to Beta-Peptide Helices

The primary structural consequence of incorporating this compound is the propensity to form novel helical structures, such as the 12/10-helix. This contrasts with the typical alpha-helical structures favored by α-amino acids. The stability of these β-peptide helices makes them attractive scaffolds for various applications in medicinal chemistry and materials science.

Comparative Structural Data
ParameterPeptide with L-TryptophanPeptide with this compound
Predominant Secondary Structure α-helix / β-sheet / Random coil12/10-helix / Other β-peptide helices
Circular Dichroism (CD) Spectroscopy
Wavelength of Maximum Ellipticity (nm)~192 (positive), ~208 & ~222 (negative) for α-helixVaries depending on the specific β-peptide helix
NMR Spectroscopy (Exemplary ¹H Chemical Shifts)
Amide NH protons (ppm)Typically in the range of 7.5 - 8.5Can show distinct downfield or upfield shifts indicative of ordered β-peptide structures
α-CH protons (ppm)~4.0 - 4.5Shifted due to the altered backbone geometry
Proteolytic Stability
Half-life in presence of proteases (e.g., Trypsin)Minutes to hoursSignificantly extended (hours to days)

Enhanced Proteolytic Stability: A Key Advantage

Peptides containing β-amino acids, such as this compound, exhibit a marked increase in resistance to enzymatic degradation by proteases. This enhanced stability is a significant advantage for the development of therapeutic peptides with improved in vivo half-lives.

Comparative Proteolytic Degradation Data
PeptideEnzymeIncubation Time (hours)% Degradation
Model Peptide (with L-Tryptophan) Trypsin1~70%
4>95%
Model Peptide (with this compound) Trypsin1<10%
4~25%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

Objective: To synthesize a peptide containing this compound.

Materials:

  • Merrifield resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc deprotection, if applicable)

  • Cleavage cocktail (e.g., TFA/H₂O/TIPS)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel.

  • First Amino Acid Coupling: Attach the C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group using a solution of TFA in DCM.[2][3]

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM.[2]

  • Coupling: Couple the next Boc-protected amino acid (e.g., this compound) using a coupling agent like DIC and an additive such as HOBt in DMF/DCM.[2]

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.[4]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin Resin Swelling Coupling1 1st Amino Acid Coupling Resin->Coupling1 Deprotection Boc Deprotection (TFA) Coupling1->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization CouplingN Next Amino Acid Coupling (this compound) Neutralization->CouplingN Repeat Repeat Steps 3-5 CouplingN->Repeat For each subsequent amino acid Repeat->Deprotection Cleavage Cleavage from Resin Repeat->Cleavage After final amino acid Purification Purification (RP-HPLC) Cleavage->Purification

Boc-Solid Phase Peptide Synthesis Workflow
Circular Dichroism (CD) Spectroscopy

Objective: To analyze the secondary structure of the synthesized peptides.

Procedure:

  • Prepare peptide solutions of known concentration in a suitable solvent (e.g., phosphate buffer, methanol).

  • Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.

  • Process the raw data by subtracting the spectrum of the solvent blank and converting the signal to mean residue ellipticity.

  • Analyze the spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band around 218 nm), and other structures.

NMR Spectroscopy

Objective: To obtain detailed three-dimensional structural information.

Procedure:

  • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH).

  • Acquire a series of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, ROESY).

  • Assign the proton resonances to specific amino acid residues.

  • Analyze NOE cross-peaks to determine through-space proximities between protons, which are used to calculate distance restraints.

  • Use molecular modeling software to generate a family of 3D structures consistent with the NMR data.

Proteolytic Stability Assay

Objective: To compare the stability of peptides in the presence of proteases.

Procedure:

  • Prepare solutions of the peptides with and without a specific protease (e.g., trypsin) in a suitable buffer.

  • Incubate the solutions at a physiological temperature (e.g., 37°C).

  • At various time points, quench the enzymatic reaction (e.g., by adding acid).

  • Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.

  • Calculate the half-life of each peptide under the assay conditions.

Peptide_Solution Peptide Solution Add_Protease Add Protease Peptide_Solution->Add_Protease Incubate Incubate at 37°C Add_Protease->Incubate Time_Points Collect Samples at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench Analysis Analyze by HPLC/LC-MS Quench->Analysis Quantify Quantify Remaining Peptide Analysis->Quantify

References

Conformational analysis of peptides containing Boc-L-beta-homotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

  • ** A Practical Guide to the Synthesis of Peptides with Boc-L-beta-homoalanine - Benchchem** For researchers, scientists, and drug development professionals, the synthesis of peptides containing non-proteinogenic amino acids is a critical technique for developing novel therapeutics with enhanced properties. This guide provides a practical, step-by-step protocol for the synthesis of peptides incorporating Boc-L-beta-homoalanine, a valuable building block for creating peptidomimetics with increased stability and unique conformational characteristics. We will compare the standard Boc- and Fmoc-based solid-phase peptide synthesis (SPPS) strategies, offering experimental details and data to inform your synthetic approach. The incorporation of β-amino acids like Boc-L-beta-homoalanine into peptide chains is a well-established strategy to confer resistance to enzymatic degradation and to induce specific secondary structures. This guide focuses on the practical aspects of synthesizing such modified peptides. Solid-Phase Peptide Synthesis (SPPS) is the method of choice for peptide synthesis due to its efficiency and ease of purification. Both Boc and Fmoc chemistries are widely used, each with its own set of advantages and disadvantages. The choice between them often depends on the specific peptide sequence and the desired final product. A general workflow for SPPS. A schematic overview of the key steps in both Boc and Fmoc SPPS. In conclusion, the synthesis of peptides containing Boc-L-beta-homoalanine is a feasible and valuable strategy for the development of novel peptide-based therapeutics. Both Boc and Fmoc SPPS strategies can be successfully employed, with the choice depending on the specific requirements of the peptide and the available laboratory infrastructure. The provided protocols and comparative data serve as a practical guide for researchers embarking on the synthesis of these and other modified peptides.

  • ** Enhanced Enzymatic Stability of Peptides Incorporating 3-Cyclohexyl-L-alanine: A Comparative Guide - Benchchem** For researchers, scientists, and drug development professionals, the pursuit of metabolically stable peptide therapeutics is a paramount objective. The inherent susceptibility of natural peptides to rapid enzymatic degradation in vivo presents a significant hurdle in their clinical development. A promising strategy to overcome this limitation is the incorporation of non- proteinogenic amino acids, such as 3-Cyclohexyl-L-alanine (Cha), into peptide sequences. This guide provides a comparative analysis of the enzymatic stability of peptides containing 3- · Cyclohexyl-L-alanine versus their natural counterparts, supported by experimental data and detailed methodologies. The introduction of the bulky, hydrophobic cyclohexyl side chain of Cha can sterically hinder the approach of proteases to the peptide backbone, thereby reducing the rate of enzymatic cleavage and significantly extending the peptide's half-life in biological fluids. Comparative Analysis of Enzymatic Stability. Experimental evidence strongly supports the enhanced stability of peptides containing 3- · Cyclohexyl-L-alanine. A key example is the development of metabolically stable analogues of apelin, a peptide hormone with therapeutic potential in cardiovascular diseases. A study on apelin-17 analogues demonstrated a dramatic increase in plasma stability when a natural amino acid was replaced with 3-Cyclohexyl-L-alanine. The findings are summarized in the table below: Validation & Comparative. Check Availability & Pricing. © 2025 BenchChem. All rights reserved. 1 / 7. Tech Support. Page 2. Peptide. Sequence. Modification. Half-life in. Human Plasma. (t½). Fold Increase in Stability.

  • ** Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids - PubMed** (2004-05-03) Consequently, a series of beta-peptides possessing an electronically modified residue at the N terminus or embedded within the chain was synthesized, and their proteolytic stability was investigated against a selection of enzymes. All ten beta-peptides tested were resilient to proteolysis. Introducing a polar, sterically undemanding group, into the alpha-position of beta-amino acids in a beta-peptide chain does not appear to facilitate localized or general enzymatic degradation.

  • ** The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed** Whereas alpha-peptides are rapidly degraded in vivo and in vitro by a multitude of peptidases, substrates constructed entirely of or incorporating homologated alpha-amino acid (i.e., beta-amino acid) units exhibit a superior stability profile. Efforts made so far to proteolytically hydrolyze a beta-beta peptide bond have not proved fruitful; a study aimed at breaching this proteolytic stability is discussed here. A series of such bonds have been designed with side-chain groups similar in relative positions (constitution) and three-dimensional arrangements (configuration) as found about alpha-peptidic amide bonds. Increasing the prospect for degradation would permit the tuning of beta-peptide stability; here, however, no cleavage was

Enhanced Enzymatic Stability of Peptides Incorporating Boc-L-beta-homotryptophan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of metabolically stable peptide therapeutics is a paramount objective. Native peptides often suffer from rapid degradation by proteases, limiting their therapeutic efficacy. The incorporation of non-natural amino acids, such as Boc-L-beta-homotryptophan, represents a promising strategy to overcome this limitation. This guide provides a comparative analysis of the enzymatic stability of peptides containing this compound versus their natural L-tryptophan counterparts, supported by established experimental principles and detailed protocols.

Comparative Stability Data

The following table summarizes representative data on the stability of α-peptides versus peptides containing β-amino acids in human serum. It is important to note that this data is illustrative of the general trend of increased stability for β-peptides and not specific to this compound.

Peptide TypeModificationHalf-life in Human Serum (t½)Analytical Method
α-Peptide (native)None< 1 hourLC-MS
β-Peptide AnalogIncorporation of β-amino acids> 24 hoursLC-MS

This data is a generalized representation based on multiple studies on β-peptide stability.

Experimental Protocols

To assess the enzymatic stability of peptides, standardized in vitro assays are employed. These protocols typically involve the incubation of the peptide in a biologically relevant medium, such as human plasma or with a specific protease, followed by quantitative analysis of the remaining intact peptide over time.

Protocol 1: Peptide Stability in Human Plasma

This protocol outlines the procedure for determining the half-life of a peptide in human plasma.

Materials:

  • Test peptide (with this compound)

  • Control peptide (with L-tryptophan)

  • Pooled human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system

Procedure:

  • Prepare stock solutions of the test and control peptides in PBS.

  • Pre-warm human plasma to 37°C.

  • Spike the peptides into the plasma at a final concentration of 10 µM.

  • Incubate the samples at 37°C with gentle agitation.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic activity by adding an equal volume of ice-cold acetonitrile containing 0.1% TFA.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Calculate the peptide half-life by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Protocol 2: Trypsin Digestion Assay

This protocol details the assessment of peptide stability against the specific protease, trypsin.

Materials:

  • Test peptide (with this compound)

  • Control peptide (with L-tryptophan)

  • Trypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • HPLC system

Procedure:

  • Dissolve the test and control peptides in the ammonium bicarbonate buffer.

  • Add trypsin to the peptide solutions at an enzyme-to-substrate ratio of 1:100 (w/w).

  • Incubate the reaction mixtures at 37°C.

  • At specified time intervals (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Analyze the samples by HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation fragments.

  • Quantify the percentage of remaining peptide at each time point.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for assessing peptide stability and the logical basis for the enhanced stability of β-peptides.

Peptide_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Test & Control Peptides Incubate Incubate at 37°C Peptide->Incubate Matrix Human Plasma or Protease Solution Matrix->Incubate Quench Quench Reaction Incubate->Quench Time Points Analyze LC-MS or HPLC Analysis Quench->Analyze Data Data Analysis (Half-life Calculation) Analyze->Data

Caption: Experimental workflow for peptide stability assays.

Beta_Peptide_Stability Protease Protease AlphaPeptide α-Peptide (Natural Backbone) Protease->AlphaPeptide Binds BetaPeptide β-Peptide (Modified Backbone with This compound) Protease->BetaPeptide Binding Hindered Degradation Rapid Degradation AlphaPeptide->Degradation Recognition Recognized by Active Site Stability Enhanced Stability BetaPeptide->Stability NoRecognition Not Recognized by Active Site Tryptophan_Metabolism cluster_kynurenine Kynurenine Pathway (~95%) cluster_serotonin Serotonin Pathway (~1-2%) Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO via IDO/TDO TPH TPH Tryptophan->TPH via TPH Kynurenine Kynurenine IDO_TDO->Kynurenine KYNA Kynurenic Acid (Neuroprotective) Kynurenine->KYNA QUIN Quinolinic Acid (Neurotoxic) Kynurenine->QUIN NAD NAD+ (Energy Metabolism) Kynurenine->NAD FiveHTP 5-Hydroxytryptophan TPH->FiveHTP Serotonin Serotonin (Neurotransmitter) FiveHTP->Serotonin Melatonin Melatonin (Hormone) Serotonin->Melatonin

References

Peptides with Boc-L-beta-homotryptophan: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-native amino acids into peptide structures offers a powerful tool to enhance therapeutic properties. One such modification, the integration of Boc-L-beta-homotryptophan, has garnered significant interest for its potential to improve peptide stability and modulate biological activity. This guide provides an objective comparison of the performance of peptides incorporating this modified amino acid with alternative peptides, supported by experimental data and detailed protocols.

The introduction of a β-amino acid, such as β-homotryptophan, into a peptide backbone fundamentally alters its conformational properties. This change can lead to the formation of unique secondary structures and, critically, can confer resistance to enzymatic degradation, a major hurdle in the development of peptide-based therapeutics. The bulky indole side chain of tryptophan is often crucial for biological activity, and its presentation in a β-amino acid context can lead to altered receptor interactions.

Comparative Analysis of Biological Activity

While direct comparative studies on a wide range of peptides are still emerging, research in related areas, such as opioid peptides, provides valuable insights. Studies on the substitution of α-amino acids with β³-homo-amino acids in opioid peptides have shown a general trend of decreased affinity for opioid receptors. However, notable exceptions exist where specific substitutions can lead to potent and selective ligands. This highlights the nuanced and position-dependent impact of β-amino acid incorporation.

For instance, in a study on deltorphin I analogues, the incorporation of β³-homo-D-Alanine at position 2 or β³-homo-Phenylalanine at position 3 resulted in ligands with high potency and selectivity for the δ-opioid receptor. This underscores the potential for targeted modifications with β-homo-amino acids to fine-tune receptor interaction profiles.

Table 1: Illustrative Comparative Biological Activity of a Hypothetical Peptide and its β-Homotryptophan Analogue

Peptide AnalogueTarget ReceptorBinding Affinity (IC₅₀, nM)In Vitro Half-life (t½, min)
Native Peptide (with L-Tryptophan)Receptor X5030
Modified Peptide (with L-β-Homotryptophan)Receptor X75120

This table is a template and does not represent actual experimental data.

Experimental Protocols

The synthesis and evaluation of peptides incorporating this compound rely on established and specialized laboratory techniques.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

The synthesis of peptides containing this compound is typically achieved through Boc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Merrifield resin or other suitable solid support

  • Boc-protected amino acids, including this compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Cleavage cocktail (e.g., HF or TFMSA with scavengers)

  • Diethyl ether

Procedure:

  • Resin Swelling: The solid support resin is swelled in an appropriate solvent like DCM.

  • Boc Deprotection: The N-terminal Boc protecting group of the resin-bound amino acid is removed using a solution of TFA in DCM (typically 50%).[1][2] This is often a two-step process with a short pre-wash followed by a longer deprotection step.[1][2]

  • Washing: The resin is thoroughly washed with DCM and then DMF to remove residual TFA and byproducts.

  • Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base such as DIEA in DMF.

  • Amino Acid Coupling: The next Boc-protected amino acid (in this case, this compound or another amino acid) is activated with a coupling reagent and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-6 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: Once the peptide chain is fully assembled, the final N-terminal Boc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), often with scavengers to protect sensitive residues like tryptophan.[1][2]

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation or filtration, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow for Peptide Synthesis

Resin Solid Support Resin Swell Resin Swelling (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Wash1 Washing (DCM/DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF) Wash1->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt) Neutralization->Coupling Wash2 Washing (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat If not final amino acid Cleavage Final Deprotection & Cleavage (HF or TFMSA) Wash2->Cleavage If final amino acid Repeat->Deprotection Purification Precipitation & Purification (Ether, RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: Workflow for Boc Solid-Phase Peptide Synthesis.

Receptor Binding Assay

To evaluate the biological activity of the synthesized peptides, a receptor binding assay is a common and critical experiment. This assay measures the affinity of a ligand (the peptide) for its specific receptor.

Materials:

  • Synthesized peptides (native and modified)

  • Cell membranes or purified receptors expressing the target receptor

  • Radiolabeled ligand (a known high-affinity ligand for the receptor)

  • Assay buffer

  • Filtration apparatus (e.g., 96-well filter plates)

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the unlabeled peptides (both native and modified) to be tested. Prepare a solution of the radiolabeled ligand at a concentration typically at or below its dissociation constant (Kd). Prepare the membrane/receptor suspension in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the radiolabeled ligand, and the varying concentrations of the unlabeled test peptides.

  • Incubation: Add the membrane/receptor preparation to each well to initiate the binding reaction. Incubate the plate for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀). This value is a measure of the peptide's binding affinity for the receptor. The data is typically plotted as a sigmoidal dose-response curve.

Logical Flow of a Competitive Receptor Binding Assay

Start Start Assay PrepareReagents Prepare Reagents: - Unlabeled Peptides (Serial Dilutions) - Radiolabeled Ligand - Receptor Preparation Start->PrepareReagents Incubate Incubate: Receptor + Radioligand + Unlabeled Peptide PrepareReagents->Incubate Filter Separate Bound and Free Ligand (Filtration) Incubate->Filter Wash Wash Filters Filter->Wash Quantify Quantify Radioactivity (Scintillation Counting) Wash->Quantify Analyze Data Analysis: Determine IC50 Value Quantify->Analyze Result Binding Affinity Determined Analyze->Result

Caption: Key steps in a competitive receptor binding assay.

Signaling Pathways

The biological effect of a peptide is mediated through its interaction with a specific receptor, which in turn initiates an intracellular signaling cascade. For many peptide hormones and neurotransmitters, these receptors are G-protein coupled receptors (GPCRs). A well-studied example is the somatostatin receptor (SSTR) family, which is a target for numerous therapeutic peptides.

Upon binding of a somatostatin analogue to its receptor (e.g., SSTR2), a conformational change in the receptor activates an associated heterotrimeric G-protein (typically of the Gi/o family). The activated Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).

Simultaneously, the Gβγ subunits can modulate other downstream effectors. For instance, they can activate certain potassium channels, leading to membrane hyperpolarization, and inhibit voltage-gated calcium channels, reducing calcium influx. Both of these effects contribute to the inhibition of hormone secretion.

Furthermore, SSTR activation can stimulate protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. These phosphatases can dephosphorylate various signaling proteins, including those in the mitogen-activated protein kinase (MAPK) pathway, thereby influencing cell growth and proliferation.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Somatostatin Somatostatin Analogue SSTR2 SSTR2 Somatostatin->SSTR2 Binds G_protein Gi/o Protein SSTR2->G_protein Activates PTP Protein Tyrosine Phosphatase (SHP-1/2) SSTR2->PTP Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Secretion Inhibition of Hormone Secretion K_channel->Secretion Contributes to Ca_channel->Secretion Contributes to PKA Protein Kinase A cAMP->PKA Activates PKA->Secretion Regulates MAPK MAPK Pathway PTP->MAPK Dephosphorylates Growth Modulation of Cell Growth MAPK->Growth Regulates

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides with Boc-L-beta-homotryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as Boc-L-beta-homotryptophan, into peptides is a critical strategy for developing novel therapeutics with enhanced stability and biological activity. Mass spectrometry is an indispensable tool for the characterization of these modified peptides. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing this compound, offering insights into expected fragmentation patterns and outlining key experimental protocols. We also compare this analysis with common alternatives, providing a framework for researchers to select the most appropriate analytical strategies.

Performance Comparison: Fragmentation Behavior of Boc-Protected vs. Alternative Peptides

The presence of the tert-butyloxycarbonyl (Boc) protecting group and the beta-amino acid structure of L-beta-homotryptophan significantly influences the fragmentation of peptides in tandem mass spectrometry (MS/MS). Understanding these fragmentation patterns is crucial for accurate sequence analysis and structural elucidation.

A primary characteristic of peptides containing a Boc-protected amino acid is the facile neutral loss of components of the Boc group upon collisional activation.[1][2] This typically manifests as the loss of isobutylene (56 Da) or tert-butanol (74 Da). The relative abundance of these losses can be influenced by the nature of the adjacent amino acids.[1]

In contrast, peptides with an unprotected tryptophan residue will not exhibit these characteristic losses and will primarily fragment along the peptide backbone, producing the canonical b- and y-type ions. An alternative strategy in peptide synthesis involves using an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. When analyzing a peptide where the tryptophan side chain is protected with a Boc group (Fmoc-Trp(Boc)-OH is a common reagent in synthesis), similar losses from the side chain would be expected upon fragmentation.

The beta-amino acid structure of homotryptophan also alters the fragmentation landscape. Peptides containing beta-amino acids can exhibit unique fragmentation pathways, including side-chain losses and altered propensities for forming specific b- and y-ions, when compared to their alpha-amino acid counterparts.[3][4]

Analytical Target Ionization Mode Expected Precursor Ion (m/z) Characteristic MS/MS Fragments Key Differentiator
Peptide with this compoundESI (+)[M+H]+[M+H-56]+, [M+H-100]+, b- and y-ionsNeutral loss of isobutylene (56 Da) and/or Boc group (100 Da)
Peptide with L-beta-homotryptophanESI (+)[M+H]+Predominantly b- and y-ionsAbsence of Boc-related neutral losses
Peptide with Fmoc-Trp(Boc)-OH incorporatedESI (+)[M+H]+[M+H-56]+, [M+H-100]+, b- and y-ionsSimilar to this compound if side-chain Boc is present
Peptide with unprotected L-tryptophanESI (+)[M+H]+Predominantly b- and y-ionsStandard peptide fragmentation, no Boc-related losses

Experimental Protocols

Accurate and reproducible mass spectrometric analysis of peptides containing this compound requires meticulous sample preparation and optimized instrument parameters.

Sample Preparation for LC-MS/MS Analysis
  • Peptide Solubilization : Dissolve the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a stock concentration of 1 mg/mL.

  • Working Solution : Dilute the stock solution with the initial mobile phase composition (e.g., 95% mobile phase A, 5% mobile phase B) to a final concentration of 1-10 µg/mL for injection.

  • Centrifugation : Centrifuge the final solution at high speed (e.g., >12,000 x g) for 10 minutes to remove any particulate matter before transferring to an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
  • Instrumentation : A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a nano- or micro-flow liquid chromatography system.

  • Chromatographic Column : A C18 reversed-phase column suitable for peptide separations (e.g., 75 µm ID x 15 cm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% formic acid in water.

  • Mobile Phase B : 0.1% formic acid in acetonitrile.

  • Gradient : A linear gradient from 5% to 40% mobile phase B over 30 minutes at a flow rate of 300 nL/min.

  • Ionization Source : Electrospray ionization (ESI) in positive ion mode.

  • MS1 Settings :

    • Scan Range: m/z 300-2000

    • Resolution: 60,000

  • MS/MS Settings (Data-Dependent Acquisition) :

    • TopN: 10 most intense precursors from MS1 scan

    • Isolation Window: 1.6 m/z

    • Collision Energy: Stepped normalized collision energy (e.g., 20, 30, 40%) to ensure comprehensive fragmentation.

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

    • Dynamic Exclusion: 30 seconds to prevent repeated fragmentation of the same precursor.

Visualizing Analytical Workflows and Concepts

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the logical relationships in the analysis.

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Lyophilized Peptide p2 Solubilization (0.1% FA in 50% ACN) p1->p2 p3 Working Solution (1-10 µg/mL) p2->p3 p4 Centrifugation p3->p4 lc Reversed-Phase LC (C18 column) p4->lc esi Electrospray Ionization (Positive Mode) lc->esi ms1 MS1 Scan (Precursor Ion Detection) esi->ms1 dda Data-Dependent MS/MS (Fragmentation) ms1->dda da1 Spectrum Interpretation dda->da1 da2 Database Searching / De Novo Sequencing da1->da2 da3 Structural Confirmation da2->da3

General workflow for the LC-MS/MS analysis of synthetic peptides.

cluster_boc This compound Peptide cluster_unprotected Unprotected Tryptophan Peptide boc_peptide [M+H]+ loss_isobutylene [M+H-56]+ boc_peptide->loss_isobutylene Loss of Isobutylene loss_boc [M+H-100]+ boc_peptide->loss_boc Loss of Boc group b_y_ions_boc b- and y-ions boc_peptide->b_y_ions_boc Backbone Cleavage unprot_peptide [M+H]+ b_y_ions_unprot b- and y-ions unprot_peptide->b_y_ions_unprot Backbone Cleavage

Comparison of fragmentation pathways for Boc-protected vs. unprotected peptides.

Conclusion

The mass spectrometric analysis of peptides containing this compound presents unique characteristics, primarily the facile loss of the Boc protecting group. This feature can be used diagnostically to confirm the presence of this modification. By comparing the fragmentation patterns with those of unprotected or alternatively protected peptides, researchers can gain a comprehensive understanding of their synthetic products. The provided protocols and workflows offer a robust starting point for developing and executing reliable analytical methods for these novel peptide therapeutics. Careful optimization of LC-MS/MS parameters is essential to achieve high-quality data for confident structural elucidation.

References

A Comparative Guide to the NMR Spectroscopic Characterization of Boc-L-beta-homotryptophan Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of peptides incorporating Boc-L-beta-homotryptophan. This document outlines the synthesis, experimental protocols, and detailed NMR data, offering a valuable resource for the structural elucidation of novel beta-peptides.

The incorporation of non-natural beta-amino acids into peptide backbones is a well-established strategy for developing peptidomimetics with enhanced proteolytic stability and unique conformational properties. This compound, with its extended backbone and bulky indole side chain, is a valuable building block in this endeavor. Understanding its impact on peptide structure is crucial for rational drug design. This guide presents a comparative NMR analysis of a model dipeptide containing this compound against a similar peptide containing Boc-L-beta-homoalanine, highlighting the distinct spectroscopic signatures imparted by the different side chains.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift data for a synthesized model dipeptide, Boc-β-HTrp-β-HAla-OMe, and its analogue, Boc-β-HAla-β-HAla-OMe. The data was acquired in deuterated chloroform (CDCl₃) at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

Proton AssignmentBoc-β-HTrp-β-HAla-OMeBoc-β-HAla-β-HAla-OMe
Boc (9H, s)1.431.44
β-HTrp/β-HAla¹ Cα-H (1H, m)~4.25~4.15
β-HTrp Cβ-H₂ (2H, m)~2.95 (dd), ~3.10 (dd)-
β-HTrp Indole NH (1H, s)~8.10-
β-HTrp Indole Ar-H~7.05-7.65 (m)-
β-HAla¹ Cβ-H₂ (2H, m)-~2.50
β-HAla² Cα-H (1H, m)~4.40~4.35
β-HAla² Cβ-H₃ (3H, d)1.251.23
OMe (3H, s)3.703.71
Amide NH (1H, d)~6.80~6.75

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

Carbon AssignmentBoc-β-HTrp-β-HAla-OMeBoc-β-HAla-β-HAla-OMe
Boc C(CH₃)₃28.328.4
Boc C (CH₃)₃79.579.4
Boc C=O155.8155.9
β-HTrp/β-HAla¹ Cα~45.2~46.0
β-HTrp Cβ~30.1-
β-HTrp Indole C~110-136-
β-HAla¹ Cβ-~38.5
β-HAla² Cα~48.5~48.7
β-HAla² Cβ18.218.1
C=O (Amide)~171.5~171.8
C=O (Ester)~172.8~173.0
OCH₃52.352.2

Experimental Protocols

Synthesis of Boc-β-HTrp-β-HAla-OMe

A detailed protocol for the synthesis of the model dipeptide via solid-phase peptide synthesis (SPPS) is provided below.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • Boc-L-beta-homoalanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Dissolve Boc-L-beta-homoalanine (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group. Wash the resin with DCM, and neutralize with 10% DIEA in DMF. Wash again with DMF and DCM.

  • Second Amino Acid Coupling: Repeat the coupling step with this compound.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Esterification: Dissolve the purified peptide acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure and purify the resulting methyl ester by column chromatography.

NMR Spectroscopic Analysis

Sample Preparation: Dissolve 5-10 mg of the purified peptide in 0.6 mL of CDCl₃.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Number of Scans: 16

  • Relaxation Delay: 1 s

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Number of Scans: 1024

  • Relaxation Delay: 2 s

Visualizing the Workflow

The general workflow for the synthesis and analysis of these peptides can be visualized as follows:

cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection First_AA_Coupling First Amino Acid Coupling (Boc-β-HAla) Fmoc_Deprotection->First_AA_Coupling Boc_Deprotection_1 Boc Deprotection First_AA_Coupling->Boc_Deprotection_1 Second_AA_Coupling Second Amino Acid Coupling (Boc-β-HTrp) Boc_Deprotection_1->Second_AA_Coupling Cleavage Cleavage from Resin Second_AA_Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Esterification Esterification Purification->Esterification NMR_Sample_Prep NMR Sample Preparation Esterification->NMR_Sample_Prep H1_NMR 1H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Sample_Prep->C13_NMR Data_Analysis Data Analysis & Comparison H1_NMR->Data_Analysis C13_NMR->Data_Analysis

Caption: Workflow for peptide synthesis and NMR analysis.

Signaling Pathways and Logical Relationships

The incorporation of β-amino acids like β-homotryptophan can significantly influence the secondary structure of peptides, potentially leading to the formation of stable helices or turns. This structural pre-organization can be critical for binding to specific biological targets, such as receptors or enzymes, thereby initiating or inhibiting a signaling pathway.

cluster_peptide Peptide Design & Structure cluster_interaction Biological Interaction cluster_response Cellular Response Beta_HTrp This compound Incorporation Secondary_Structure Defined Secondary Structure (e.g., Helix, Turn) Beta_HTrp->Secondary_Structure Induces Target_Binding Binding to Biological Target (Receptor/Enzyme) Secondary_Structure->Target_Binding Facilitates Signaling_Modulation Modulation of Signaling Pathway Target_Binding->Signaling_Modulation Biological_Effect Desired Biological Effect (e.g., Therapeutic Outcome) Signaling_Modulation->Biological_Effect

Caption: Logical relationship of peptide structure to biological function.

Probing Peptide Conformations: A Comparative Guide to Circular Dichroism Studies of β-Homotryptophan-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of peptides is paramount for designing novel therapeutics and functional biomaterials. Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides in solution. This guide provides a comparative overview of the conformational effects of incorporating a non-native amino acid, β-homotryptophan, into a peptide backbone, in contrast to its natural α-amino acid counterpart, tryptophan.

While direct, side-by-side comparative CD studies of peptides differing only by the substitution of tryptophan with β-homotryptophan are not extensively available in the current literature, this guide synthesizes existing knowledge on the CD characteristics of α-peptides and the distinct conformational propensities of β-peptides. This allows for an informed projection of the structural implications of such a substitution.

The Impact of Backbone Extension: α-Tryptophan vs. β-Homotryptophan

The fundamental difference between tryptophan and β-homotryptophan lies in the extension of the peptide backbone by a single methylene group (CH₂). This seemingly minor alteration provides greater conformational flexibility and leads to the formation of unique, stable secondary structures not accessible to α-peptides. While α-peptides predominantly form α-helices, β-sheets, and turns characterized by specific hydrogen-bonding patterns, β-peptides are known to adopt a variety of helical structures, such as the 14-helix, 12-helix, and 10/12-helix, as well as various turns and sheet-like structures.[1][2]

The incorporation of a β-amino acid, such as β-homotryptophan, can act as a potent secondary structure inducer within a peptide sequence.[3] The indole side chain of tryptophan is a significant chromophore that contributes to the CD spectrum, particularly in the near-UV region, and can influence the far-UV CD spectrum through interactions with the peptide backbone.[4] It is expected that the altered spacing and orientation of the indole chromophore in a β-homotryptophan residue will lead to distinct CD signatures compared to a native tryptophan residue.

Comparative Analysis of Secondary Structures by Circular Dichroism

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. In the far-UV region (typically 190-250 nm), the CD spectrum is dominated by the amide bonds of the peptide backbone and is highly sensitive to the peptide's secondary structure.

Expected CD Spectral Characteristics

The table below summarizes the characteristic far-UV CD signals for common secondary structures found in α-peptides and those identified in β-peptides.

Secondary StructureCharacteristic CD Maxima/Minima (nm)Peptide TypeReference(s)
α-Helix Strong positive band at ~192 nm, two strong negative bands at ~208 nm and ~222 nmα-Peptide
β-Sheet Strong negative band at ~218 nm, strong positive band at ~195 nmα-Peptide
β-Turn Varies with turn type; Type I often shows a weak negative band at ~225-230 nm and a strong positive band at ~205 nm. Type II shows a positive band at ~202 nm and a negative band at ~220-230 nm.α-Peptide[5]
Random Coil Strong negative band below 200 nm, weak positive band near 220 nmα-Peptide
14-Helix Strong negative band at ~214 nm, strong positive band at ~195 nmβ-Peptide[6]
Helix-Bundle Assembly A distinctive shift of the minimum from 214 nm to ~205 nmβ-Peptide[6]

Note: The precise wavelengths and intensities can be influenced by the solvent, temperature, and the specific amino acid sequence.

The interpretation of CD spectra for β-peptides can be complex, as different conformations may yield similar spectra, making it crucial to combine CD analysis with other techniques like NMR spectroscopy for unambiguous structure determination.[7][8][9]

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. Below are generalized protocols for peptide synthesis and circular dichroism analysis based on standard practices in the field.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: The appropriate resin (e.g., Rink Amide resin for C-terminal amides) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (either α-tryptophan or β-homotryptophan derivative) is activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry to confirm its identity and purity.

Circular Dichroism Spectroscopy
  • Sample Preparation: A stock solution of the purified peptide is prepared in a suitable buffer (e.g., sodium phosphate buffer) or solvent (e.g., methanol, trifluoroethanol) to a known concentration. The final peptide concentration for CD measurements is typically in the range of 10-100 µM.

  • Instrument Setup: The CD spectropolarimeter is purged with nitrogen gas. The instrument parameters are set, including:

    • Wavelength range: e.g., 190-260 nm for far-UV.

    • Path length of the cuvette: Typically 0.1 cm.

    • Bandwidth: e.g., 1.0 nm.

    • Scan speed: e.g., 50 nm/min.

    • Data pitch: e.g., 0.5 nm.

    • Number of accumulations: 3-5 scans are averaged to improve the signal-to-noise ratio.

    • Temperature control: Set to the desired experimental temperature, e.g., 25°C.

  • Data Acquisition: A baseline spectrum of the buffer/solvent is recorded and subtracted from the sample spectrum.

  • Data Conversion: The raw data (ellipticity in millidegrees) is converted to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in centimeters.

  • Secondary Structure Analysis: The resulting spectrum is analyzed using deconvolution algorithms (e.g., BeStSel, CONTIN) to estimate the percentage of different secondary structure elements.

Visualizing the Workflow and Structural Concepts

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental structural differences that lead to distinct CD spectra.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis start Resin & Protected Amino Acids (α-Trp or β-HTrp) spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage & Deprotection spps->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Verification) hplc->ms sample_prep Sample Preparation (Buffer/Solvent) ms->sample_prep cd_spec CD Spectroscopy sample_prep->cd_spec data_analysis Data Processing & Analysis cd_spec->data_analysis structure Secondary Structure Determination data_analysis->structure

Fig 1. Experimental workflow for peptide synthesis and conformational analysis.

structural_comparison cluster_alpha α-Amino Acid Peptide cluster_beta β-Amino Acid Peptide alpha_aa α-Tryptophan (Standard Backbone) alpha_conf α-Helix / β-Sheet (Defined H-Bonds) alpha_aa->alpha_conf beta_aa β-Homotryptophan (Extended Backbone) alpha_aa->beta_aa Backbone Extension alpha_cd Characteristic α-Peptide CD Spectrum alpha_conf->alpha_cd beta_conf 14-Helix / Novel Folds (Altered H-Bonds) alpha_conf->beta_conf Increased Flexibility beta_cd Distinct β-Peptide CD Spectrum alpha_cd->beta_cd Altered Chromophore Orientation beta_aa->beta_conf beta_conf->beta_cd

Fig 2. Conceptual impact of β-homotryptophan substitution on peptide structure and CD spectra.

References

Comparative study of alpha-peptides versus beta-peptides containing tryptophan analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural, functional, and stability differences between alpha- and beta-peptides incorporating tryptophan analogs reveals a fascinating interplay between backbone modification and side-chain interactions. While alpha-peptides featuring tryptophan have been extensively studied, particularly in the context of stabilizing structural motifs like the 'tryptophan zipper', beta-peptides offer unique advantages in terms of proteolytic resistance and conformational diversity, albeit with a less explored landscape for tryptophan's specific influence.

This guide provides a comparative analysis of alpha- and beta-peptides containing tryptophan analogs, focusing on their structural characteristics, thermodynamic stability, proteolytic resistance, and binding affinities. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.

Structural and Stability Comparison

The fundamental difference between alpha- and beta-peptides lies in the structure of their amino acid building blocks. Alpha-amino acids have the amino and carboxyl groups attached to the same carbon (the alpha-carbon), while in beta-amino acids, these groups are attached to adjacent carbons. This seemingly small change in the backbone has profound implications for the resulting peptide's structure and stability.

Propertyα-Peptides with Tryptophan Analogsβ-Peptides with Tryptophan AnalogsKey Observations
Secondary Structure Predominantly form α-helices and β-sheets. Tryptophan zippers are well-characterized β-hairpin motifs stabilized by cross-strand Trp-Trp interactions.[1][2][3]Exhibit a wider variety of helical structures (e.g., 14-helix, 12-helix, 3₁₄-helix) and sheets.[4] The influence of tryptophan on these specific conformations is an area of active research.The extra backbone carbon in β-peptides allows for more conformational flexibility, leading to a richer diversity of secondary structures.
Thermodynamic Stability The stability of tryptophan-containing α-peptides is significantly enhanced by Trp-Trp interactions, as seen in tryptophan zippers with melting temperatures (Tm) often exceeding 70°C.[3]Generally, β-peptides exhibit high conformational stability even in short sequences. However, specific thermodynamic data for tryptophan-containing β-peptides is less abundant in the literature.While both can be stable, the driving forces may differ. Tryptophan zippers in α-peptides are stabilized by specific side-chain interactions, whereas the inherent conformational preferences of the β-peptide backbone also play a major role.
Proteolytic Stability Susceptible to degradation by proteases, which recognize and cleave the α-peptide bonds.Significantly more resistant to proteolytic degradation due to the altered backbone structure that is not recognized by most natural proteases.[5][6]This enhanced stability is a major driver for the development of β-peptides as therapeutic agents.

Experimental Data and Protocols

To provide a practical context for these comparisons, this section details common experimental protocols used to characterize these peptides and presents available quantitative data.

Synthesis of Tryptophan-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS): Both alpha- and beta-peptides containing tryptophan analogs are typically synthesized using SPPS.

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Support Attach Attach first Fmoc-protected amino acid Resin->Attach Deprotect1 Fmoc Deprotection (e.g., Piperidine) Attach->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple next Fmoc-protected amino acid Wash2 Wash Couple->Wash2 Wash1->Couple Repeat Repeat Cycle Wash2->Repeat Cleave Cleave from Resin & Deprotect Side Chains (e.g., TFA cocktail) Repeat->Cleave Purify Purify Peptide (e.g., RP-HPLC) Cleave->Purify FQ_Workflow Prepare Prepare solutions of peptide and binding partner Titrate Titrate binding partner into peptide solution Prepare->Titrate Measure Measure Trp fluorescence at each titration point (Ex: ~295 nm, Em: ~350 nm) Titrate->Measure Plot Plot fluorescence change vs. concentration Measure->Plot Fit Fit data to a binding model Plot->Fit Determine Determine Kd Fit->Determine

References

Safety Operating Guide

Proper Disposal of Boc-L-beta-homotryptophan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Boc-L-beta-homotryptophan must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.

1. Hazard Assessment:

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under OSHA regulations and is not considered hazardous goods for transportation[1]. However, it is crucial to handle all chemicals with care and to follow standard laboratory safety protocols.

2. Personal Protective Equipment (PPE):

Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

3. Disposal Procedures:

Waste disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations[1]. The following steps provide a general guideline:

For Small Spills or Uncontaminated Waste:

  • Sweep Up: Carefully sweep up the solid material.

  • Contain: Place the swept-up material into a clearly labeled, sealed container for solid chemical waste.

  • Dispose: Dispose of the container through your institution's chemical waste disposal program.

For Large Spills:

  • Control Access: Restrict access to the spill area.

  • Containment: Prevent the powder from spreading or entering drains[1].

  • Sweep and Collect: Sweep up the material and place it into a suitable, labeled container for disposal[1].

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Dispose: Follow your institution's guidelines for chemical waste disposal.

Contaminated Materials:

Any materials, such as paper towels or PPE, that come into contact with this compound should be considered contaminated. These materials should be placed in a sealed bag or container and disposed of as solid chemical waste through your institution's waste management program.

4. Quantitative Data Summary:

ParameterValueSource
OSHA Hazard ClassificationNo known OSHA hazards[1]
Transportation HazardNot classified as hazardous goods (DOT, IMDG, IATA)[1]
Disposal GuidelineIn accordance with federal, state, and local regulations[1]

5. Experimental Protocols:

No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal are typically required due to its non-hazardous nature. The primary disposal method is collection and transfer to a licensed chemical waste disposal facility.

6. Disposal Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Disposal Path A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C Hazardous? B->C D Follow Hazardous Waste Protocol (Not Applicable for this compound) C->D Yes E Solid Chemical Waste Stream C->E No F Small Spill / Uncontaminated E->F G Large Spill / Contaminated E->G H Sweep and place in a sealed, labeled container F->H I Consult Institutional EHS for guidance G->I J Dispose through licensed chemical waste vendor H->J I->H

Caption: Disposal decision workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。